4-tert-Butylbenzyl mercaptan
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYKSYBJKIMANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373791 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49543-63-7 | |
| Record name | 4-tert-Butylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-tert-butylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylbenzyl mercaptan, a key intermediate in the production of various agrochemicals and a valuable building block in organic synthesis.[1] This document details a reliable synthetic protocol, outlines the key physicochemical properties, and presents a thorough characterization of the compound.
Introduction
This compound, also known as (4-(tert-butyl)phenyl)methanethiol, is an organosulfur compound with the chemical formula C₁₁H₁₆S. Its structure features a benzyl (B1604629) mercaptan core substituted with a tert-butyl group at the para position of the benzene (B151609) ring. This substitution pattern imparts specific physical and chemical properties that make it a versatile reagent in various chemical transformations. The primary application of this compound is as a crucial intermediate in the synthesis of the acaricide Pyridaben.[1]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 4-tert-butylbenzyl chloride with a sulfur source, typically sodium hydrosulfide (B80085). This reaction proceeds readily under mild conditions to afford the desired thiol in high yield and purity.[1]
Synthesis Pathway
The synthesis follows a straightforward Sₙ2 reaction mechanism where the hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the chloride ion from the benzylic carbon of 4-tert-butylbenzyl chloride.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is adapted from a known industrial method.[1]
Materials:
-
4-tert-butylbenzyl chloride (1.0 eq)
-
Sodium hydrosulfide (NaSH), aqueous solution (typically ~20-25%) (1.3 eq)
-
Toluene
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Acetic acid
Procedure:
-
To a four-necked reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add 4-tert-butylbenzyl chloride, toluene, tetrabutylammonium bromide, and acetic acid.
-
Heat the mixture to 50°C with stirring.
-
Slowly add the aqueous solution of sodium hydrosulfide dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, continue to stir the mixture at 50°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic (toluene) layer with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product is obtained as a pale yellow liquid.[1] For higher purity, the product can be further purified by vacuum distillation.[1]
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical properties and spectral data for this compound.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₆S |
| Molecular Weight | 180.31 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 102-103 °C at 3.1 mmHg[2][3] |
| Density | 0.966 g/mL at 25 °C[2][3] |
| Refractive Index (n²⁰/D) | 1.5430[2][3] |
Spectroscopic Data
Spectroscopic analysis is a powerful tool for the structural elucidation and confirmation of the synthesized product.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.
Predicted ¹H NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 2H | Aromatic (ortho to -CH₂SH) |
| ~ 7.25 | d | 2H | Aromatic (meta to -CH₂SH) |
| ~ 3.70 | d | 2H | -CH₂-SH |
| ~ 1.65 | t | 1H | -SH |
| ~ 1.30 | s | 9H | -C(CH₃)₃ |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data (CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Aromatic (ipso to -C(CH₃)₃) |
| ~ 138 | Aromatic (ipso to -CH₂SH) |
| ~ 128 | Aromatic (-CH) |
| ~ 125 | Aromatic (-CH) |
| ~ 34 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
| ~ 28 | -C H₂-SH |
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Predicted FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3020 | Medium | Aromatic C-H stretch |
| ~ 2960-2860 | Strong | Aliphatic C-H stretch |
| ~ 2600-2550 | Weak | S-H stretch (thiol) |
| ~ 1610, 1510 | Medium | Aromatic C=C stretch |
| ~ 1460 | Medium | -CH₂- scissoring |
| ~ 830 | Strong | p-disubstituted benzene C-H bend |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies can serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation and identification of this important chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylbenzyl mercaptan, also known as (4-(tert-butyl)phenyl)methanethiol, is a thiol derivative with significant applications in organic synthesis.[1] Its utility spans from being a crucial intermediate in the production of agrochemicals to a reactant in the synthesis of potential therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and highlights its role in relevant synthetic pathways.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆S | [1] |
| Molecular Weight | 180.31 g/mol | [1][4] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [2] |
| Density | 0.966 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5430 | [2] |
| Flash Point | 72.2 °C (162.0 °F) - closed cup | |
| Appearance | Colorless to light yellow or light orange liquid | [3][5] |
| CAS Number | 49543-63-7 | [1] |
| InChI Key | UIYKSYBJKIMANV-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)c1ccc(CS)cc1 | [2] |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of p-tert-butylbenzyl chloride with sodium hydrosulfide (B80085).[5]
Materials:
-
p-tert-butylbenzyl chloride
-
Tetrabutylammonium (B224687) bromide
-
Acetic acid
-
23% Sodium hydrosulfide aqueous solution
-
Four-necked reaction flask (300mL capacity)
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Into a 300mL four-necked reaction flask, add 18.3g (0.1 mol) of p-tert-butylbenzyl chloride, 100g of toluene, 0.5g of tetrabutylammonium bromide, and 1.8g (0.03 mol) of acetic acid.[5]
-
Heat the mixture to 50°C with stirring.[5]
-
Slowly add 31.7g (0.13 mol) of a 23% aqueous solution of sodium hydrosulfide dropwise over a period of 30 minutes while maintaining the temperature at 50°C.[5]
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at 50°C.[5]
-
Cool the mixture to room temperature and allow the layers to separate.[5]
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Wash the toluene layer with water.
-
Remove the toluene by evaporation under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
The resulting pale yellow liquid is this compound. This procedure yields approximately 18.0g of the product with a purity of around 93%, corresponding to a synthesis yield of 92%.[5] For higher purity (up to 99%), the crude product can be further purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa.[5]
General Methods for Physicochemical Property Determination
While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the readily available literature, standard methods for liquid compounds would be employed.
-
Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The observed boiling temperature is recorded along with the corresponding pressure.
-
Density: The density of the liquid can be measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C).
-
Refractive Index: The refractive index is typically measured using an Abbe refractometer.[6] A few drops of the liquid are placed between the prisms of the refractometer, and the refractive index is read directly from the calibrated scale at a specific temperature (e.g., 20 °C) and wavelength (e.g., the sodium D-line).[6]
Applications in Synthesis
This compound is a versatile reactant in organic synthesis. Its primary applications include its role as a key intermediate in the production of the acaricide Pyridaben and in the synthesis of inhibitors for the voltage-gated sodium channel Nav1.7, a target for pain therapeutics.[2][3]
Role in Pyridaben Synthesis
Pyridaben is a widely used acaricide and insecticide.[7] One of the green synthesis routes for Pyridaben involves the thioetherification of a dichloropyridazinone derivative with this compound. This method is favored as it avoids the generation of toxic hydrogen sulfide (B99878) gas.
Caption: Synthesis of Pyridaben from this compound.
Role in the Synthesis of Nav1.7 Inhibitors
Voltage-gated sodium channel Nav1.7 is a significant target in drug discovery for the development of novel analgesics.[8] this compound is utilized in the preparation of N-Me-aminopyrimidinone derivatives, which act as potent state-dependent inhibitors of Nav1.7.[2][3]
Caption: Role of this compound in Nav1.7 inhibitor synthesis.
Safety Information
This compound is classified as a combustible liquid and causes skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from heat and ignition sources.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its utility in the synthesis of the acaricide Pyridaben and, more significantly for the pharmaceutical industry, in the development of Nav1.7 inhibitors, underscores its importance. This guide provides essential data and protocols to support researchers and drug development professionals in the safe and effective use of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 3. 4-(tert-Butyl)benzyl mercaptan One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-tert-Butylbenzyl Mercaptan (CAS No. 49543-63-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-Butylbenzyl mercaptan, also known as 4-tert-butylbenzenemethanethiol, is a versatile chemical intermediate with the CAS Registry Number 49543-63-7.[1][2][3] This organosulfur compound is of significant interest in various fields, including agrochemical synthesis and pharmaceutical research. Its utility is highlighted by its role as a key precursor in the production of the acaricide Pyridaben and, notably for the drug development sector, in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel, a promising target for novel analgesics.[4][5] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its application in the development of Nav1.7 inhibitors.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference |
| CAS Registry Number | 49543-63-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆S | [2][3] |
| Molecular Weight | 180.31 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 0.966 g/mL at 25 °C (lit.) | [1][3] |
| Boiling Point | 102-103 °C at 3.1 mmHg (lit.) | [1][3] |
| Refractive Index | n20/D 1.5430 (lit.) | [1][3] |
| Flash Point | 162 °F (72.2 °C) - closed cup | [1][3] |
| pKa | 9.83 ± 0.10 (Predicted) | [1] |
Table 2: Safety and Handling Information
| Hazard Statement | Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Note: For complete safety information, please refer to the substance's Safety Data Sheet (SDS).
Experimental Protocols: Synthesis of this compound
A common and effective method for the synthesis of this compound is through the reaction of p-tert-butylbenzyl chloride with sodium hydrosulfide (B80085).[1]
3.1. Materials and Reagents
-
p-tert-Butylbenzyl chloride (18.3 g, 0.1 mol)
-
Toluene (B28343) (100 g)
-
Tetrabutylammonium (B224687) bromide (0.5 g)
-
Acetic acid (1.8 g, 0.03 mol)
-
23% Sodium hydrosulfide aqueous solution (31.7 g, 0.13 mol)
-
Water
3.2. Equipment
-
300 mL four-necked reaction flask
-
Stirrer
-
Heating mantle with temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
3.3. Procedure
-
Into a 300 mL four-necked reaction flask, add 18.3 g (0.1 mol) of p-tert-butylbenzyl chloride, 100 g of toluene, 0.5 g of tetrabutylammonium bromide, and 1.8 g (0.03 mol) of acetic acid.[1]
-
Heat the mixture to 50°C with stirring.[1]
-
Slowly add 31.7 g (0.13 mol) of a 23% sodium hydrosulfide aqueous solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 30 minutes.[1]
-
Cool the mixture to room temperature and allow the layers to separate.[1]
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Wash the toluene layer with water.[1]
-
Remove the toluene by evaporation under reduced pressure to yield the crude product.[1]
3.4. Purification and Yield
The crude product is a pale yellow liquid.[1] This procedure typically yields around 18.0 g of p-tert-butylbenzyl mercaptan with a purity of approximately 93%, corresponding to a synthesis yield of 92%.[1] For higher purity, the product can be further purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa, which can increase the purity to 99%.[1]
Application in Drug Development: Targeting the Nav1.7 Sodium Channel
A significant application of this compound in the pharmaceutical industry is its use as a reactant in the synthesis of N-Me-aminopyrimidinone derivatives.[4] These derivatives have been identified as potent and state-dependent inhibitors of the voltage-gated sodium channel Nav1.7.[4]
The Nav1.7 channel is predominantly expressed in peripheral nociceptive neurons and has been genetically validated as a critical target for pain perception.[6][7] Gain-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[6][7] This makes selective inhibitors of Nav1.7 highly sought-after candidates for the development of novel analgesics with potentially fewer side effects than existing treatments.[6][8]
The development of selective Nav1.7 inhibitors is an active area of research, with various chemical scaffolds being explored, including aryl sulfonamides.[8][9][10] The synthesis of these complex molecules often requires specific building blocks, and this compound serves as a valuable synthon in the creation of these potential new pain therapeutics.
Visualizations
5.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
5.2. Role in Nav1.7 Inhibitor Synthesis
This diagram illustrates the logical relationship of this compound as a starting material in the synthesis of compounds targeting the Nav1.7 channel for pain therapy.
Caption: Role of this compound in developing Nav1.7 inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. 4-(tert-Butyl)benzyl mercaptan synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-tert-butylbenzyl mercaptan (CAS No. 49543-63-7), also known as 4-(tert-butyl)benzenemethanethiol. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the hazards, handling procedures, and emergency protocols associated with this compound. This document is intended to support risk assessments and promote safe laboratory practices.
Chemical Identification and Physical Properties
This compound is a benzyl (B1604629) mercaptan derivative used as a ligand in the synthesis of metal clusters and in the preparation of N-Me-aminopyrimidinone derivatives.[1][2][3] Its proper identification and physical characteristics are fundamental to its safe handling.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-tert-Butylbenzenemethanethiol, 4-tert-Butylbenzylthiol, p-tert-Butylbenzyl mercaptan |
| CAS Number | 49543-63-7[1] |
| Molecular Formula | C11H16S[1] |
| Molecular Weight | 180.31 g/mol [1] |
| Appearance | Clear, colorless to light yellow or light orange liquid[1] |
| Physical Property | Value |
| Boiling Point | 102-103 °C at 3.1 mmHg[1][2][3][4] |
| Density | 0.966 g/mL at 25 °C[1][2][4] |
| Refractive Index (n20/D) | 1.5430[1][2][4] |
| Flash Point | 72.2 °C (162.0 °F) - closed cup[1][2] |
| pKa | 9.83 ± 0.10 (Predicted)[1][3] |
| Vapor Pressure | 0.0251 mmHg at 25°C[3] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
GHS Classification: [5]
| Hazard Statement | Description |
| H315 | Causes skin irritation.[1][2][5] |
| H319 | Causes serious eye irritation.[1][2][5] |
| H335 | May cause respiratory irritation.[1][2][5] |
GHS Pictogram:
-
(GHS07)[1]
Experimental Protocols and Methodologies
The quantitative data presented in this guide, such as boiling point, density, and flash point, are determined using standardized experimental protocols. These methods are typically established by international bodies like ASTM International or the Organisation for Economic Co-operation and Development (OECD). Safety Data Sheets cite the results of these standardized tests rather than detailing the full experimental methodologies. For researchers requiring detailed procedural information, consulting the specific guidelines (e.g., OECD Guideline for Testing of Chemicals, Section 1: Physical-Chemical properties) is recommended. Toxicological data, when available, are derived from studies on analogous compounds or from predictive models.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[6]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
Storage:
-
Store in a cool, dark, and well-ventilated place.[6]
-
Keep the container tightly closed.[6]
-
The storage class code is 10 - Combustible liquids.[2]
The logical workflow for the safe handling of this compound is illustrated in the diagram below.
Exposure Controls and Personal Protection
To prevent adverse health effects, appropriate personal protective equipment (PPE) must be worn.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | If working outside a fume hood or if vapors are generated, use a NIOSH/MSHA approved respirator with an appropriate filter for organic vapors (e.g., type ABEK (EN14387) respirator filter). |
| Hygiene Measures | Prohibit eating, drinking, and smoking in the work area. Wash hands and face before breaks and at the end of the workday.[9] |
First-Aid and Emergency Procedures
In case of exposure or emergency, immediate action is required.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice.[6][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[7]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[6][10]
-
Unsuitable Extinguishing Media: The use of a water spray may be inefficient.[10]
-
Specific Hazards: The compound is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[10] Containers may explode when heated.[7][10] Hazardous combustion products include carbon oxides and sulfur oxides.[8]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with the material. Use personal protective equipment.[6][7]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[6][7]
-
Containment and Cleaning: Absorb the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][7]
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[6] The product should not be allowed to enter the environment, drains, or soil.[6] Disposal must be handled by qualified personnel.[6]
References
- 1. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 2. This compound 49543-63-7 [sigmaaldrich.com]
- 3. Cas 49543-63-7,4-(tert-Butyl)benzyl mercaptan | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. (4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. atmosenergy.com [atmosenergy.com]
- 9. airgas.com [airgas.com]
- 10. TERT-BUTYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. westliberty.edu [westliberty.edu]
Solubility Profile of 4-tert-butylbenzyl Mercaptan in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-tert-butylbenzyl mercaptan in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions and provides a generalized experimental protocol for determining solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvent systems.
| Property | Value | Reference |
| Molecular Formula | C11H16S | [1][2] |
| Molecular Weight | 180.31 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Density | 0.966 g/mL at 25 °C | [1][2] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [1][2] |
| Flash Point | 72.2 °C (162.0 °F) - closed cup | [1][5] |
| Refractive Index | n20/D 1.5430 | [1][2] |
Solubility in Organic Solvents
While specific quantitative data is scarce, this compound is reported to be miscible with most organic solvents[4]. This high solubility is anticipated due to its molecular structure, which includes a large nonpolar tert-butyl group and a benzyl (B1604629) ring, along with a thiol (-SH) group that can participate in weaker polar interactions.
Based on the principle of "like dissolves like," this compound is expected to be readily soluble in a range of nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents may be more varied. A general solubility profile is outlined in the table below.
| Solvent Class | Representative Solvents | Expected Solubility |
| Nonpolar | Hexane, Toluene, Benzene, Diethyl ether | High |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF) | High |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High |
| Aqueous | Water | Low to Insoluble[6][7] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent of interest. This method is adapted from standard laboratory procedures for solubility testing[8][9][10].
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Volumetric flasks
-
Glass vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to allow sufficient time for the dissolution process to stabilize[11].
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or High-Performance Liquid Chromatography).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
References
- 1. 4-叔丁基苄硫醇 | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. lookchem.com [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. youtube.com [youtube.com]
Spectroscopic Profile of 4-tert-Butylbenzyl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-butylbenzyl mercaptan (C₁₁H₁₆S), a key intermediate in various chemical syntheses. This document details predicted and characteristic spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, it outlines the general experimental protocols for obtaining such data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR Data | ¹³C NMR Data | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 7.30 (d, 2H) | Ar-H | ~ 150.0 | C -C(CH₃)₃ |
| ~ 7.22 (d, 2H) | Ar-H | ~ 135.0 | C -CH₂SH |
| ~ 3.68 (d, 2H) | -CH₂- | ~ 128.0 | Ar-C H |
| ~ 1.65 (t, 1H) | -SH | ~ 125.5 | Ar-C H |
| ~ 1.31 (s, 9H) | -C(CH ₃)₃ | ~ 34.5 | -C (CH₃)₃ |
| ~ 31.3 | -C(C H₃)₃ | ||
| ~ 28.0 | -C H₂-SH |
Table 2: Characteristic Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |
| C-H Stretch (sp²) | 3010 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-S Stretch | 600 - 800 | Weak |
| C-H Bend (tert-butyl) | 1365 - 1395 | Medium-Strong |
Note: Based on an ATR-IR spectrum available from PubChem, provided by Aldrich.[1]
Table 3: Predicted Mass Spectrometry (MS) Data
Predicted based on the molecular structure and common fragmentation patterns.
| m/z | Assignment | Relative Intensity |
| 180 | [M]⁺ (Molecular Ion) | Moderate |
| 165 | [M - CH₃]⁺ | Moderate |
| 147 | [M - SH]⁺ | Moderate |
| 123 | [M - C(CH₃)₃]⁺ | Strong |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Strong |
| 57 | [C(CH₃)₃]⁺ | Very Strong (Base Peak) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-tert-butylbenzyl chloride with a sulfur source, such as sodium hydrosulfide.
Workflow for Synthesis
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-600 MHz.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: A small drop of the liquid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer (e.g., quadrupole or time-of-flight).
-
Sample Introduction: A small amount of the volatile sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a chemical compound like this compound is illustrated below.
Caption: Spectroscopic analysis workflow.
References
Thermogravimetric Analysis of 4-tert-butylbenzyl Mercaptan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected thermogravimetric analysis (TGA) behavior of 4-tert-butylbenzyl mercaptan. In the absence of specific literature data for this compound, this document outlines a detailed experimental protocol and predicted thermal decomposition profile based on the known properties of structurally similar molecules, such as benzyl (B1604629) mercaptan, and general principles of thermal analysis.
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials.[3][4] For a compound like this compound, TGA can elucidate its volatility, decomposition temperature, and the nature of its degradation products.
Physicochemical Properties of this compound and Related Compounds
A summary of the known physical and chemical properties of this compound and the related compound, benzyl mercaptan, is presented in Table 1. This data is essential for designing the TGA experiment and interpreting the results.
Table 1: Physicochemical Properties
| Property | This compound | Benzyl Mercaptan |
| CAS Number | 49543-63-7 | 100-53-8[5][6] |
| Molecular Formula | C₁₁H₁₆S | C₇H₈S[5][6] |
| Molecular Weight | 180.31 g/mol | 124.21 g/mol [7] |
| Boiling Point | 102-103 °C at 3.1 mmHg | 194-195 °C[6][7] |
| Density | 0.966 g/mL at 25 °C | 1.058 g/mL at 25 °C[6] |
| Flash Point | 72.2 °C (closed cup) | 70 °C (closed cup)[5][7] |
| Appearance | Colorless liquid | Colorless liquid[5][7] |
Proposed Experimental Protocol for TGA of this compound
This section details a recommended experimental protocol for conducting the thermogravimetric analysis of this compound.
3.1. Instrumentation
A standard thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of reaching at least 600°C is required. The instrument should have precise temperature and atmosphere control.
3.2. Experimental Parameters
The following parameters are recommended for the analysis.
Table 2: Recommended TGA Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Sample Mass | 5-10 mg | Provides a clear signal without causing issues related to heat and mass transfer limitations. |
| Crucible | Alumina (Al₂O₃) or Platinum (Pt) | Inert and can withstand high temperatures. An open crucible is suitable for this analysis. |
| Atmosphere | Nitrogen (N₂) or Argon (Ar), high purity | An inert atmosphere is crucial to prevent oxidation of the sample. |
| Purge Gas Flow Rate | 20-50 mL/min | Ensures the efficient removal of gaseous decomposition products from the sample area.[8] |
| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events.[4] |
| Temperature Range | Ambient to 600 °C | This range should be sufficient to cover the volatilization and complete decomposition of the sample. |
| Data Collection | Mass, Time, and Temperature | These are the fundamental data points for TGA. |
3.3. Experimental Procedure
-
Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a 5-10 mg sample of this compound into the tared TGA crucible.
-
Loading the Sample: Place the crucible onto the TGA balance.
-
Equilibration: Allow the system to equilibrate at the starting temperature (e.g., 30°C) for a few minutes to ensure a stable baseline.
-
Heating Program: Initiate the heating program with a ramp rate of 10 °C/min up to 600 °C.
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve should be analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rate. The first derivative of the TGA curve (DTG curve) is particularly useful for identifying individual decomposition steps.
Below is a graphical representation of the proposed experimental workflow.
Caption: Experimental workflow for the TGA of this compound.
Predicted Thermal Decomposition Profile and Mechanism
Based on the structure of this compound and the known thermal behavior of related sulfur compounds, a multi-stage decomposition process is anticipated.
Table 3: Predicted TGA Events for this compound
| Temperature Range (°C) | Mass Loss (%) | Predicted Event |
| 100 - 250 | Variable | Volatilization of the compound. The boiling point is high, but some mass loss due to evaporation is expected before decomposition. |
| 250 - 400 | Significant | Primary Decomposition: Cleavage of the C-S and S-H bonds. The tert-butyl group may also undergo fragmentation. |
| 400 - 600 | Remaining Mass Loss | Secondary Decomposition: Breakdown of the aromatic ring and further fragmentation of initial decomposition products. |
| > 600 | Minimal | Expected to be fully decomposed, leaving minimal residue. |
The thermal decomposition of mercaptans can proceed through complex radical mechanisms. For this compound, the initial steps are likely to involve the homolytic cleavage of the weakest bonds, which are the C-S and S-H bonds. The presence of the tert-butyl group, a bulky alkyl group, may influence the stability and decomposition pathway compared to benzyl mercaptan. Upon heating, toxic gases, including sulfur oxides, may be produced.[7]
A plausible, simplified decomposition pathway is illustrated below.
Caption: Plausible thermal decomposition pathway for this compound.
Data Presentation
The quantitative data from the TGA experiment should be summarized in a table for clarity and ease of comparison.
Table 4: Summary of TGA Data (Hypothetical)
| Parameter | Value |
| Onset of Decomposition (T_onset) | e.g., 250 °C |
| Temperature of Maximum Decomposition Rate (T_peak) | e.g., 320 °C |
| Mass Loss at T_peak | e.g., 60% |
| Final Residue at 600 °C | e.g., < 2% |
Conclusion
This technical guide provides a framework for conducting and interpreting the thermogravimetric analysis of this compound. While specific experimental data is not yet available in the public domain, the proposed protocol and predicted decomposition profile offer a robust starting point for researchers. The actual TGA curve will provide valuable insights into the thermal stability and degradation kinetics of this compound, which is of interest to scientists in various fields, including drug development where thermal stability is a critical parameter. It is recommended that the evolved gases be analyzed using a coupled technique like mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) for a more complete understanding of the decomposition mechanism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 3. tainstruments.com [tainstruments.com]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 6. ベンジルメルカプタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
Unlocking Potential: A Technical Guide to the Research Applications of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-butylbenzyl mercaptan, a versatile organosulfur compound, is emerging as a valuable building block in diverse areas of chemical research and development. Its unique structural features, combining a bulky tert-butyl group with a reactive thiol moiety, impart desirable properties for applications ranging from targeted drug discovery and advanced nanomaterials to the synthesis of complex organic molecules and agrochemicals. This technical guide provides an in-depth overview of the synthesis, properties, and key research applications of this compound, offering detailed experimental protocols and summarizing critical data to facilitate its adoption in the laboratory.
Introduction
This compound, also known as (4-(tert-butyl)phenyl)methanethiol, is an aromatic thiol with the chemical formula C₁₁H₁₆S.[1][2] The presence of the tert-butyl group on the benzene (B151609) ring provides steric hindrance and increases lipophilicity, while the benzyl (B1604629) mercaptan functional group offers a reactive site for a variety of chemical transformations. These characteristics make it a compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.
This guide will explore the primary research applications of this compound, including its role as a key intermediate in the synthesis of potent and selective inhibitors of the Nav1.7 sodium channel for the treatment of pain, its function as a capping agent in the controlled synthesis of silver nanoparticles, and its utility as a reactant in stereoselective carbon-sulfur bond-forming reactions.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in Table 1. It is important to handle this compound with appropriate safety precautions, as it is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 49543-63-7 | [1] |
| Molecular Formula | C₁₁H₁₆S | [1] |
| Molecular Weight | 180.31 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [1] |
| Density | 0.966 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.5430 | [1] |
| Flash Point | 72.2 °C (162.0 °F) - closed cup | [1] |
| Solubility | Miscible with most organic solvents. | [5] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [1] |
Synthesis of this compound
This compound can be synthesized from 4-tert-butylbenzyl chloride through a nucleophilic substitution reaction with a sulfur source. A common and effective method involves the use of sodium hydrosulfide (B80085).
Experimental Protocol: Synthesis from 4-tert-butylbenzyl Chloride
This protocol is adapted from a general procedure for the synthesis of benzyl mercaptans.[5][6]
Materials:
-
4-tert-butylbenzyl chloride
-
Sodium hydrosulfide (NaSH), aqueous solution (e.g., 23%)
-
Tetrabutylammonium (B224687) bromide (phase transfer catalyst)
-
Acetic acid
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.
Procedure:
-
In the four-necked flask, combine 4-tert-butylbenzyl chloride (0.1 mol, 18.27 g), toluene (100 mL), and tetrabutylammonium bromide (0.0015 mol, 0.5 g).
-
Begin stirring the mixture and heat to 50 °C.
-
Slowly add a 23% aqueous solution of sodium hydrosulfide (0.13 mol, 31.7 g) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50 °C.
-
After the addition is complete, continue stirring at 50 °C for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product, a pale yellow liquid, can be further purified by vacuum distillation to yield this compound with high purity.
Expected Yield: Approximately 92%.[5]
Research Applications
Drug Discovery: Synthesis of Nav1.7 Inhibitors for Pain Therapeutics
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[1][7] Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain.[1] This has spurred significant research into the development of selective Nav1.7 inhibitors as a new class of analgesics.
This compound is a key building block in the synthesis of N-Me-aminopyrimidinone derivatives, which have been identified as potent and state-dependent inhibitors of Nav1.7.[1] The mercaptan is typically used to introduce a substituted benzylthio moiety onto the pyrimidinone core, a structural feature that has been found to be important for high potency.
The diagram below illustrates the role of the Nav1.7 channel in the transmission of pain signals from peripheral nociceptors to the central nervous system. Inhibition of this channel by small molecules can block the propagation of action potentials, thereby reducing the sensation of pain.
Caption: Role of Nav1.7 in pain signaling and the site of action for inhibitors.
| Compound Class | Target | Assay Type | IC₅₀ (nM) | Reference(s) |
| Arylsulfonamide (PF-05089771) | Human Nav1.7 | Electrophysiology | 11 | [8] |
| Aminopyrimidinone Derivative | Human Nav1.7 | Electrophysiology | < 100 | [9] |
Nanotechnology: Capping Agent for Silver Nanoparticle Synthesis
This compound serves as an effective capping agent in the synthesis of metal nanoparticles, particularly silver nanoparticles (AgNPs). The thiol group has a strong affinity for the surface of silver, forming a self-assembled monolayer that stabilizes the nanoparticles, prevents agglomeration, and allows for control over their size and shape.[10] The bulky tert-butyl group provides a robust steric barrier, enhancing the stability of the colloidal suspension.
The following diagram outlines a typical workflow for the synthesis of silver nanoparticles using this compound as a capping agent.
Caption: A generalized workflow for the synthesis of capped silver nanoparticles.
This protocol is a representative procedure based on common methods for synthesizing thiol-capped silver nanoparticles.[11][12]
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol or another suitable solvent
-
Deionized water
-
Glassware (e.g., flasks, beakers)
-
Magnetic stirrer
Procedure:
-
Prepare a 1 mM solution of silver nitrate in deionized water.
-
Prepare a 10 mM solution of this compound in ethanol.
-
In a flask, mix 50 mL of the silver nitrate solution with a specific volume of the this compound solution (the ratio will influence nanoparticle size) under vigorous stirring.
-
Prepare a fresh, ice-cold 10 mM solution of sodium borohydride in deionized water.
-
Rapidly inject the sodium borohydride solution into the silver nitrate/mercaptan mixture while stirring vigorously. A color change to yellow or brown indicates the formation of silver nanoparticles.
-
Continue stirring for at least 1 hour to ensure complete reaction and stabilization.
-
The resulting colloidal suspension of silver nanoparticles can be purified by centrifugation and redispersion in a suitable solvent.
Characterization: The synthesized nanoparticles should be characterized using techniques such as UV-Vis spectroscopy (to observe the surface plasmon resonance peak), transmission electron microscopy (TEM) for size and morphology, and dynamic light scattering (DLS) for size distribution and zeta potential.[13][14]
| Parameter | Typical Value/Range | Characterization Technique |
| Surface Plasmon Resonance (λmax) | 400 - 450 nm | UV-Vis Spectroscopy |
| Average Particle Size | 5 - 50 nm | Transmission Electron Microscopy (TEM) |
| Particle Morphology | Spherical | Transmission Electron Microscopy (TEM) |
| Zeta Potential | -20 to -50 mV | Dynamic Light Scattering (DLS) |
Organic Synthesis: Stereoselective Sulfa-Michael Addition
This compound is a useful nucleophile in the sulfa-Michael addition, a reaction that forms a carbon-sulfur bond through the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. When catalyzed by a chiral thiourea (B124793) catalyst, this reaction can proceed with high stereoselectivity, providing access to chiral sulfides which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[15]
The following diagram illustrates the key components and their interaction in a stereoselective thiourea-catalyzed sulfa-Michael addition.
Caption: Key interactions in a stereoselective sulfa-Michael addition.
This is a general protocol based on known procedures for this type of reaction.[15][16]
Materials:
-
This compound
-
An α,β-unsaturated carbonyl compound (e.g., chalcone)
-
A chiral thiourea catalyst (e.g., a Takemoto catalyst)
-
An organic solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and the chiral thiourea catalyst (0.05-0.1 mmol, 5-10 mol%).
-
Dissolve the solids in the organic solvent (2-5 mL).
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the chiral sulfide.
Analysis: The enantiomeric excess of the product should be determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
This compound is a chemical with significant and expanding research applications. Its utility in the synthesis of promising drug candidates, the fabrication of advanced nanomaterials, and as a versatile tool in organic synthesis highlights its importance to the scientific community. The detailed protocols and data presented in this guide are intended to empower researchers to explore and exploit the full potential of this valuable compound in their own investigations. As research in these fields continues to advance, it is likely that new and innovative applications for this compound will be discovered.
References
- 1. physoc.org [physoc.org]
- 2. What are Voltage-gated sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis [mdpi.com]
- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Silver Nanoparticles [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Biosynthesis, characterization and study of the application of silver nanoparticle for 4-nitrophenol reduction, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter [beilstein-journals.org]
- 16. Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
literature review on 4-tert-butylbenzyl mercaptan synthesis
An In-depth Technical Guide to the Synthesis of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (4-tert-butylphenyl)methanethiol, is a crucial intermediate in organic synthesis.[1][2] Its primary application lies in the production of the acaricide Pyridaben, making it a significant compound in the agrochemical industry.[1][3] This technical guide provides a comprehensive review of the primary synthetic routes for this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.
Physicochemical Properties
| Property | Value |
| CAS Number | 49543-63-7 |
| Molecular Formula | C11H16S |
| Molecular Weight | 180.31 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 102-103 °C at 3.1 mmHg[4] |
| Density | 0.966 g/mL at 25 °C[4] |
| Refractive Index | n20/D 1.5430[4] |
There are three primary, well-documented methods for the synthesis of this compound. Each route offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.
-
Nucleophilic Substitution of 4-tert-butylbenzyl Halide with a Sulfhydrylating Agent.
-
Via S-alkyl Isothiouronium Salt Formation and Subsequent Hydrolysis.
-
Reduction of 4-tert-butylbenzenesulfonyl Chloride.
The following sections will provide a detailed exploration of each of these synthetic pathways.
Route 1: Nucleophilic Substitution with Sodium Hydrosulfide (B80085)
This method is a direct and efficient one-step process for the synthesis of this compound. It involves the reaction of 4-tert-butylbenzyl chloride with sodium hydrosulfide in a biphasic system, facilitated by a phase transfer catalyst.
Reaction Scheme
Caption: Synthesis of this compound via nucleophilic substitution.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 92% (crude), >99% (after distillation) | [3] |
| Purity | 93% (crude), 99% (after distillation) | [3] |
| Reaction Time | 1 hour | [3] |
| Reaction Temperature | 50°C | [3] |
Detailed Experimental Protocol[3]
-
Reaction Setup: In a 300 mL four-necked reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 18.3 g (0.1 mol) of 4-tert-butylbenzyl chloride, 100 g of toluene, 0.5 g of tetrabutylammonium bromide, and 1.8 g (0.03 mol) of acetic acid.
-
Reaction Execution: Heat the mixture to 50°C with stirring.
-
Addition of Sodium Hydrosulfide: Add 31.7 g (0.13 mol) of a 23% aqueous solution of sodium hydrosulfide dropwise over 30 minutes, maintaining the temperature at 50°C.
-
Reaction Completion: Continue stirring at 50°C for an additional 30 minutes after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and allow the layers to separate.
-
Purification: Wash the organic (toluene) layer with water. Evaporate the toluene under reduced pressure to yield approximately 18.0 g of a pale yellow liquid (93% purity).
-
Optional Distillation: For higher purity, distill the crude product under vacuum (90-92°C / 532 Pa) to obtain this compound with a purity exceeding 99%.
Route 2: Via S-alkyl Isothiouronium Salt
This two-step method is a classic approach for the synthesis of thiols from alkyl halides.[5][6] It is particularly useful for minimizing the formation of dialkyl sulfide (B99878) byproducts. The process involves the formation of a stable S-(4-tert-butylbenzyl) isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired mercaptan.
Reaction Scheme
Caption: Two-step synthesis of this compound via an isothiouronium salt.
Quantitative Data
While a specific protocol for the 4-tert-butyl derivative was not found, the following data for the synthesis of tert-butyl mercaptan from tert-butyl bromide provides a reasonable estimate.
| Parameter | Value | Reference |
| Yield | ~74% | [7] |
| Salification Temperature | 50°C | [7] |
| Salification Time | 4 hours | [7] |
| Hydrolysis Temperature | 60°C (reflux) | [7] |
| Hydrolysis Time | 2 hours | [7] |
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of S-(4-tert-butylbenzyl) isothiouronium chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-tert-butylbenzyl chloride and an equimolar amount of thiourea in ethanol.
-
Reaction Execution: Heat the mixture to reflux and stir for 1-2 hours.
-
Isolation of Salt: Cool the reaction mixture to room temperature. The S-(4-tert-butylbenzyl) isothiouronium chloride will precipitate. Collect the solid by filtration and wash with cold ethanol. The salt can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the S-(4-tert-butylbenzyl) isothiouronium chloride in an aqueous solution of sodium hydroxide (B78521) (2 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Route 3: Reduction of 4-tert-butylbenzenesulfonyl Chloride
This synthetic route involves the preparation of 4-tert-butylbenzenesulfonyl chloride from tert-butylbenzene (B1681246), followed by its reduction to the corresponding mercaptan.
Reaction Scheme
Caption: Two-step synthesis of this compound via sulfonyl chloride reduction.
Quantitative Data
Step 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride
| Parameter | Value | Reference |
| Yield | 55% | [8] |
| Purity | 99.8% | [8] |
Step 2: Reduction to this compound
Detailed Experimental Protocol
Step 1: Synthesis of 4-tert-butylbenzenesulfonyl chloride (Adapted from[8])
-
Reaction: React tert-butylbenzene with chlorosulfonic acid.
-
Purification: The crude product can be purified by crystallization from an alkane solvent (e.g., heptane) to yield high-purity 4-tert-butylbenzenesulfonyl chloride.
Step 2: Reduction to this compound (General Procedure[9])
-
Reaction Setup: In a suitable solvent such as toluene, dissolve the 4-tert-butylbenzenesulfonyl chloride.
-
Reaction Execution: Add triphenylphosphine (B44618) to the solution and heat as required to drive the reaction to completion.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the crude thiol. Purification is typically achieved through chromatography or distillation.
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired purity, and scale of the reaction. The direct nucleophilic substitution with sodium hydrosulfide offers a high-yield, one-step process. The isothiouronium salt route provides a reliable method for minimizing sulfide byproducts. Finally, the reduction of the corresponding sulfonyl chloride presents an alternative pathway, particularly if the sulfonyl chloride is a readily available intermediate. This guide provides the necessary details for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound 49543-63-7 [sigmaaldrich.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 9. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
handling and storage of 4-tert-butylbenzyl mercaptan
An In-depth Technical Guide to the Handling and Storage of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as (4-tert-butylphenyl)methanethiol, is a benzyl (B1604629) mercaptan derivative with the chemical formula C11H16S.[1] It is a crucial intermediate in the synthesis of various organic compounds, including the acaricide pyridaben, and is also utilized as a ligand in the synthesis of metal clusters.[2][3] This guide provides a comprehensive overview of the safe handling and storage procedures for this compound, intended for laboratory and drug development professionals.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic stench.[4][5] Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C11H16S[1] |
| Molecular Weight | 180.31 g/mol [1][6] |
| CAS Number | 49543-63-7[7] |
| Appearance | Colorless or light yellow liquid[4][5] |
| Boiling Point | 102-103 °C at 3.1 mmHg[2] |
| Density | 0.966 g/mL at 25 °C |
| Flash Point | 72.2 °C (162.0 °F) - closed cup[8] |
| Refractive Index | n20/D 1.5430 |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS pictograms associated with this chemical indicate it is an irritant.
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash skin thoroughly after handling.[4]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are critical to minimize exposure and ensure a safe working environment.
Experimental Protocol for Safe Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[9]
-
Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate filter for organic vapors.[8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[9]
-
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[10][12]
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
Experimental Protocol for Safe Storage:
-
Container: Store in a tightly closed container.[9]
-
Location: Store in a cool, dry, and well-ventilated place.[9][13]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[12]
-
Labeling: Ensure containers are clearly labeled with the chemical name and associated hazards.
| Storage Parameter | Recommendation |
| Storage Class Code | 10 - Combustible liquids[8] |
| Ventilation | Store in a well-ventilated place.[9] |
| Container | Keep container tightly closed.[9] |
| Temperature | Keep cool.[9][13] |
Emergency Procedures
In the event of an emergency, follow these procedures.
Experimental Protocol for Emergency Response:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if skin irritation occurs.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[11]
-
Fire Fighting: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[9] Firefighters should wear self-contained breathing apparatus and full protective gear.[9]
Logical Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe .
Caption: Safe Handling and Storage Workflow.
Conclusion
The safe are paramount for protecting laboratory personnel and the environment. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure the safe and effective use of this important chemical intermediate. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.
References
- 1. scbt.com [scbt.com]
- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. 4-(tert-Butyl)benzyl mercaptan, CasNo.49543-63-7 Beijing Hengrunxin Export & Import Co.,Ltd China (Mainland) [hengrunxin.lookchem.com]
- 6. (4-Tert-butylphenyl)methanethiol | C11H16S | CID 2757252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. 4-叔丁基苄硫醇 | Sigma-Aldrich [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. cpchem.com [cpchem.com]
Methodological & Application
The Use of S-Alkyl Thioether Protecting Groups in Peptide Synthesis: A Focus on Benzyl and tert-Butyl Derivatives
Application Note & Protocol
Introduction
The strategic protection of the highly reactive thiol group of cysteine residues is a critical aspect of successful solid-phase peptide synthesis (SPPS). Unprotected cysteine can lead to a variety of undesirable side reactions, including disulfide bond scrambling, alkylation, and racemization. The choice of an appropriate protecting group is dictated by its stability throughout the synthesis and its selective removal under conditions that do not compromise the integrity of the peptide.
While a vast number of cysteine protecting groups have been developed, this document focuses on S-alkyl thioether-based protecting groups, with a particular emphasis on commonly used benzyl (B1604629) and tert-butyl derivatives. Information in the scientific literature regarding the specific use of 4-tert-butylbenzyl mercaptan as a cysteine protecting group is limited. However, based on its structure, its behavior can be extrapolated from well-characterized benzyl-type and tert-butyl protecting groups. This application note provides a comparative overview of these related and widely utilized protecting groups, complete with quantitative data and detailed experimental protocols to guide researchers, scientists, and drug development professionals.
Overview of Common S-Alkyl Thioether Cysteine Protecting Groups
The ideal cysteine protecting group for Fmoc-based SPPS should be stable to the basic conditions of Fmoc-deprotection (typically 20% piperidine (B6355638) in DMF) while being readily cleavable under specific, often acidic, conditions at the end of the synthesis.
S-Trityl (Trt) Cysteine
The trityl group is one of the most widely used protecting groups for cysteine in Fmoc-SPPS. It is highly labile to trifluoroacetic acid (TFA) and is typically removed during the final cleavage of the peptide from the resin.
S-tert-Butyl (tBu) Cysteine
The S-tert-butyl group is known for its high stability to TFA. Its removal requires specific and harsher conditions, often involving mercuric acetate (B1210297) or a silyl (B83357) chloride-sulfoxide system, making it suitable for orthogonal protection strategies where other acid-labile groups are present.
Benzyl-Type Protecting Groups (e.g., S-4-methoxybenzyl (Mob), S-4-methylbenzyl (Mbzl))
Benzyl-type protecting groups are commonly employed in Boc-based SPPS due to their stability to moderate acids and removal by strong acids like HF. In the context of Fmoc-SPPS, their stability and cleavage are important considerations for orthogonal strategies. The 4-methoxybenzyl (Mob) group, for instance, shows some lability in TFA, especially in the presence of scavengers like triisopropylsilane (B1312306) (TIS)[1].
Data Presentation: Comparative Performance of Cysteine Protecting Groups
The choice of a cysteine protecting group can significantly impact the outcome of a peptide synthesis, particularly concerning side reactions like racemization.
| Protecting Group | Structure | Cleavage Condition | Cleavage Time | Cleavage Yield | Stability to 20% Piperidine/DMF | Reference(s) |
| Trityl (Trt) | S-C(C₆H₅)₃ | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90% | Generally stable, some slow cleavage reported | [2] |
| tert-Butyl (tBu) | S-C(CH₃)₃ | MeSiCl₃/PhSOPh in TFA or Hg(OAc)₂ | Variable | High | Stable | [3] |
| 4-Methoxybenzyl (Mob) | S-CH₂-C₆H₄-OCH₃ | TFA/TIS (98/2) at 37°C or HF | Variable | High | Stable | [1] |
Table 1: Comparison of Properties of Common Cysteine Protecting Groups.
| Protecting Group | Racemization (%) during DIPCDI/Oxyma Coupling | Reference(s) |
| Trityl (Trt) | 3.3 | [4] |
| tert-Butyl (tBu) | Data not available | |
| Diphenylmethyl (Dpm) | 6.8 | [4] |
| Tetrahydropyranyl (Thp) | 0.74 | [4] |
Table 2: Influence of Cysteine Protecting Group on Racemization.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(S-Trt)-OH
A detailed protocol for the synthesis of Fmoc-Cys(S-Trt)-OH can be found in various standard laboratory manuals and chemical supplier documentation. The general procedure involves the reaction of Fmoc-Cys-OH with trityl chloride in the presence of a base.
Protocol 2: Incorporation of Fmoc-Cys(PG)-OH into a Peptide Sequence (Fmoc-SPPS)
This protocol describes a single cycle for the incorporation of a protected cysteine residue into a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Cys(PG)-OH (Protecting Group = Trt, tBu, etc.) (3 eq.)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3 eq.)
-
Base (e.g., DIPEA or Collidine) (6 eq. for HBTU/HATU, 3 eq. for DIC/Oxyma)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(PG)-OH, coupling reagent, and base (if required) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents.
-
Repeat the cycle for the next amino acid in the sequence.
Caption: Workflow for the incorporation of a protected cysteine residue in Fmoc-SPPS.
Protocol 3: Cleavage and Deprotection of Peptides Containing Cys(Trt)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group from cysteine and other acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail (Reagent K): TFA/H₂O/Phenol/Thioanisole (B89551)/EDT (82.5:5:5:5:2.5 v/v)[5]
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum for at least 4 hours.
-
Cleavage Reaction:
-
In a fume hood, add the cleavage cocktail to the dry peptide-resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (2-3 times).
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for the cleavage and deprotection of a Cys(Trt)-containing peptide.
Protocol 4: Deprotection of S-tert-Butyl (tBu) Cysteine
The removal of the S-tBu group requires specific conditions and is typically performed after the peptide has been cleaved from the resin and other protecting groups have been removed, or as part of an orthogonal strategy on the resin.
Materials:
-
S-tBu protected peptide
-
TFA
-
Trimethylsilyl bromide (TMSBr) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure (Example using TMSBr):
-
Dissolve the S-tBu protected peptide in TFA.
-
Add thioanisole and EDT as scavengers.
-
Add 1M TMSBr-thioanisole/TFA solution.
-
Stir the reaction at room temperature and monitor the deprotection by HPLC.
-
Upon completion, precipitate the peptide in cold diethyl ether and proceed with purification.
Note: The conditions for S-tBu deprotection can be harsh and may require optimization for specific peptide sequences.
Conclusion
The selection of an appropriate protecting group for cysteine is a critical decision in peptide synthesis. While specific data on the use of this compound is not widely available, an understanding of related benzyl-type and tert-butyl protecting groups provides a strong foundation for its potential application. The S-trityl group remains a popular choice for routine synthesis due to its lability in standard TFA cleavage cocktails. For more complex syntheses requiring orthogonal protection schemes, more stable groups like S-tert-butyl offer distinct advantages, albeit with more demanding deprotection conditions. Careful consideration of the overall synthetic strategy, including the potential for side reactions such as racemization, is paramount for the successful synthesis of cysteine-containing peptides. The protocols and data presented here serve as a guide for researchers to navigate the challenges of cysteine protection in peptide synthesis.
References
Application Notes and Protocols for the S-Protection of Cysteine with 4-tert-Butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the thiol group of cysteine residues is a critical step in peptide synthesis and the development of peptide-based therapeutics. Unprotected thiols are highly reactive and can lead to undesirable side reactions, such as disulfide bond formation at unintended positions, diminishing the yield and purity of the target peptide. The selection of an appropriate protecting group is therefore paramount. The 4-tert-butylbenzyl group offers a stable S-protection for cysteine, providing steric hindrance that can prevent side reactions while being removable under specific conditions. These application notes provide a detailed protocol for the S-protection of L-cysteine using 4-tert-butylbenzyl mercaptan through an S-alkylation reaction.
Data Presentation
While specific yield data for the S-protection with this compound is not extensively published, the following table provides expected outcomes based on analogous S-alkylation reactions of cysteine.
| Parameter | Expected Value | Notes |
| Reaction Yield | 80-95% | Yields can vary based on the scale of the reaction and purity of reagents. |
| Purity (post-purification) | >98% | Purity is typically assessed by HPLC and/or NMR spectroscopy. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. |
Experimental Protocols
This protocol describes the S-alkylation of L-cysteine with 4-tert-butylbenzyl bromide, a common precursor for introducing the 4-tert-butylbenzyl group.
Materials and Reagents
-
L-cysteine hydrochloride monohydrate
-
4-tert-Butylbenzyl bromide
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Diethyl ether
-
Hydrochloric acid (HCl, for pH adjustment)
-
Ethyl acetate (B1210297) (for TLC)
-
Hexanes (for TLC)
-
Ninhydrin (B49086) stain (for TLC visualization)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure
-
Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1.0 equivalent) in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.5 equivalents) to raise the pH to approximately 10-11. This deprotonates the thiol group, forming the thiolate anion.
-
Addition of Alkylating Agent: While stirring vigorously, add a solution of 4-tert-butylbenzyl bromide (1.1 equivalents) in methanol dropwise to the cysteine solution.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes and visualizing with ninhydrin stain). The reaction is typically complete within 2-4 hours.
-
Acidification and Precipitation: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 5-6 with hydrochloric acid. The product, S-(4-tert-butylbenzyl)-L-cysteine, will precipitate out of the solution.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid sequentially with cold deionized water and then with cold diethyl ether to remove any unreacted starting materials and byproducts.
-
Drying: Dry the purified product under vacuum to obtain S-(4-tert-butylbenzyl)-L-cysteine as a white solid.
-
Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the S-protection of cysteine.
Caption: Reaction scheme for the S-protection of L-cysteine.
Caption: Experimental workflow for S-protection of cysteine.
Application Notes and Protocols for the Use of 4-tert-butylbenzyl Mercaptan in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the potential application of 4-tert-butylbenzyl mercaptan for the protection of cysteine residues in solid-phase peptide synthesis (SPPS). It is important to note that the use of the 4-tert-butylbenzyl (tBuBzl) group as a thiol protecting group in SPPS is not a standard or documented practice in the existing scientific literature. Standard protecting groups for cysteine include Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). This document, therefore, presents a theoretical framework for its use, based on the known chemistry of similar benzyl-type protecting groups. The protocols provided are generalized standard procedures in SPPS that would be applicable should a researcher choose to investigate the use of this novel protecting group.
Introduction to Cysteine Protection in SPPS
The synthesis of peptides containing cysteine residues presents a unique set of challenges due to the high nucleophilicity and susceptibility to oxidation of the thiol side chain.[1] Unprotected thiols can lead to the formation of undesired disulfide bonds, alkylation by carbocations generated during the cleavage of other protecting groups, and other side reactions.[1] To circumvent these issues, the thiol group of cysteine is protected during SPPS. The choice of protecting group is critical and is dictated by the overall synthesis strategy, particularly the chemistry used for the temporary protection of the α-amino group (e.g., Fmoc or Boc). In the widely used Fmoc/tBu strategy, the side-chain protecting groups must be stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but cleavable under acidic conditions at the final step of the synthesis.[2]
The 4-tert-butylbenzyl (tBuBzl) Group: A Hypothetical Protecting Group
While not a standard protecting group, the 4-tert-butylbenzyl group could theoretically be employed for cysteine protection. Its properties can be inferred by comparing it to other commonly used benzyl-type protecting groups such as 4-methylbenzyl (MeBzl) and 4-methoxybenzyl (Mob).[2] The stability of benzyl-type protecting groups to acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups stabilize the benzyl (B1604629) cation formed during cleavage, thus making the protecting group more labile to acid. The tert-butyl group is an electron-donating group, which would suggest that the tBuBzl group would be more acid-labile than the unsubstituted benzyl group. Its lability would likely be comparable to or slightly less than the 4-methylbenzyl group.
Table 1: Comparison of Benzyl-Type Protecting Groups for Cysteine
| Protecting Group | Structure | Cleavage Conditions | Relative Lability |
| Benzyl (Bzl) | Strong acid (e.g., HF) | Least Labile | |
| 4-Methylbenzyl (MeBzl) | Strong acid (e.g., HF) | More labile than Bzl | |
| 4-Methoxybenzyl (Mob) | Strong acid (e.g., HF, TFMSA) | More labile than MeBzl | |
| 4-tert-Butylbenzyl (tBuBzl) (Hypothetical) | Likely strong acid (e.g., HF, TFMSA) | Predicted to be similar to MeBzl |
Experimental Protocols
The following are generalized protocols that would be relevant for the investigation of the 4-tert-butylbenzyl group in SPPS.
3.1. Protocol for the Synthesis of Fmoc-Cys(4-tert-butylbenzyl)-OH
This protocol describes a hypothetical synthesis of the protected amino acid required for SPPS.
Materials:
-
Fmoc-Cys-OH
-
4-tert-butylbenzyl chloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH (1 equivalent) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 4-tert-butylbenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cys(4-tert-butylbenzyl)-OH.
3.2. Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This is a standard protocol for the manual synthesis of a peptide on a 0.1 mmol scale.
Materials:
-
Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids (including the hypothetically synthesized Fmoc-Cys(tBuBzl)-OH)
-
Coupling reagents: HBTU, HOBt
-
DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF, IPA, and DCM.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 equivalents) with HBTU (3.8 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
3.3. Hypothetical Cleavage of the 4-tert-butylbenzyl Group
The cleavage of the tBuBzl group would be expected to occur under strong acidic conditions, similar to other benzyl-type protecting groups used in the Boc/Bzl strategy. It is unlikely to be fully cleaved by the standard TFA cocktail used for final cleavage in the Fmoc/tBu strategy if its stability is similar to MeBzl. Therefore, harsher conditions might be necessary.
Table 2: Potential Cleavage Conditions for S-4-tert-butylbenzyl Group
| Reagent | Conditions | Comments |
| Trifluoroacetic acid (TFA) | 95% TFA with scavengers (TIS, water) | May result in incomplete cleavage. |
| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/scavengers | A stronger acid cocktail that is effective for cleaving more stable benzyl groups. |
| Hydrogen Fluoride (HF) | Anhydrous HF with scavengers (e.g., anisole) | The "classic" strong acid for Boc/Bzl chemistry; highly effective but also highly hazardous. |
Visualizations
Figure 1: General workflow for solid-phase peptide synthesis using the Fmoc/tBu strategy.
References
Application Notes and Protocols: 4-tert-butylbenzyl Mercaptan as a Ligand for Metal Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-tert-butylbenzyl mercaptan is a thiol-containing organic ligand that has demonstrated significant utility in the synthesis of atomically precise metal nanoclusters, particularly silver and gold. Its bulky tert-butyl group provides steric hindrance that effectively stabilizes nanoparticle cores, preventing aggregation and allowing for the formation of well-defined, monodisperse nanoparticles. The mercaptan group (thiol, -SH) exhibits a strong affinity for noble metal surfaces, forming a robust protective layer. These characteristics make it an excellent candidate for producing stable, organic-soluble metal nanoparticles with potential applications in catalysis, sensing, and biomedicine.
This document provides detailed protocols for the synthesis of silver nanoparticles using this compound as a capping and stabilizing agent, based on established methodologies. It also includes typical characterization data and visualizations to guide researchers in their experimental work.
Experimental Protocols
Protocol 1: Synthesis of this compound-Capped Silver Nanoparticles
This protocol is adapted from methodologies for synthesizing thiolate-protected silver clusters and is designed to produce stable, organic-soluble silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
This compound ((CH₃)₃CC₆H₄CH₂SH)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene (B28343) (anhydrous)
-
Methanol (B129727) (ACS grade)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Syringes and needles
-
Schlenk line or inert gas (Argon or Nitrogen) supply
-
Centrifuge and centrifuge tubes
-
Sonicator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Preparation of Silver Precursor Solution:
-
In a 100 mL three-neck round-bottom flask, dissolve 0.05 mmol of silver nitrate in 20 mL of deionized water.
-
Attach a condenser to the central neck of the flask.
-
Place the flask on a magnetic stirrer and begin gentle stirring.
-
-
Ligand Addition:
-
In a separate vial, dissolve 0.2 mmol of this compound in 20 mL of toluene.
-
Using a syringe, add the this compound solution to the silver nitrate solution in the flask while stirring vigorously.
-
The solution will likely turn milky or cloudy, indicating the formation of a silver-thiolate complex.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh solution of 0.25 mmol of sodium borohydride in 10 mL of ice-cold deionized water.
-
Under an inert atmosphere (Ar or N₂), rapidly inject the sodium borohydride solution into the reaction flask with vigorous stirring.
-
A color change to dark brown or black is typically observed, indicating the formation of silver nanoparticles.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction and nanoparticle stabilization.
-
-
Purification of Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer containing the nanoparticles.
-
To precipitate the nanoparticles, add 40 mL of methanol to the toluene solution and sonicate for 10 minutes.
-
Centrifuge the mixture at 8000 rpm for 15 minutes. A dark precipitate of silver nanoparticles should form at the bottom of the tube.
-
Carefully decant the supernatant.
-
Re-disperse the nanoparticle pellet in a minimal amount of toluene (e.g., 5 mL) and repeat the precipitation and centrifugation steps with methanol two more times to remove unreacted precursors and byproducts.
-
-
Final Product:
-
After the final wash, re-disperse the purified silver nanoparticles in a suitable organic solvent like toluene or chloroform (B151607) for storage and further characterization.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of metal nanoparticles synthesized using thiol-based ligands. The exact values will depend on specific reaction conditions.
Table 1: Physicochemical Characterization of this compound-Capped Silver Nanoparticles
| Parameter | Typical Value/Range | Characterization Technique |
| Core Diameter | 2 - 10 nm | Transmission Electron Microscopy (TEM) |
| Hydrodynamic Diameter | 5 - 20 nm | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (SPR) Peak | 410 - 440 nm | UV-Visible Spectroscopy |
| Zeta Potential | -20 to -40 mV (in organic solvent) | Zeta Potential Analysis |
| Elemental Composition | Ag, S, C, H | Energy-Dispersive X-ray Spectroscopy (EDX) |
Table 2: Influence of Reaction Parameters on Nanoparticle Size
| Parameter Varied | Change | Effect on Nanoparticle Size |
| AgNO₃ : Ligand Ratio | Increase | Decrease (up to a certain point) |
| Reducing Agent Concentration | Increase | Decrease (faster nucleation) |
| Reaction Temperature | Increase | Increase (faster growth) |
| Stirring Speed | Increase | Decrease (more uniform reaction) |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of silver nanoparticles.
Logical Relationship: Ligand Function
Caption: Functional role of the ligand in synthesis.
Application Notes and Protocols for the Deprotection of S-4-tert-butylbenzyl Cysteine
For researchers, scientists, and drug development professionals, the selective removal of protecting groups from amino acid side chains is a critical step in peptide synthesis and the development of therapeutic agents. The S-4-tert-butylbenzyl group is utilized to protect the thiol functionality of cysteine residues. Its removal is typically achieved under strong acid conditions, analogous to the deprotection of other acid-labile, benzyl-type and tert-butyl protecting groups.
This document provides a detailed experimental procedure for the deprotection of S-4-tert-butylbenzyl cysteine, drawing upon established methods for similar protecting groups. The protocol is designed to be a starting point for optimization in specific research contexts.
Deprotection Strategy
The deprotection of the S-4-tert-butylbenzyl group proceeds via an acid-catalyzed cleavage of the sulfur-benzyl bond. The tert-butyl substituent on the benzyl (B1604629) ring enhances its acid lability compared to an unsubstituted benzyl group. The resulting carbocation is scavenged to prevent side reactions with nucleophilic residues in the peptide chain.
Experimental Protocols
Two primary methods are presented here, based on protocols for the closely related S-tert-butyl (tBu) protecting group. Optimization of reaction time, temperature, and scavenger cocktail composition may be necessary depending on the peptide sequence and other protecting groups present.
Method 1: Trifluoroacetic Acid (TFA) with Scavengers
This is the most common and versatile method for the deprotection of acid-labile cysteine protecting groups.
Materials:
-
S-4-tert-butylbenzyl protected peptide-resin or purified peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (H₂O), deionized
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Preparation of the Cleavage Cocktail: Prepare the cleavage cocktail by combining TFA, TIS, and H₂O in a volumetric ratio of 95:2.5:2.5. If the peptide is sensitive to oxidation or contains multiple cysteine residues, the addition of 2.5% EDT is recommended. A common "Reagent K" cocktail consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) and can also be effective.
-
Reaction Setup: Place the S-4-tert-butylbenzyl protected peptide (if on resin, typically 0.1-0.5 mmol scale) in a suitable reaction vessel.
-
Deprotection Reaction: Add the cleavage cocktail to the peptide (approximately 10 mL per gram of peptide-resin). Ensure the peptide is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary and should be monitored by a suitable analytical method like HPLC.
-
Peptide Precipitation: Following the incubation, filter the resin (if applicable) and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the deprotected peptide.
-
Isolation: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. For long-term storage, lyophilize the peptide from an appropriate solvent system (e.g., water/acetonitrile).
Method 2: Mercury (II) Acetate (B1210297)
This method is an alternative for the cleavage of sulfur protecting groups and is particularly useful if other acid-labile groups need to be preserved. Caution: Mercury compounds are highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
S-4-tert-butylbenzyl protected peptide
-
Mercury (II) acetate (Hg(OAc)₂)
-
10% aqueous acetic acid
-
β-mercaptoethanol
-
Centrifuge
-
HPLC for purification
Procedure:
-
Dissolution: Dissolve the S-4-tert-butylbenzyl protected peptide in 10% aqueous acetic acid at a concentration of 5-10 mg/mL.
-
Addition of Mercury (II) Acetate: Add a 10-fold molar excess of mercury (II) acetate to the peptide solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours.
-
Quenching: Add a 20-fold molar excess of β-mercaptoethanol to the reaction mixture and let it stand for at least 5 hours to precipitate the mercury salts and cleave the mercury-sulfur bond.
-
Purification: Remove the precipitate by centrifugation. The deprotected peptide in the supernatant can then be purified and desalted by reverse-phase HPLC.[1]
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of related S-tert-butyl protected cysteine, which can serve as a starting point for optimizing the deprotection of S-4-tert-butylbenzyl cysteine.
| Parameter | Method 1: TFA/Scavengers | Method 2: Mercury (II) Acetate |
| Primary Reagent | Trifluoroacetic acid (TFA) | Mercury (II) acetate |
| Scavengers/Additives | TIS, H₂O, EDT | β-mercaptoethanol |
| Solvent | Neat TFA | 10% aqueous acetic acid |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 3 hours (deprotection), 5 hours (quench) |
| Peptide Concentration | ~100 mg/mL in cocktail | 5 - 10 mg/mL |
| Reagent Stoichiometry | N/A (large excess) | 10 eq. Hg(OAc)₂, 20 eq. β-mercaptoethanol |
| Workup | Ether precipitation | Centrifugation, HPLC purification |
Visualization
Experimental Workflow for TFA-Mediated Deprotection
The following diagram illustrates the general workflow for the deprotection of S-4-tert-butylbenzyl cysteine using the TFA/scavenger method.
Caption: Workflow for the acid-catalyzed deprotection of S-4-tert-butylbenzyl cysteine.
Logical Relationship of Deprotection Reaction
This diagram outlines the chemical logic of the acid-catalyzed deprotection reaction.
Caption: Acid-catalyzed deprotection of S-4-tert-butylbenzyl cysteine.
References
Application Notes and Protocols for Self-Assembled Monolayers of 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate, offering a powerful method for tailoring surface properties at the nanoscale. Thiol-based SAMs on gold substrates are particularly well-studied due to the strong, stable interaction between sulfur and gold. This document provides detailed application notes and protocols for the preparation and characterization of SAMs using 4-tert-butylbenzyl mercaptan. The bulky tert-butyl group provides a well-defined, hydrophobic surface, making these SAMs potentially useful in applications such as biosensing, drug delivery, and surface passivation. While direct experimental data for this compound SAMs is limited in publicly available literature, this document compiles established protocols and analogous data from structurally similar aromatic thiols to provide a comprehensive guide.
Materials and Reagents
-
Thiol: this compound (CAS 49543-63-7)
-
Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Solvent: 200 proof ethanol (B145695)
-
Cleaning Solutions: Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Rinsing Solvents: Ethanol, deionized water
-
Inert Gas: Dry nitrogen (N₂)
Experimental Protocols
Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold
This protocol outlines the steps for the formation of a high-quality SAM of this compound on a gold substrate.
1. Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Thoroughly rinse the substrate with deionized water followed by ethanol. c. Dry the substrate under a stream of dry nitrogen gas.
2. Thiol Solution Preparation: a. Prepare a 1 mM solution of this compound in 200 proof ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
3. Self-Assembly: a. Immerse the clean, dry gold substrate into the thiol solution in a sealed container. b. Purge the container with dry nitrogen gas to minimize oxidation. c. Allow the self-assembly to proceed for 18-24 hours at room temperature.
4. Rinsing and Drying: a. Remove the substrate from the thiol solution. b. Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules. c. Dry the substrate again under a stream of dry nitrogen gas.
5. Storage: a. Store the prepared SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.
Characterization of Self-Assembled Monolayers
The quality and properties of the prepared SAMs can be assessed using various surface-sensitive techniques. The following are key characterization methods with expected results based on data from analogous aromatic thiol SAMs.
Contact Angle Goniometry
Contact angle measurements provide information about the hydrophobicity and surface energy of the SAM.
-
Protocol: A droplet of deionized water is placed on the SAM surface, and the contact angle is measured.
-
Expected Results: Due to the hydrophobic nature of the tert-butyl group, a high water contact angle is expected.
Ellipsometry
Ellipsometry is used to determine the thickness of the SAM.
-
Protocol: The change in polarization of light upon reflection from the SAM-coated substrate is measured.
-
Expected Results: The thickness of the monolayer is expected to be consistent with the length of the this compound molecule oriented on the surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is employed to determine the elemental composition and chemical states of the elements within the SAM.
-
Protocol: The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is analyzed.
-
Expected Results: The XPS spectrum should show peaks corresponding to Carbon (C 1s), Sulfur (S 2p), and the Gold substrate (Au 4f). The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.
Quantitative Data Summary (Based on Analogous Aromatic Thiol SAMs)
The following table summarizes expected quantitative data for SAMs of this compound based on reported values for structurally similar aromatic thiols on gold.
| Characterization Technique | Parameter | Expected Value Range | Reference Compound(s) |
| Contact Angle Goniometry | Water Contact Angle (θ) | 80° - 110° | Benzyl mercaptan, Alkyl-substituted aromatic thiols |
| Ellipsometry | Thickness (d) | 1.0 - 2.0 nm | Benzyl mercaptan, p-terphenylthiol |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | 162.0 - 163.5 eV | Alkanethiols, Aromatic thiols |
| C 1s Binding Energy | ~285 eV (aliphatic/aromatic C-C, C-H), higher binding energies for C-S | Aromatic thiols |
Disclaimer: The quantitative data presented in this table are based on values reported for structurally similar aromatic thiols and are intended to serve as a guideline. Actual experimental values for this compound SAMs may vary.
Logical Relationship of SAM Formation
The formation of a stable and well-ordered SAM is dependent on a series of interconnected factors.
Applications in Drug Development and Research
SAMs of this compound can be utilized in various research and drug development applications:
-
Non-specific Binding Reduction: The hydrophobic and well-defined surface can be used to create protein-resistant surfaces, which is crucial in biosensor and immunoassay development to reduce background noise.
-
Controlled Surface Functionalization: The aromatic ring can be further functionalized to immobilize specific biomolecules, such as enzymes or antibodies, for targeted drug delivery or diagnostic applications.
-
Model Surfaces: These SAMs can serve as well-defined model surfaces for studying protein adsorption, cell adhesion, and other interfacial phenomena relevant to biomaterial and drug formulation development.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preparation and characterization of self-assembled monolayers of this compound on gold substrates. While direct experimental data for this specific molecule is not widely available, the provided information, based on established principles and data from analogous systems, offers a strong foundation for researchers and professionals to successfully fabricate and utilize these promising surfaces in their work. Careful adherence to the outlined protocols is crucial for achieving high-quality, reproducible SAMs.
Application Notes and Protocols for the Quantification of 4-tert-butylbenzyl mercaptan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-tert-butylbenzyl mercaptan. The information is intended to guide researchers, scientists, and professionals in the drug development field in selecting and implementing appropriate analytical techniques for this compound.
Introduction
This compound is a substituted aromatic thiol of interest in various chemical and pharmaceutical applications. Accurate and precise quantification is crucial for quality control, stability studies, and reaction monitoring. This document outlines two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation
The following table summarizes typical quantitative data for the analytical methods described. Please note that specific performance characteristics can vary based on the instrumentation, column, and specific method parameters employed.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.04 µ g/sample | Dependent on derivatization agent, potentially in the low µg/mL range |
| Limit of Quantification (LOQ) | ~1.8 µ g/sample | Dependent on derivatization agent, potentially in the low µg/mL range |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Analysis Time | ~10 - 20 minutes | ~15 - 30 minutes (including derivatization) |
| Selectivity | High (mass analyzer) | Moderate to High (dependent on chromatography and derivatization) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like this compound. The following protocol is a general guideline and may require optimization for specific instrumentation and sample matrices. This protocol is adapted from methodologies used for similar mercaptan compounds.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
-
Capillary GC column: A non-polar or mid-polar column such as a DB-5ms or equivalent is recommended.
Reagents:
-
This compound standard
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate) for sample and standard preparation.
-
High-purity helium as carrier gas.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to create a series of calibration standards covering the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter if particulates are present.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of a characteristic ion of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct HPLC-UV analysis of thiols can be challenging due to their relatively low UV absorbance. Derivatization with a UV-active labeling agent is often employed to enhance sensitivity. The following is a general protocol that would require adaptation with a specific derivatizing agent.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound standard.
-
Mobile phase: Acetonitrile (B52724) and water (HPLC grade), often with a modifier like 0.1% formic acid or trifluoroacetic acid.
-
Derivatizing agent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a similar thiol-reactive chromophore).
-
Reaction buffer as required by the derivatizing agent.
Procedure:
-
Standard and Sample Derivatization:
-
Prepare a stock solution of this compound.
-
In a reaction vial, mix an aliquot of the standard or sample solution with the derivatizing agent and reaction buffer.
-
Allow the reaction to proceed for the recommended time and at the appropriate temperature.
-
Quench the reaction if necessary, as per the derivatization protocol.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example:
-
Start with 10% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Set to the maximum absorbance wavelength of the derivatized product.
-
-
Quantification:
-
Prepare a series of derivatized calibration standards.
-
Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the initial standards.
-
Determine the concentration in the derivatized sample from the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Workflow for the quantification of this compound using HPLC-UV with derivatization.
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-tert-butylbenzyl Mercaptan
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-tert-butylbenzyl mercaptan using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Due to the inherent challenges in the direct analysis of thiols, including poor ultraviolet (UV) absorbance and susceptibility to oxidation, a pre-column derivatization strategy using monobromobimane (B13751) (mBBr) is employed. This method converts the thiol into a stable, highly fluorescent derivative, allowing for sensitive and selective detection. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, derivatization, and chromatographic conditions.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.[1][2] Accurate quantification of this compound is crucial for process monitoring, quality control, and stability studies. Thiols, or mercaptans, are notoriously difficult to analyze directly via HPLC with UV detection due to their weak chromophores and the propensity of the thiol group to oxidize to disulfides.[3] To overcome these limitations, pre-column derivatization is a widely adopted technique that enhances the detectability and stability of thiols.[3][4]
This method utilizes monobromobimane (mBBr), a well-established derivatizing agent that reacts specifically with the thiol group under alkaline conditions to form a stable, highly fluorescent thioether.[3][4][5] The resulting derivative can be readily separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector.
Experimental
Materials and Reagents
-
This compound (CAS 49543-63-7), analytical standard grade
-
Monobromobimane (mBBr)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Tris-HCl buffer
-
5-Sulfosalicylic acid
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Thermostatic water bath
Chromatographic Conditions
A representative set of HPLC conditions is provided in Table 1. These may require optimization based on the specific instrumentation and column used.
Table 1: HPLC Parameters for the Analysis of mBBr-derivatized this compound
| Parameter | Value |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 380 nm, Emission: 480 nm |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 50 | 50 |
| 25.0 | 50 | 50 |
Protocols
Standard Solution Preparation
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Derivatization Protocol
-
In a microcentrifuge tube, combine 100 µL of the standard or sample solution with 400 µL of 100 mM Tris-HCl buffer (pH 8.5).
-
Add 100 µL of a freshly prepared 15 mM mBBr solution in acetonitrile.
-
Vortex the mixture immediately and incubate in the dark at room temperature for 30 minutes.[5]
-
Stop the reaction by adding 100 µL of 200 mM 5-sulfosalicylic acid.[5]
-
Vortex the solution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
The derivatized sample is now ready for injection into the HPLC system.
Results and Discussion
The described method provides excellent separation of the mBBr derivative of this compound from the excess derivatizing reagent and other potential matrix components. A typical chromatogram will show a sharp, well-defined peak for the analyte. The retention time is expected to be in the range of 10-15 minutes under the specified conditions, though this may vary with the specific C18 column used.
Linearity and Sensitivity
The method demonstrates excellent linearity over the calibrated concentration range. A summary of expected quantitative data is presented in Table 3.
Table 3: Representative Quantitative Data for the HPLC Analysis of this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,000 |
| 1.0 | 155,000 |
| 10.0 | 1,520,000 |
| 50.0 | 7,650,000 |
| 100.0 | 15,100,000 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Derivatization of this compound with monobromobimane (mBBr).
Conclusion
The HPLC method presented here, based on pre-column derivatization with monobromobimane and fluorescence detection, offers a sensitive, selective, and reliable approach for the quantification of this compound. This method is suitable for a wide range of applications in research, quality control, and process development where accurate measurement of this thiol is required. The detailed protocol and clear workflow provide a solid foundation for implementation in analytical laboratories.
References
- 1. echemi.com [echemi.com]
- 2. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-tert-butylbenzyl mercaptan as a Chain Transfer Agent in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of polymers, precise control over molecular weight and molecular weight distribution is crucial for tailoring the final properties of the material for specific applications, including those in the pharmaceutical and biomedical fields. Chain transfer agents (CTAs) are essential components in free-radical polymerization processes to achieve this control.[1] Thiols, or mercaptans, are a prominent class of conventional CTAs that effectively interrupt the propagation of a growing polymer chain and initiate a new one, thereby regulating the overall molecular weight.[2]
This document provides detailed application notes and protocols for the use of 4-tert-butylbenzyl mercaptan as a chain transfer agent in polymerization. Due to a lack of specific experimental data in the public domain for this particular compound, the following protocols and data are based on established principles of free-radical polymerization and data from structurally related aromatic mercaptans. Researchers should treat these as starting points and optimize the conditions for their specific polymerization systems.
Principle of Chain Transfer
Chain transfer is a process in which the activity of a growing polymer radical is transferred to another molecule, the chain transfer agent (R-SH).[3] This terminates the growth of one polymer chain and initiates a new one, leading to a reduction in the average molecular weight of the polymer. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate of chain transfer to the rate of propagation.[2] A higher Ctr value indicates a more efficient CTA.[2] Aromatic thiols generally exhibit greater transfer activity compared to aliphatic thiols due to the resonance stabilization of the resulting sulfenyl radicals.[4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 49543-63-7 | |
| Molecular Formula | C₁₁H₁₆S | |
| Molecular Weight | 180.31 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 102-103 °C at 3.1 mmHg | |
| Density | 0.966 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5430 |
Chain Transfer Constants of Structurally Related Aromatic Mercaptans
| Chain Transfer Agent | Monomer | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| Benzenethiol | MMA | 60 | 2.7 | [4] |
| 2-Naphthalenethiol | MMA | 60 | 3.0 | [4] |
The presence of the electron-donating tert-butyl group on the benzyl (B1604629) ring of this compound may influence the reactivity of the thiol group. Experimental determination of the Ctr for the specific monomer system is highly recommended.
Experimental Protocols
The following are generalized protocols for free-radical polymerization using a mercaptan as a chain transfer agent. These should be adapted and optimized for specific monomers and desired polymer characteristics.
Protocol 1: Bulk Polymerization of Styrene (B11656)
This protocol describes a typical bulk polymerization of styrene using this compound as a chain transfer agent to control the molecular weight of polystyrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer
-
Oil bath
Procedure:
-
Purify styrene by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a clean, dry reaction vessel, add the desired amount of purified styrene.
-
Add the calculated amount of this compound to the styrene. The concentration will depend on the target molecular weight.
-
Add the radical initiator (e.g., benzoyl peroxide). The initiator concentration typically ranges from 0.1 to 1 mol% with respect to the monomer.
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes.[2]
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-90 °C) to initiate polymerization.
-
Allow the reaction to proceed for the desired time, monitoring the viscosity of the reaction mixture.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.[2]
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Emulsion Polymerization of Methyl Methacrylate (B99206) (MMA)
This protocol outlines the emulsion polymerization of MMA, where this compound can be used to control the polymer's molecular weight.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Potassium persulfate (KPS) or other water-soluble initiator
-
Sodium dodecyl sulfate (B86663) (SDS) or other suitable surfactant
-
Deionized water
-
Nitrogen or Argon gas
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
-
Water bath
Procedure:
-
Prepare the aqueous phase by dissolving the surfactant (e.g., SDS) in deionized water in the reaction flask.
-
Purge the system with nitrogen for at least 30 minutes to remove oxygen.
-
Prepare the oil phase by mixing the purified MMA and this compound.
-
Add the oil phase to the aqueous phase while stirring to form an emulsion.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) in a water bath.
-
Dissolve the initiator (e.g., KPS) in a small amount of deionized water and add it to the reaction mixture to start the polymerization.
-
Maintain the reaction at the set temperature for the desired duration (typically a few hours).
-
Cool the reactor to room temperature to stop the polymerization.
-
The resulting polymer latex can be used as is or the polymer can be isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying.
-
Analyze the polymer's molecular weight and PDI using GPC.
Determination of the Chain Transfer Constant (Mayo Method)
To quantitatively assess the effectiveness of this compound as a CTA, its chain transfer constant (Ctr) should be determined experimentally using the Mayo method. This involves conducting a series of polymerizations at low monomer conversions with varying concentrations of the CTA.[2]
The Mayo equation is as follows:
1/DPn = 1/DPn,0 + Ctr * ([S]/[M])
Where:
-
DPn is the number-average degree of polymerization.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[S] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
By plotting 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]), a straight line should be obtained. The slope of this line is the chain transfer constant (Ctr).[2]
Visualizations
Caption: Mechanism of chain transfer in free-radical polymerization.
Caption: General experimental workflow for controlled polymerization.
Conclusion
This compound is a potential candidate for use as a chain transfer agent in free-radical polymerization to control polymer molecular weight. While direct experimental data on its chain transfer constant is limited, its structural similarity to other aromatic mercaptans suggests it would be an effective CTA. The provided protocols offer a foundation for researchers to begin their investigations. It is imperative to experimentally determine the chain transfer constant for the specific monomer and reaction conditions to achieve precise control over the polymerization process. Careful optimization of the CTA concentration will be necessary to obtain polymers with the desired molecular weight and properties for their intended applications.
References
Troubleshooting & Optimization
improving the yield of 4-tert-butylbenzyl mercaptan synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylbenzyl mercaptan.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. For the phase-transfer catalyzed reaction of 4-tert-butylbenzyl chloride with sodium hydrosulfide (B80085), a reaction time of at least one hour at 50°C is recommended.[1]
-
Side Reactions: The formation of byproducts, such as dibenzyl disulfide and dibenzyl sulfide (B99878), can significantly reduce the yield of the desired mercaptan. These side reactions can be minimized by using a slight excess of the sulfur source and maintaining careful temperature control.
-
Purity of Reactants: The purity of the starting materials, particularly the 4-tert-butylbenzyl chloride, is crucial. Impurities can lead to unwanted side reactions.
-
Inefficient Phase Transfer: If using a phase-transfer catalyst, its efficiency is critical. Ensure the catalyst is active and used in the correct proportion. Inefficient stirring can also hamper the transfer of reactants between phases.
Q2: I am observing the formation of a significant amount of a white, insoluble solid in my reaction mixture. What is it and how can I prevent it?
A2: The white solid is likely the disulfide byproduct, bis(4-tert-butylbenzyl) disulfide. This can form through the oxidation of the target mercaptan, especially in the presence of air (oxygen). To minimize its formation:
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Control pH: The pH of the reaction mixture can influence the rate of disulfide formation.
-
Work-up Procedure: During the work-up, minimize exposure to air.
Q3: What is the role of the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) in this reaction?
A3: The reaction is typically carried out in a two-phase system (aqueous and organic). The 4-tert-butylbenzyl chloride is in the organic phase (e.g., toluene), while the sodium hydrosulfide is in the aqueous phase. The phase-transfer catalyst, a quaternary ammonium (B1175870) salt, facilitates the transfer of the hydrosulfide anion (SH⁻) from the aqueous phase to the organic phase, where it can react with the benzyl (B1604629) chloride. This significantly increases the reaction rate.
Q4: My final product has a persistent yellow color. How can I decolorize it?
A4: A pale yellow color in the crude product is common.[1] This can be due to minor impurities or dissolved sulfur. Purification by vacuum distillation is the most effective method to obtain a colorless, high-purity product.[1] Collecting the fraction at the correct boiling point and pressure (e.g., 90-92°C / 532Pa) should yield a colorless liquid.[1]
Q5: Can I use other sulfur sources besides sodium hydrosulfide?
A5: Yes, other sulfur sources can be used for the synthesis of thiols. For instance, thiourea (B124793) can react with benzyl chloride to form an isothiouronium salt, which is then hydrolyzed to the mercaptan. However, this is a two-step process. Sodium sulfide (Na₂S) can also be used, but it may lead to a higher proportion of the sulfide byproduct.
Q6: What is the purpose of adding acetic acid to the reaction mixture as mentioned in some protocols?
A6: While the specific protocol from the search results mentions the addition of acetic acid, its role is not explicitly stated.[1] However, in similar reactions, a weak acid can serve to neutralize any excess strong base that might be present in the sodium hydrosulfide solution. Commercial sodium hydrosulfide can contain sodium hydroxide, which could promote unwanted side reactions like elimination or hydrolysis of the benzyl chloride. The acetic acid would neutralize the NaOH, maintaining a more controlled reaction environment.
Data Presentation
The following table summarizes quantitative data from a representative synthesis protocol for this compound.
| Parameter | Value | Reference |
| Starting Material | 4-tert-butylbenzyl chloride | [1] |
| Sulfur Source | 23% Sodium hydrosulfide aqueous solution | [1] |
| Catalyst | Tetrabutylammonium bromide | [1] |
| Solvent | Toluene (B28343) | [1] |
| Reaction Temperature | 50°C | [1] |
| Reaction Time | 1 hour (30 min addition, 30 min stirring) | [1] |
| Crude Product Yield | 92% | [1] |
| Crude Product Purity | 93% | [1] |
| Purified Product Purity | >99% (after vacuum distillation) | [1] |
Experimental Protocols
Synthesis of this compound from 4-tert-butylbenzyl chloride
This protocol is based on the method described by ECHEMI.[1]
Materials:
-
4-tert-butylbenzyl chloride (18.3g, 0.1 mol)
-
Toluene (100g)
-
Tetrabutylammonium bromide (0.5g)
-
Acetic acid (1.8g, 0.03 mol)
-
23% Sodium hydrosulfide aqueous solution (31.7g, 0.13 mol)
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Water
Procedure:
-
To a 300mL four-necked reaction flask equipped with a stirrer, thermometer, and dropping funnel, add 4-tert-butylbenzyl chloride, toluene, tetrabutylammonium bromide, and acetic acid.
-
Heat the mixture to 50°C with stirring.
-
Add the 23% sodium hydrosulfide aqueous solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 50°C.
-
After the addition is complete, continue to stir the mixture at 50°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Allow the layers to separate and collect the organic (toluene) layer.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
The resulting pale yellow liquid is the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa.[1]
Visualizations
Reaction Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
common impurities in commercial 4-tert-butylbenzyl mercaptan
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing commercial 4-tert-butylbenzyl mercaptan effectively. It provides insights into common impurities, their potential impact on experiments, and detailed troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of this compound?
A1: Commercial this compound is typically synthesized from 4-tert-butylbenzyl chloride and a sulfur source. Consequently, the most prevalent impurities arise from this process and subsequent storage. Industrial grade purity is often around 95-98%, which can be increased to 99% through purification.[1]
Common Impurities:
-
Unreacted Starting Material: 4-tert-butylbenzyl chloride often remains in the final product.
-
Oxidation Byproduct: Di(p-tert-butylbenzyl) disulfide is a common impurity formed by the oxidation of the mercaptan, especially upon exposure to air.
-
Residual Solvents: Toluene (B28343) is a frequently used solvent in the synthesis and can be present in trace amounts.
-
Other Sulfur Species: Small amounts of other related sulfur compounds, such as trisulfides, may also be present.
Q2: What is a typical impurity profile for commercial this compound?
A2: The following table summarizes a typical impurity profile for a commercial batch of this compound based on representative analytical data. Actual values may vary between suppliers and batches, so it is always recommended to consult the Certificate of Analysis (CoA) for a specific lot.
Table 1: Typical Impurity Profile of Commercial this compound
| Impurity | Chemical Structure | Typical Concentration Range (%) |
| 4-tert-Butylbenzyl Chloride | C₁₁H₁₅Cl | 0.1 - 2.0 |
| Di(p-tert-butylbenzyl) Disulfide | C₂₂H₃₀S₂ | 0.5 - 4.0 |
| Toluene | C₇H₈ | < 0.1 |
| Other Impurities | - | < 0.5 |
Q3: How can these impurities affect my experiments?
A3: The impact of impurities depends on the specific application.
-
4-tert-Butylbenzyl Chloride: This electrophilic impurity can react with nucleophiles in your reaction mixture, leading to unwanted byproducts and reduced yield of the desired product. In Grignard reactions, it can consume the Grignard reagent.[2][3]
-
Di(p-tert-butylbenzyl) Disulfide: While generally less reactive than the mercaptan, the disulfide can undergo thiol-disulfide exchange reactions, potentially interfering with reactions where the free thiol is the desired reactant.[4] It can also act as a catalyst poison in certain systems.[5][6]
-
Toluene: As a residual solvent, toluene can interfere with reactions sensitive to aromatic hydrocarbons or affect the crystallization of your product.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Lower than expected yield in a nucleophilic substitution reaction.
-
Possible Cause: The presence of 4-tert-butylbenzyl chloride in the mercaptan reagent is reacting with your nucleophile, consuming it and reducing the amount available to react with your substrate.
-
Troubleshooting Steps:
-
Quantify the Impurity: Use the provided GC-MS or HPLC protocol to determine the percentage of 4-tert-butylbenzyl chloride in your mercaptan stock.
-
Adjust Stoichiometry: Increase the equivalents of your nucleophile to compensate for the amount that will react with the chloride impurity.
-
Purify the Mercaptan: If precise stoichiometry is critical, consider purifying the this compound by vacuum distillation to remove the less volatile chloride impurity.
-
Issue 2: Inconsistent results or catalyst deactivation in a metal-catalyzed reaction.
-
Possible Cause: The disulfide impurity, and to a lesser extent the mercaptan itself, can act as a poison to certain metal catalysts (e.g., Palladium, Platinum, Nickel) by strongly binding to the metal center and blocking active sites.[5][6][7]
-
Troubleshooting Steps:
-
Analyze for Disulfide: Determine the concentration of di(p-tert-butylbenzyl) disulfide using the analytical protocols below.
-
Use a More Robust Catalyst: If possible, select a catalyst known to be more tolerant to sulfur compounds.
-
Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve the desired reaction rate and conversion.
-
Purify the Mercaptan: Removing the disulfide impurity through chromatography or distillation is the most effective solution.
-
Logical Relationship for Troubleshooting Catalyst Poisoning
Caption: Troubleshooting workflow for catalyst poisoning.
Experimental Protocols
Protocol 1: Quantitative Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous quantification of this compound, 4-tert-butylbenzyl chloride, and toluene. Di(p-tert-butylbenzyl) disulfide can also be analyzed, although its lower volatility may require higher temperatures.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Scan Mode: Full scan for identification, Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation: Prepare a stock solution of the this compound sample in dichloromethane (B109758) at a concentration of approximately 1 mg/mL. Prepare calibration standards of 4-tert-butylbenzyl chloride, di(p-tert-butylbenzyl) disulfide, and toluene in dichloromethane.
-
Quantification: Create a calibration curve for each impurity. The concentration of each impurity in the sample can be determined from its peak area relative to the calibration curve.
References
Technical Support Center: Purification of Crude 4-tert-Butylbenzyl Mercaptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-tert-butylbenzyl mercaptan by chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities may include:
-
Unreacted starting materials: 4-tert-butylbenzyl chloride.
-
Solvents: Toluene is often used in the synthesis.
-
Reagents and catalysts: Traces of sodium hydrosulfide, tetrabutylammonium (B224687) bromide, and acetic acid may be present.[1]
-
Oxidation products: The corresponding disulfide, bis(4-tert-butylbenzyl) disulfide, is a common impurity formed by the oxidation of the mercaptan.
-
Side-products: Other related compounds formed during the synthesis.
Q2: My purified this compound has a yellow tint. What is the cause and how can I remove it?
A2: A yellow tint in the purified product often indicates the presence of oxidized impurities, such as the disulfide. While the pure mercaptan is a colorless liquid, even trace amounts of the disulfide can impart a yellow color.[1] To remove the color, you can try re-purification by flash chromatography, ensuring minimal exposure to air. Alternatively, a gentle treatment with a reducing agent followed by an aqueous wash and re-extraction might be effective, but this should be done with caution to avoid product loss.
Q3: Can I purify this compound by distillation instead of chromatography?
A3: Yes, distillation is a viable method for purifying this compound. A purity of up to 99% can be achieved by vacuum distillation, collecting the fraction at 90-92°C/532Pa.[1] However, chromatography may be preferred for removing impurities with boiling points close to that of the product or for smaller-scale purifications where distillation might lead to significant losses.
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the column chromatography can be monitored by thin-layer chromatography (TLC). Collect fractions as the solvent elutes from the column and spot a small amount of each fraction on a TLC plate. Visualizing the spots under UV light or by using a potassium permanganate (B83412) stain will allow you to identify the fractions containing the purified product and pool them accordingly. For this compound, a potassium permanganate stain is effective; the mercaptan will appear as a yellow spot on a purple background.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from an impurity (streaking or overlapping spots on TLC) | The solvent system is not optimal. | Modify the polarity of the eluent. For normal-phase silica (B1680970) gel chromatography, if the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (e.g., increase the proportion of hexane (B92381) in a hexane/ethyl acetate (B1210297) mixture). If the spots are too low (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. If you started with a non-polar solvent like hexane, you can slowly add a more polar solvent like ethyl acetate or dichloromethane. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system. A good starting point for non-polar compounds on silica gel is pure hexane, gradually increasing the polarity. |
| Tailing of the product spot on the TLC plate. | The compound may be interacting too strongly with the stationary phase, or the sample may be overloaded. | Try adding a small amount of a slightly more polar solvent to the eluent system. Ensure that the sample is not too concentrated when loaded onto the column. |
| Product appears to be degrading on the column. | This compound can be susceptible to oxidation on silica gel, especially if the silica is acidic or if the chromatography is prolonged. | Use a neutral or deactivated silica gel. Run the chromatography as quickly as possible (flash chromatography). Consider using an alternative stationary phase like alumina. |
Experimental Protocol: Flash Chromatography of Crude this compound
This protocol provides a general method for the purification of this compound using flash column chromatography on silica gel.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
UV lamp and/or potassium permanganate staining solution
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a developing chamber with a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a low-polarity solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the solvent through the silica gel at a steady rate (flash chromatography).
-
Begin collecting fractions in separate tubes or flasks.
-
Monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.
-
-
Isolation of Purified Product:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the purity of the final product by an appropriate analytical method (e.g., GC-MS, HPLC, or NMR).
-
Data Summary
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆S | [2] |
| Molecular Weight | 180.31 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [2] |
| Density | 0.966 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5430 | [2] |
Synthesis and Purification Data
| Parameter | Value | Reference |
| Synthesis Method | Reaction of p-tert-butylbenzyl chloride with sodium hydrosulfide | [1] |
| Initial Purity (Crude) | 93% | [1] |
| Purification Method | Vacuum Distillation | [1] |
| Final Purity | 99% | [1] |
| Synthesis Yield | 92% | [1] |
Visualizations
Caption: Experimental workflow for the purification of this compound by flash chromatography.
References
stability issues and degradation of 4-tert-butylbenzyl mercaptan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and degradation of 4-tert-butylbenzyl mercaptan.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally considered to be stable under normal temperature and pressure when stored properly.[1] However, like all thiols, it is susceptible to degradation over time, primarily through oxidation, especially when exposed to air (oxygen), light, and certain metals. For optimal stability, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound, as with other thiols, is oxidation. The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-), resulting in the formation of bis(4-tert-butylbenzyl) disulfide.[2][3][4] This process can be accelerated by exposure to oxygen, light, and metal ions, which can act as catalysts. Further oxidation can lead to the formation of other sulfur-containing species.
Q3: What are the visible signs of this compound degradation?
A3: While this compound is a colorless to light yellow liquid, significant degradation may not always result in a dramatic color change. The most reliable indicator of degradation is the presence of impurities, such as the corresponding disulfide, which can be detected by analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in viscosity or the formation of solid precipitates could also indicate advanced degradation.
Q4: How should I handle and store this compound to minimize degradation?
A4: To minimize degradation, follow these handling and storage best practices:
-
Inert Atmosphere: Always store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5]
-
Cool and Dark: Store in a tightly sealed container in a cool, dark place. Refrigeration is recommended for long-term storage.
-
Avoid Contaminants: Ensure that storage containers are clean and free of metal contaminants that can catalyze oxidation.
-
Minimize Headspace: For long-term storage, consider aliquoting the compound into smaller vials to minimize the headspace and repeated exposure to air upon opening.
-
Use Proper Equipment: When handling, use clean, dry glassware and syringes. Avoid contact with reactive metals.
Q5: Can I use this compound that shows signs of degradation in my experiments?
A5: It is generally not recommended to use degraded this compound, as the presence of impurities, primarily the disulfide, can lead to inaccurate stoichiometry, side reactions, and inconsistent experimental results. If you suspect degradation, it is best to purify the mercaptan (e.g., by distillation) or use a fresh batch.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Reactions
-
Possible Cause: Degradation of this compound leading to lower active reagent concentration.
-
Troubleshooting Steps:
-
Verify Purity: Before use, check the purity of your this compound using GC-MS or NMR to quantify the amount of disulfide or other impurities.
-
Use Fresh Reagent: If significant degradation is detected, use a fresh bottle or a newly purified batch of the mercaptan.
-
Degas Solvents: Ensure that all solvents used in the reaction are thoroughly degassed to remove dissolved oxygen, which can promote oxidation of the thiol during the reaction.
-
Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen).
-
Optimize Reaction Conditions: Consider that the disulfide impurity might interfere with your reaction. You may need to adjust stoichiometry or purification methods accordingly.
-
Issue 2: Appearance of Unexpected Side Products
-
Possible Cause: The disulfide impurity from degraded this compound is participating in side reactions.
-
Troubleshooting Steps:
-
Characterize Side Products: Isolate and characterize the unexpected side products. Compare their spectral data with that of bis(4-tert-butylbenzyl) disulfide.
-
Purify Starting Material: If the side product is confirmed to be related to the disulfide, purify the this compound before use.
-
Review Reaction Mechanism: Consider if the disulfide can react under your experimental conditions and adjust the protocol to minimize its formation or impact.
-
Quantitative Data on Thiol Stability
While specific quantitative stability data for this compound is not available in the literature, the following table summarizes the general stability of thiols under various conditions. This information can be used as a general guideline.
| Condition | General Stability of Thiols | Potential Degradation Products | Notes |
| Air (Oxygen) | Low | Disulfides (R-S-S-R), Sulfinic acids (RSO₂H), Sulfonic acids (RSO₃H) | Oxidation is the primary degradation pathway. The rate is dependent on the specific thiol, temperature, and presence of catalysts.[2][3] |
| Elevated Temperature | Moderate to Low | Disulfides, products of thermal decomposition | Thiols can be sensitive to heat, which can accelerate oxidation and other decomposition reactions.[6] |
| Light (UV/Visible) | Low | Disulfides, Radical species | Photons can initiate the formation of thiyl radicals, which can then combine to form disulfides. |
| Aqueous Solution (pH) | pH-dependent | Disulfides | Stability in aqueous solution is influenced by pH. Basic conditions can facilitate the formation of the more nucleophilic thiolate anion, which can be more susceptible to oxidation.[7] |
| Presence of Metal Ions | Low | Metal-thiolate complexes, Disulfides | Transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols to disulfides. |
Disclaimer: This table provides general information on thiol stability and should not be considered as specific data for this compound. Experimental validation is recommended.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by GC-MS
This protocol describes a method to monitor the degradation of this compound over time under specific storage conditions.
1. Materials:
-
This compound (high purity)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Internal standard (e.g., dodecane (B42187) or another non-reactive hydrocarbon)
-
GC vials with PTFE-lined septa
-
Inert gas (argon or nitrogen)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
2. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen anhydrous, degassed solvent containing a known concentration of the internal standard.
-
Aliquot the stock solution into several GC vials, leaving minimal headspace.
-
Purge the vials with an inert gas, seal them tightly, and wrap them in aluminum foil to protect from light.
-
Prepare a "time zero" sample for immediate analysis.
-
Store the remaining vials under the desired test conditions (e.g., room temperature, 4°C, 40°C).
3. GC-MS Analysis:
-
Analyze the "time zero" sample by GC-MS to establish the initial purity and the relative response factor of the mercaptan to the internal standard.
-
At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition and allow it to come to room temperature.
-
Analyze the sample by GC-MS under the same conditions as the "time zero" sample.
-
Identify and quantify the peak corresponding to this compound and any new peaks that appear, such as bis(4-tert-butylbenzyl) disulfide.
4. Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway of this compound via oxidation.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent reaction outcomes.
References
Technical Support Center: Optimization of Reaction Conditions for Coupling with 4-tert-Butylbenzyl Mercaptan
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during coupling reactions with 4-tert-butylbenzyl mercaptan.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: this compound is a versatile reagent that can participate in several types of coupling reactions to form thioethers (sulfides). The most common reactions include:
-
Nucleophilic Substitution (SN2): Reaction with alkyl halides in the presence of a base. This is a straightforward method for forming alkyl-benzyl thioethers.[1][2]
-
Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig Amination variant): Reaction with aryl or vinyl halides/triflates. This is a powerful method for forming aryl-benzyl thioethers.[3][4]
-
Copper-Catalyzed Coupling: An alternative to palladium-catalyzed reactions for coupling with aryl or vinyl halides.[5]
Q2: Why is my reaction yield low when coupling this compound?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete Deprotonation of the Thiol: The thiol needs to be converted to the more nucleophilic thiolate. Ensure you are using a suitable and strong enough base.[6]
-
Oxidation of the Thiol: Thiols can oxidize to form disulfides, especially in the presence of air (oxygen). Using degassed solvents and an inert atmosphere (Nitrogen or Argon) can mitigate this.[7]
-
Poor Quality of Reagents: Ensure all starting materials, especially the coupling partner (alkyl or aryl halide), are pure. Impurities can lead to side reactions.[8]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, catalyst, and ligand (for cross-coupling) are all critical and may require optimization for your specific substrates.[6]
-
Catalyst Deactivation (for cross-coupling): The palladium catalyst can be sensitive to impurities or side reactions.[3]
Q3: What are common side reactions to be aware of?
A3: The primary side reaction is the oxidative homocoupling of this compound to form the corresponding disulfide.[7] In the case of nucleophilic substitution with alkyl halides, elimination reactions (E2) can compete with substitution, especially with sterically hindered alkyl halides.[1] For palladium-catalyzed reactions, side reactions can include β-hydride elimination, which leads to the formation of hydrodehalogenated arene and an imine product.[3]
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical.
-
For SN2 reactions with alkyl halides, common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), and sodium hydride (NaH).[1][9]
-
For palladium-catalyzed cross-coupling , inorganic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often effective. Stronger bases like sodium tert-butoxide (NaOt-Bu) can also be used, but may not be compatible with all functional groups.[6]
Q5: What is the best solvent for these coupling reactions?
A5: The solvent can significantly influence the reaction outcome.
-
For SN2 reactions , polar aprotic solvents like DMF and DMSO are generally preferred.[6]
-
For palladium-catalyzed cross-coupling , solvents such as 1,4-dioxane (B91453), toluene, and DMF are commonly used.[6] The choice can depend on the specific catalyst system and substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of the thiol. | Use a stronger base (e.g., NaH, K₂CO₃, or DBU) to ensure complete formation of the thiolate.[6] |
| Poor quality or inactive coupling partner (e.g., hydrolyzed alkyl halide). | Use freshly purified or commercially available high-purity reagents. | |
| Inactive catalyst (for Pd-catalyzed reactions). | Ensure the palladium catalyst is active. Use a reliable precatalyst or ensure proper in-situ generation of the active Pd(0) species.[6] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently. | |
| Formation of Disulfide Byproduct | Oxidation of the thiol by atmospheric oxygen. | Degas all solvents thoroughly and run the reaction under an inert atmosphere (Nitrogen or Argon).[7] |
| Multiple Spots on TLC (Unidentified Byproducts) | Side reactions due to incompatible functional groups. | Review the functional groups on your substrates. Protecting groups may be necessary. |
| Decomposition of starting materials or product. | Lower the reaction temperature or shorten the reaction time. | |
| Difficulty in Product Purification | Contamination with the disulfide byproduct. | Purification can be challenging due to similar polarities. Optimize the reaction to minimize disulfide formation. Column chromatography may be effective. |
| Residual base or catalyst. | Perform an appropriate aqueous work-up to remove inorganic salts. Filtration through a pad of silica (B1680970) gel can help remove catalyst residues. |
Data Presentation
The following tables summarize quantitative data for common coupling reactions involving thiols, providing a starting point for reaction optimization.
Table 1: Comparison of Bases for the Palladium-Catalyzed Coupling of Thiophenol with 4-Bromobenzonitrile (B114466)
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 95 |
| 2 | K₃PO₄ | 88 |
| 3 | K₂CO₃ | 75 |
| 4 | NaOt-Bu | 60 |
| Reaction conditions: Thiophenol (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), base (1.4 mmol), 1,4-dioxane, 100 °C, 12 h. |
Table 2: Comparison of Solvents for the Palladium-Catalyzed Coupling of Thiophenol with 4-Bromotoluene (B49008)
| Entry | Solvent | Yield (%) |
| 1 | 1,4-Dioxane | 92 |
| 2 | Toluene | 90 |
| 3 | DMF | 85 |
| 4 | THF | 65 |
| Reaction conditions: Thiophenol (1.2 mmol), 4-bromotoluene (1.0 mmol), Pd(OAc)₂ (2 mol %), P(t-Bu)₃ (4 mol %), Cs₂CO₃ (1.4 mmol), solvent, 110 °C, 18 h. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed S-Arylation of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) to a Schlenk flask equipped with a stir bar.
-
Add the base (e.g., 1.5-2.0 equivalents).
-
Add the aryl bromide (1.0 equivalent) and this compound (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution (SN2) of this compound with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask containing a stir bar, add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base (e.g., 1.5-2.0 equivalents) and stir the mixture for 15-30 minutes at room temperature to form the thiolate.
-
Add the alkyl halide (1.0-1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: 4-tert-Butylbenzyl (TBB) Protecting Group Removal
This guide provides troubleshooting advice and detailed protocols for the removal of the 4-tert-butylbenzyl (p-tert-butylbenzyl, TBB) protecting group, a variant of the benzyl (B1604629) ether used in the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving a 4-tert-butylbenzyl (TBB) ether?
A1: The primary methods for TBB ether cleavage are catalytic hydrogenolysis and acid-catalyzed hydrolysis.
-
Catalytic Hydrogenolysis: This is a common and effective method for benzyl-type ether cleavage. It involves hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave the TBB ether bond.[3][4] This method is particularly useful when the molecule contains other functional groups sensitive to reduction. The cleavage proceeds via an SN1 mechanism due to the formation of a stable tertiary carbocation from the tert-butyl group.[3][4][5][6]
Q2: Why is my TBB deprotection reaction incomplete?
A2: Incomplete deprotection can stem from several factors:
-
Catalyst Inactivation (Hydrogenolysis): The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities. The catalyst may also be of low activity.
-
Insufficient Acid (Acidic Cleavage): The concentration or amount of acid may be too low to effectively protonate the ether oxygen and facilitate cleavage.[7]
-
Steric Hindrance: The accessibility of the TBB group to the catalyst or acid can be limited by the surrounding molecular structure.[7]
-
Inadequate Reaction Time or Temperature: The reaction may require longer durations or elevated temperatures to proceed to completion.[7][8] Most deprotections are conducted at room temperature; lower temperatures can slow the reaction rate.[7]
Q3: I am observing unexpected side products after acidic cleavage. What are they and how can I prevent them?
A3: A common issue with acid-mediated deprotection is the formation of a reactive tert-butyl cation.[7] This carbocation can alkylate other nucleophilic sites on your molecule, leading to side products with a mass increase of +56 Da.[7][9]
-
Susceptible Residues: Functional groups like tryptophans, methionines, cysteines, and tyrosines are particularly vulnerable to this side reaction.[7][8][10]
-
Prevention with Scavengers: To prevent this, "scavengers" are added to the reaction mixture. These are nucleophilic agents that trap the tert-butyl cation before it can react with your substrate.[7][8] Common scavengers include triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Hydrogenolysis) | 1. Catalyst poisoning or low activity. 2. Insufficient hydrogen source. 3. Steric hindrance. | 1. Use fresh, high-quality catalyst (e.g., 10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C).[2] 2. Ensure adequate H₂ pressure or use an efficient hydrogen donor like formic acid or ammonium (B1175870) formate.[11][12] 3. Increase reaction time, temperature, or catalyst loading. |
| Incomplete Deprotection (Acidic Cleavage) | 1. Insufficient acid strength or concentration.[7] 2. Short reaction time.[7][8] 3. Reaction temperature is too low.[7] | 1. Increase the concentration of TFA or use a stronger acid system. 2. Extend the reaction time and monitor progress via TLC or LC-MS.[8] 3. Ensure the reaction is run at room temperature unless otherwise specified. |
| Formation of Side Products (+56 Da adducts) | Generation of reactive tert-butyl cations during acidic cleavage.[7][9] | Add scavengers to the cleavage cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[8][10] For substrates with sensitive residues like Cys or Met, consider adding EDT or thioanisole.[9][10] |
| Substrate Degradation | The substrate is sensitive to the strong acidic or reductive conditions. | 1. For acid-sensitive substrates, attempt hydrogenolysis. 2. For reducible substrates (e.g., containing alkenes), use acidic cleavage.[13] 3. Consider milder acidic conditions or alternative deprotection methods if available for benzyl-type ethers. |
Experimental Protocols
Protocol 1: TBB Removal by Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a TBB-protected alcohol using catalytic transfer hydrogenation with formic acid as the hydrogen donor.[11][12]
Materials:
-
TBB-protected compound
-
Methanol (B129727) (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Formic Acid (HCOOH)
-
Inert gas (Argon or Nitrogen)
-
Celite
Procedure:
-
Dissolve the TBB-protected compound in methanol in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20 mol% of palladium relative to the substrate).
-
Purge the flask with an inert gas.
-
Add formic acid (typically 2-5 equivalents) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected product.
-
Purify the product as necessary using standard techniques (e.g., column chromatography).
Protocol 2: TBB Removal by Acidic Cleavage with TFA
This protocol outlines the removal of the TBB group using a standard trifluoroacetic acid cleavage cocktail.
Materials:
-
TBB-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold Diethyl Ether (Et₂O)
Procedure:
-
In a well-ventilated fume hood, dissolve the TBB-protected compound in dichloromethane.
-
Prepare the cleavage cocktail. A standard mixture is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) .[9][10]
-
Add the cleavage cocktail to the solution of the protected compound.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.[8]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.
-
Add a sufficient volume of cold diethyl ether to the residue to precipitate the crude product.[10]
-
Isolate the precipitated product by filtration or centrifugation.
-
Wash the solid product with additional cold diethyl ether to remove residual scavengers.[10]
-
Dry the final product under vacuum.
Visual Guides
Caption: General workflow for 4-tert-butylbenzyl (TBB) deprotection.
Caption: Troubleshooting decision tree for TBB removal.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. uwindsor.ca [uwindsor.ca]
strategies to avoid side reactions of 4-tert-butylbenzyl mercaptan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to avoid side reactions of 4-tert-butylbenzyl mercaptan. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
A1: The most common side reaction is the oxidation of the thiol group (-SH) to form a disulfide bridge (-S-S-), resulting in the dimer 4,4'-di-tert-butyldibenzyl disulfide. This oxidation can be initiated by atmospheric oxygen and is a prevalent issue during reactions, workup, and storage.
Q2: How can I minimize the oxidation of this compound during a reaction?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere, such as nitrogen or argon. This involves using oven-dried glassware, degassing solvents, and maintaining a positive pressure of the inert gas throughout the experiment.
Q3: Are there chemical additives that can prevent the formation of disulfides?
A3: Yes, adding a reducing agent to your reaction mixture or purification buffers can help maintain the thiol in its reduced state. Common choices include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). TCEP is often preferred as it is more stable and does not interfere with certain downstream applications like maleimide (B117702) chemistry.[1][2]
Q4: Can metal ions catalyze the oxidation of this compound?
A4: Yes, trace amounts of transition metal ions can catalyze the oxidation of thiols. If you suspect metal contamination, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous solutions can sequester these metal ions and prevent them from participating in redox reactions.
Q5: How should I properly store this compound to ensure its stability?
A5: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration is recommended. It is advisable to use freshly opened bottles or to purify the thiol before use if oxidation is suspected.
Troubleshooting Guides
Issue: I observe a white precipitate forming in my reaction mixture.
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Question: What is this precipitate and why did it form? Answer: The white precipitate is likely the disulfide dimer of this compound. This is a clear indication of thiol oxidation. The disulfide is often less soluble in common organic solvents than the corresponding thiol, causing it to precipitate. This suggests that your reaction conditions are not sufficiently anaerobic.
-
Question: How can I prevent this from happening in the future? Answer:
-
Improve Inert Atmosphere Technique: Ensure all glassware is thoroughly dried to remove adsorbed water and oxygen. Use a robust inert gas setup, such as a Schlenk line or a glovebox.
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Degas Solvents: Dissolved oxygen in solvents is a major contributor to thiol oxidation. Degas all solvents immediately before use by methods such as freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.
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Add a Reducing Agent: Consider adding a small amount of a reducing agent like TCEP to your reaction mixture to maintain the thiol in its reduced state.
-
Issue: My reaction is sluggish and gives a low yield of the desired product.
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Question: Could oxidation of the starting material be the cause? Answer: Yes, the oxidation of this compound to its disulfide reduces the concentration of the active thiol available for your desired reaction, leading to incomplete conversion and low yields.
-
Question: How can I troubleshoot this low yield? Answer:
-
Verify Starting Material Purity: Before starting your reaction, check the purity of your this compound, for instance by NMR or GC analysis, to ensure it has not significantly oxidized during storage.
-
Optimize Reaction Conditions:
-
Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Use freshly degassed solvents.
-
If compatible with your reaction chemistry, add a reducing agent like TCEP.
-
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. This can help you determine if the reaction is stalling due to reagent degradation.
-
Data Presentation
Table 1: Stability of Benzyl (B1604629) Mercaptan under Different Atmospheric Conditions
| Condition | Time (hours) | Benzyl Mercaptan Remaining (%) | Dibenzyl Disulfide Formed (%) |
| Air | 24 | ~85 | ~15 |
| Air | 72 | ~60 | ~40 |
| Nitrogen | 72 | >99 | <1 |
Note: Data is estimated based on the general understanding of thiol stability and may vary depending on specific experimental conditions such as temperature, solvent, and presence of impurities.
Table 2: Comparison of Common Reducing Agents for Thiol Stabilization
| Reducing Agent | Typical Concentration | Advantages | Disadvantages |
| Dithiothreitol (DTT) | 1-10 mM | Effective, inexpensive. | Less stable, can interfere with some labeling chemistries (e.g., maleimides), can be oxidized by contaminating metal ions.[2][3] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-5 mM | More stable than DTT, does not contain a thiol group, compatible with maleimide chemistry, less susceptible to oxidation by metal ions.[2][3][4] | More expensive than DTT.[5] |
Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, addition funnel) at >120°C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon). Allow to cool to room temperature under the inert atmosphere.
-
-
Purging the System:
-
Seal the reaction flask with a rubber septum.
-
Insert a needle connected to a balloon filled with inert gas.
-
Insert a second "outlet" needle to allow for the displacement of air.
-
Purge the flask for 5-10 minutes.
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Remove the outlet needle. The balloon will maintain a positive pressure, preventing air from entering.
-
-
Reagent Addition:
-
Add degassed solvents and liquid reagents via a syringe that has been flushed with inert gas.
-
Add solid reagents under a positive flow of inert gas.
-
-
Running the Reaction:
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Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by keeping the inert gas balloon attached or by connecting the flask to a Schlenk line.
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Protocol 2: Degassing Solvents
Method A: Freeze-Pump-Thaw (Most Effective)
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Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
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Once the solvent is completely frozen, open the flask to a high vacuum line for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly degassed.
-
After the final cycle, backfill the flask with an inert gas.
Method B: Purging with Inert Gas
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Place the solvent in a flask equipped with a stir bar.
-
Insert a long needle or a glass pipette connected to an inert gas line, ensuring the tip is below the solvent surface.
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Insert a second, shorter needle as an outlet.
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Bubble the inert gas through the solvent for at least 30 minutes while stirring. This method is less effective than freeze-pump-thaw but is suitable for many applications.
Mandatory Visualization
Caption: Oxidation pathway of this compound to its disulfide.
Caption: Experimental workflow for reactions under an inert atmosphere.
Caption: Troubleshooting logic for side reactions of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 3. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
resolving poor solubility of 4-tert-butylbenzyl mercaptan in reaction media
Technical Support Center: 4-tert-butylbenzyl mercaptan
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of this compound in reaction media.
Frequently Asked Questions (FAQs)
FAQ 1: What are the general solubility properties of this compound?
This compound, also known as (4-(tert-Butyl)phenyl)methanethiol, is a derivative of benzyl (B1604629) mercaptan.[1] Its molecular structure, featuring a bulky, nonpolar tert-butyl group and an aromatic ring, dictates its solubility. This compound is a colorless to light yellow liquid and is generally miscible with most organic solvents while having very limited solubility in water.[2][3][4]
The key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆S | [5] |
| Molecular Weight | 180.31 g/mol | |
| Density | 0.966 g/mL at 25 °C | [1] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [1] |
| Flash Point | 72.2 °C (162.0 °F) - closed cup | |
| Water Solubility | Sparingly soluble / Insoluble | [3][4][6] |
| Organic Solvent Solubility | Miscible with most organic solvents | [2] |
| Predicted pKa | 9.83 ± 0.10 |
FAQ 2: Why is this compound poorly soluble in my specific reaction medium?
The principle of "like dissolves like" is central to understanding its solubility. The compound's large nonpolar surface area, due to the tert-butyl group and benzene (B151609) ring, makes it highly soluble in nonpolar organic solvents (e.g., toluene, hexanes) and less soluble in polar solvents (e.g., water, and to some extent, polar aprotic solvents).
Poor solubility in a reaction medium typically arises from a polarity mismatch. If your reaction requires a polar medium (like water, methanol, or acetonitrile), the nonpolar nature of this compound will resist dissolution.
References
- 1. 4-(tert-Butyl)benzyl mercaptan | 49543-63-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CAS 75-66-1: tert-Butyl mercaptan | CymitQuimica [cymitquimica.com]
- 5. Cas 49543-63-7,4-(tert-Butyl)benzyl mercaptan | lookchem [lookchem.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: Preventing Oxidation of 4-tert-butylbenzyl Mercaptan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted oxidation of 4-tert-butylbenzyl mercaptan to its corresponding disulfide.
Frequently Asked Questions (FAQs)
Q1: What causes the oxidation of this compound?
A1: The primary cause of oxidation is the reaction of the thiol group (-SH) with oxygen, particularly atmospheric oxygen. This process can be accelerated by several factors, including exposure to light, the presence of metal ion catalysts (like Cu²⁺ and Fe³⁺), and alkaline pH conditions. Under alkaline conditions, the thiol group deprotonates to form a thiolate anion (R-S⁻), which is significantly more susceptible to oxidation than the neutral thiol (R-SH).
Q2: How can I visually detect if my this compound has oxidized?
A2: While slight oxidation may not be visually apparent, significant formation of the disulfide can sometimes lead to a change in the physical appearance of the sample, such as increased viscosity or the formation of a solid precipitate. However, the most reliable method for detecting and quantifying disulfide formation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the ideal storage conditions for this compound to minimize oxidation?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass container to protect it from light. For long-term storage, refrigeration is recommended to reduce the rate of any potential degradation reactions.
Q4: Can the disulfide be converted back to the mercaptan?
A4: Yes, the disulfide bond can be reduced back to the free thiol. This is typically achieved using common laboratory reducing agents such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or 2-mercaptoethanol (B42355) (β-mercaptoethanol). TCEP is often a preferred reducing agent as it is odorless, stable, and effective over a broad pH range.
Q5: How does pH affect the stability of this compound?
A5: The stability of thiols is highly pH-dependent. At alkaline pH (typically above 8), the thiol group is more readily deprotonated to the thiolate anion, which is much more easily oxidized. Therefore, maintaining a neutral or slightly acidic pH (pH 6-7) can significantly slow down the rate of oxidation.
Troubleshooting Guides
Guide 1: Unexpected Disulfide Formation in Reactions
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of disulfide byproduct (confirmed by TLC, LC-MS, or NMR). | 1. Dissolved oxygen in solvents. 2. Exposure to atmospheric oxygen during reaction setup or workup. 3. Presence of catalytic metal ion impurities. 4. Reaction conducted at a high pH. | 1. Degas solvents prior to use by sparging with an inert gas (N₂ or Ar), or by using the freeze-pump-thaw method for more sensitive reactions. 2. Utilize inert atmosphere techniques . Conduct the reaction under a positive pressure of nitrogen or argon using a Schlenk line or in a glovebox. 3. Add a chelating agent . Incorporate a small amount of ethylenediaminetetraacetic acid (EDTA) (e.g., 1 mM) to sequester catalytic metal ions. 4. Control the pH . If the reaction chemistry allows, maintain a neutral or slightly acidic pH (6-7) to minimize thiolate formation. |
| Inconsistent reaction outcomes between different batches. | 1. Variable air exposure between experiments. 2. Inconsistent purity or age of solvents and reagents. | 1. Standardize inert atmosphere techniques . Ensure consistent and rigorous application of Schlenk line or glovebox procedures for every reaction. 2. Use freshly purified or distilled solvents . Solvents can accumulate peroxides over time, which can contribute to oxidation. |
| Formation of a precipitate during the reaction or workup. | The disulfide of this compound may be less soluble than the starting material in the reaction solvent, leading to precipitation upon formation. | Confirm the identity of the precipitate by analytical methods (e.g., NMR of the isolated solid). If it is the disulfide, implement the solutions mentioned above to prevent its formation. |
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative effects of various conditions on the rate of thiol oxidation, based on established principles of thiol chemistry.
| Parameter | Condition | Effect on Oxidation Rate | Relative Rate (Illustrative) |
| Atmosphere | Air (Oxygen) | Promotes Oxidation | High |
| Inert (Nitrogen/Argon) | Inhibits Oxidation | Very Low | |
| pH | Acidic (pH < 7) | Slower Oxidation | Low |
| Neutral (pH ≈ 7) | Moderate Oxidation | Medium | |
| Alkaline (pH > 8) | Rapid Oxidation | Very High | |
| Additives | None | Baseline | Medium |
| Chelating Agent (EDTA) | Reduces metal-catalyzed oxidation | Low | |
| Antioxidant (e.g., BHT) | Scavenges radicals, slowing oxidation | Low | |
| Reducing Agent (e.g., TCEP) | Prevents and reverses oxidation | Very Low | |
| Temperature | Low (e.g., 0-4 °C) | Slower Oxidation | Low |
| Ambient (e.g., 20-25 °C) | Moderate Oxidation | Medium | |
| Elevated (e.g., > 50 °C) | Faster Oxidation | High |
Experimental Protocols
Protocol 1: Handling and Dispensing this compound Under an Inert Atmosphere
This protocol describes the safe transfer of liquid this compound using a Schlenk line and syringe techniques to prevent exposure to atmospheric oxygen.
Materials:
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This compound in a septum-sealed bottle
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Schlenk line with a dual vacuum/inert gas manifold
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Oven-dried Schlenk flask with a magnetic stir bar
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Gas-tight syringe with a long needle (e.g., 22-gauge)
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Rubber septa
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Source of dry nitrogen or argon gas
Procedure:
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Prepare the Glassware: Dry the Schlenk flask and syringe in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
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Set up the Schlenk Line: Assemble the Schlenk line, ensuring all connections are secure. Start the vacuum pump and allow the manifold to evacuate.
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Prepare the Reaction Flask: Attach the cooled Schlenk flask to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum manifold. Then, switch the stopcock to refill the flask with inert gas. Repeat this vacuum/inert gas cycle three times to ensure a completely inert atmosphere.
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Prepare the Syringe: Assemble the dry, cool syringe and flush it with inert gas from the Schlenk line by drawing and expelling the gas at least five times.
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Transfer the Mercaptan: a. With the reaction flask under a positive pressure of inert gas, carefully replace the glass stopper with a rubber septum. b. Pierce the septum of the this compound bottle with a needle connected to the inert gas line to create a positive pressure. c. Pierce the septum of the mercaptan bottle with the inert-gas-flushed syringe and draw the desired volume of liquid. d. Withdraw the syringe from the bottle and immediately insert it through the septum of the prepared Schlenk flask. e. Dispense the this compound into the flask.
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Proceed with the Reaction: The mercaptan is now in an inert atmosphere and ready for the addition of other degassed reagents.
Protocol 2: Degassing a Solvent by Sparging
This protocol describes a simple and effective method for removing dissolved oxygen from a solvent before its use in a reaction with this compound.
Materials:
-
Solvent to be degassed
-
Schlenk flask
-
Schlenk line with a source of dry nitrogen or argon
-
Long needle or glass tube
-
Bubbler
Procedure:
-
Add Solvent to Flask: Place the solvent in a Schlenk flask that is no more than two-thirds full.
-
Insert Gas Inlet: Attach a rubber septum to the flask. Insert a long needle or glass tube connected to the inert gas outlet of the Schlenk line, ensuring the tip is below the surface of the solvent.
-
Provide a Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet. This can be connected to a bubbler to monitor the gas flow.
-
Sparge the Solvent: Gently bubble the inert gas through the solvent for 20-30 minutes. The bubbling should be vigorous enough to agitate the liquid but not so strong as to cause splashing.
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Stop Sparging: After the desired time, remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas over the degassed solvent. The solvent is now ready for use.
Visualizations
Caption: Oxidation pathway of this compound to disulfide.
scale-up challenges for the synthesis of 4-tert-butylbenzyl mercaptan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-tert-butylbenzyl mercaptan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor reaction progress using TLC or GC to ensure complete consumption of the starting material, 4-tert-butylbenzyl chloride. - A patent for the synthesis of the related benzyl (B1604629) mercaptan suggests a two-stage temperature profile: holding at a moderate temperature (~50°C) until ~90% conversion, then increasing the temperature (~80°C) to drive the reaction to completion.[1] |
| Loss of volatile reactants/products: Although this compound is less volatile than smaller mercaptans, losses can occur at elevated temperatures. | - Ensure the reaction is conducted in a well-sealed reactor, especially when operating at higher temperatures. | |
| Inefficient phase transfer catalysis: Poor mixing or catalyst deactivation can slow down the reaction between the aqueous sodium hydrosulfide (B80085) and the organic-soluble 4-tert-butylbenzyl chloride. | - Ensure vigorous agitation to maximize the interfacial area between the aqueous and organic phases. - Select a robust phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide).[2] The efficiency of PTCs is crucial for nucleophilic substitution reactions in biphasic systems.[3][4] | |
| High Levels of Impurities | Formation of 4,4'-di-tert-butyldibenzyl sulfide (B99878): This common byproduct forms from the reaction of the product mercaptan with unreacted 4-tert-butylbenzyl chloride. | - Maintain a slight molar excess of sodium hydrosulfide to ensure the complete conversion of the benzyl chloride. - Control the reaction temperature; a patent for benzyl mercaptan synthesis indicates that lower initial temperatures can reduce sulfide formation.[1] |
| Formation of 4,4'-di-tert-butyldibenzyl disulfide: Oxidation of the mercaptan product. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Use degassed solvents. | |
| Difficult Product Isolation and Purification | Emulsion formation during workup: The presence of the phase transfer catalyst and salts can lead to stable emulsions. | - After phase separation, wash the organic layer with brine to help break emulsions. - If necessary, perform a filtration step to remove any particulate matter before distillation. |
| Co-distillation of impurities: The boiling points of the desired product and byproducts may be close. | - Perform fractional distillation under reduced pressure to achieve high purity (e.g., >99%). A lab-scale procedure suggests collecting the fraction at 90-92°C/532Pa.[2] | |
| Strong, Unpleasant Odor | Inherent property of mercaptans: Thiols are known for their potent and unpleasant odors. | - Conduct all experimental work in a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including gloves and safety glasses. - Neutralize any residual mercaptan in waste streams or on equipment with a bleach solution or hydrogen peroxide. |
| Exothermic Reaction and Poor Heat Control (Scale-up) | Heat of reaction: The nucleophilic substitution reaction is exothermic, and heat removal can be challenging in larger reactors. | - For pilot-scale or industrial reactors, ensure adequate cooling capacity. The use of jacketed reactors with a heat transfer fluid is standard. - The addition of reactants, particularly the 4-tert-butylbenzyl chloride, should be done portion-wise or via a controlled addition funnel to manage the rate of heat generation. - Maintaining a uniform temperature throughout the reactor is crucial to prevent hot spots that can lead to increased byproduct formation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic substitution reaction of 4-tert-butylbenzyl chloride with a sulfur source, typically sodium hydrosulfide (NaSH), in a two-phase solvent system with the aid of a phase-transfer catalyst.[2]
Q2: What are the key parameters to control during the synthesis?
A2: The critical parameters include reaction temperature, stoichiometry of reactants, efficiency of agitation, and maintenance of an inert atmosphere. Careful control of these factors is essential for maximizing yield and minimizing byproduct formation.
Q3: What are the typical byproducts, and how can they be minimized?
A3: The main byproducts are 4,4'-di-tert-butyldibenzyl sulfide and 4,4'-di-tert-butyldibenzyl disulfide. Sulfide formation can be minimized by using a slight excess of sodium hydrosulfide and controlling the reaction temperature. Disulfide formation is reduced by working under an inert atmosphere to prevent oxidation.
Q4: What are the primary safety concerns when working with this compound?
A4: The primary safety concerns are its strong, unpleasant odor and potential for skin and eye irritation. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q5: How does the scale-up of this synthesis affect the reaction conditions?
A5: When scaling up, heat management becomes a critical challenge due to the exothermic nature of the reaction. Proper reactor design with efficient cooling is necessary to maintain a consistent temperature profile.[5] Mixing also becomes more critical to ensure efficient phase transfer catalysis. The rate of addition of reactants may need to be adjusted to control the exotherm.
Q6: What are the recommended purification methods for industrial-scale production?
A6: For industrial-scale production, fractional distillation under reduced pressure is the most common method to achieve high purity of this compound.[2] This method effectively separates the desired product from less volatile byproducts and non-volatile impurities.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters for Benzyl Mercaptan (as an analogue for this compound)
| Parameter | Lab-Scale (Typical) | Pilot-Scale[1] |
| Reactants | 4-tert-butylbenzyl chloride, Sodium hydrosulfide | Benzyl chloride, Sodium hydrosulfide |
| Solvent | Toluene (B28343)/Water | Water |
| Catalyst | Tetrabutylammonium bromide[2] | Not explicitly mentioned, but H₂S atmosphere maintained. |
| Initial Temperature | 50°C[2] | 50°C |
| Final Temperature | 50°C[2] | 80°C |
| Reaction Time | ~1 hour[2] | ~6.5 hours |
| Yield | ~92% (crude)[2] | Not explicitly stated, but high conversion reported. |
| Purity (Crude) | 93%[2] | ~91% Benzyl Mercaptan |
| Purity (Distilled) | >99%[2] | >99% |
| Key Byproducts | Sulfide, Disulfide | Benzyl sulfide (~0.7%), Benzyl disulfide (~0.7%) |
Experimental Protocols
Lab-Scale Synthesis of this compound [2]
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Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge 4-tert-butylbenzyl chloride (18.3g, 0.1 mol), toluene (100g), and tetrabutylammonium bromide (0.5g).
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Reactant Addition: Heat the mixture to 50°C with stirring. Slowly add an aqueous solution of sodium hydrosulfide (31.7g of 23% solution, 0.13 mol) dropwise over 30 minutes.
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Reaction: After the addition is complete, continue stirring at 50°C for an additional 30 minutes.
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Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate and collect the organic (toluene) layer.
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Washing: Wash the organic layer with water.
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Solvent Removal: Remove the toluene under reduced pressure.
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Purification: The crude product can be further purified by vacuum distillation, collecting the fraction at 90-92°C/532Pa to yield this compound with a purity of >99%.
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
comparison of 4-tert-butylbenzyl mercaptan with other thiol protecting groups
A Comparative Guide to Thiol Protecting Groups for Cysteine in Peptide Synthesis: Featuring 4-tert-butylbenzyl Mercaptan and Other Key Protecting Groups
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selective protection of the highly reactive thiol group of cysteine is a critical consideration. The choice of a thiol protecting group profoundly impacts the synthetic strategy, overall yield, and purity of the final peptide. This guide provides an objective comparison of the 4-tert-butylbenzyl (t-Bzl) protecting group with other commonly employed thiol protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-butyl (tBu). This comparison is supported by available experimental data and detailed methodologies to inform the selection of the most appropriate protecting group for a given synthetic challenge.
Introduction to Thiol Protecting Groups
The sulfhydryl side chain of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other undesirable side reactions during peptide synthesis. Thiol protecting groups are essential to temporarily mask this reactivity, ensuring the integrity of the peptide chain as it is elongated. An ideal protecting group should be easy to introduce, stable throughout the various steps of peptide synthesis, and readily removable under specific conditions that do not compromise the final peptide structure. The concept of orthogonality, where one protecting group can be removed without affecting others, is central to the synthesis of complex peptides, particularly those with multiple disulfide bonds.
4-tert-butylbenzyl (t-Bzl) Protecting Group
While not as extensively documented in peptide synthesis literature as other protecting groups, the 4-tert-butylbenzyl group can be considered a member of the substituted benzyl (B1604629) class of thiol protecting groups. Its behavior can be inferred from that of the more common S-benzyl (Bzl) and S-p-methylbenzyl (Meb) groups. The electron-donating nature of the tert-butyl group is expected to increase the acid lability of the benzyl group compared to the unsubstituted benzyl group.
Key Characteristics:
-
Stability: Expected to be stable to the basic conditions of Fmoc deprotection and to mild acids.
-
Cleavage: Likely removable under strong acidic conditions, such as with anhydrous hydrogen fluoride (B91410) (HF), similar to other benzyl-type protecting groups. The presence of the tert-butyl group may allow for slightly milder cleavage conditions compared to the unsubstituted benzyl group.
-
Orthogonality: Offers limited orthogonality in standard Fmoc solid-phase peptide synthesis (SPPS) where final cleavage is performed with strong acid.
Comparative Analysis of Thiol Protecting Groups
The selection of a thiol protecting group is a strategic decision based on the desired final product and the overall synthetic scheme. The following sections provide a detailed comparison of the 4-tert-butylbenzyl group with Trityl, Acetamidomethyl, and tert-butyl protecting groups.
Trityl (Trt) Group
The Trityl group is a bulky and highly acid-labile protecting group widely used in Fmoc-SPPS.
-
Advantages: Easily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage cocktails.
-
Disadvantages: Its bulkiness can sometimes lead to incomplete coupling reactions. The liberated trityl cation is a potent alkylating agent and requires efficient scavenging to prevent side reactions.
Acetamidomethyl (Acm) Group
The Acm group is a highly stable protecting group, offering excellent orthogonality.
-
Advantages: Stable to both the acidic and basic conditions encountered in both Boc- and Fmoc-SPPS. Its removal is orthogonal to most other protecting groups, making it ideal for the regioselective formation of multiple disulfide bonds.
-
Disadvantages: Deprotection requires specific and often harsh reagents, such as mercury(II) acetate (B1210297) or iodine. The use of toxic heavy metals is a significant drawback.
tert-Butyl (tBu) Group
The tert-butyl group is a small, acid-stable protecting group.
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Advantages: Stable to the TFA cleavage conditions typically used in Fmoc-SPPS, providing orthogonality.
-
Disadvantages: Its removal requires strong acids like HF or specialized reagents, which can limit its application with sensitive peptides.
Quantitative Data Presentation
The following table summarizes the key characteristics and performance of the compared thiol protecting groups.
| Protecting Group | Structure | Stability | Common Deprotection Conditions | Deprotection Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| 4-tert-butylbenzyl (t-Bzl) | (CH₃)₃C-C₆H₄-CH₂- | Stable to base and mild acid | Anhydrous HF with scavengers (e.g., anisole) | 1-2 hours | >85 (inferred) | More labile than Bzl | Requires strong acid for cleavage; limited orthogonality in Fmoc-SPPS |
| Trityl (Trt) | (C₆H₅)₃C- | Labile to acid | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-4 hours | >90[1] | Mild cleavage conditions; compatible with Fmoc-SPPS | Requires efficient scavenging of trityl cation |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Stable to acid and base | I₂ in MeOH or Hg(OAc)₂ in aq. AcOH | 1-2 hours | >90 | Orthogonal to acid- and base-labile groups | Deprotection requires toxic or harsh reagents |
| tert-Butyl (tBu) | (CH₃)₃C- | Stable to TFA | Hg(OAc)₂ in TFA; TMSBr/TFA | ~3 hours (Hg(OAc)₂) | Variable | Orthogonal to TFA-labile groups | Requires strong acid or toxic reagents for cleavage |
Experimental Protocols
Detailed methodologies are crucial for the successful application and removal of thiol protecting groups.
Protocol 1: Protection of Cysteine with 4-tert-butylbenzyl Bromide (General Procedure)
-
Dissolve L-cysteine in a suitable solvent such as a mixture of water and dioxane.
-
Add a base, such as sodium hydroxide, to deprotonate the thiol group.
-
Add 4-tert-butylbenzyl bromide to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution to precipitate the S-(4-tert-butylbenzyl)-L-cysteine.
-
Filter and wash the product.
Protocol 2: Cleavage of the S-4-tert-butylbenzyl Group using HF
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Place the S-(4-tert-butylbenzyl)-protected peptide-resin in a Teflon HF reaction vessel.
-
Add a scavenger, such as anisole (B1667542) (1 mL per 0.5 g of resin).
-
Cool the vessel in a dry ice/methanol bath.
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Filter and wash the crude peptide.
Protocol 3: Cleavage of the S-Trityl Group using TFA
-
Swell the S-Trityl-protected peptide-resin in dichloromethane (B109758) (DCM).
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash with cold ether.
Conclusion
The selection of a thiol protecting group is a critical decision in peptide synthesis. While the 4-tert-butylbenzyl group is a viable option within the family of benzyl-type protecting groups, its use is less common, and it offers limited orthogonality in modern Fmoc-SPPS. For routine synthesis where mild cleavage is desired, the Trityl group remains a popular choice. For complex syntheses requiring the regioselective formation of multiple disulfide bonds, the orthogonality offered by the Acetamidomethyl group is invaluable, despite the drawbacks of its deprotection methods. The tert-butyl group provides another layer of orthogonality for acid-sensitive sequences. Ultimately, the optimal choice depends on a careful consideration of the synthetic strategy, the nature of the target peptide, and the laboratory's capabilities for handling specific cleavage reagents.
References
Validating the Structure of Synthesized 4-tert-butylbenzyl Mercaptan: A 2D NMR Comparison Guide
The definitive structural elucidation of newly synthesized compounds is a critical step in chemical research and drug development. For molecules such as 4-tert-butylbenzyl mercaptan, while 1D NMR provides initial insights, 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and to confirm connectivity. This guide provides a comparative overview of the expected 2D NMR data for this compound against its parent compound, benzyl (B1604629) mercaptan, supported by detailed experimental protocols.
Comparative Analysis of Predicted NMR Data
To facilitate the structural validation of this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. These predictions are based on established substituent effects on the benzene (B151609) ring. For comparison, the corresponding predicted data for benzyl mercaptan are also presented.
Table 1: Predicted ¹H and ¹³C Chemical Shift Assignments
| Atom Position | This compound | Benzyl Mercaptan |
| Atom | δ ¹H (ppm) | δ ¹³C (ppm) |
| 1 | - | ~150.0 |
| 2, 6 | ~7.35 (d) | ~128.5 |
| 3, 5 | ~7.25 (d) | ~125.5 |
| 4 | - | ~34.5 |
| 7 (CH₂) | ~3.70 (d) | ~33.0 |
| 8 (SH) | ~1.70 (t) | - |
| 9 (C(CH₃)₃) | - | ~31.5 |
| 10 (C(CH₃)₃) | ~1.30 (s) | ~31.0 |
Table 2: Predicted ¹H-¹H COSY Correlations
| Compound | Correlating Protons | Interpretation |
| This compound | H-2/6 ↔ H-3/5 | Correlation between adjacent aromatic protons. |
| H-7 ↔ H-8 | Correlation between the methylene (B1212753) protons and the thiol proton. | |
| Benzyl Mercaptan | H-2/6 ↔ H-3/5 | Correlation between adjacent aromatic protons. |
| H-3/5 ↔ H-4 | Correlation between adjacent aromatic protons. | |
| H-7 ↔ H-8 | Correlation between the methylene protons and the thiol proton. |
Table 3: Predicted ¹H-¹³C HSQC Correlations
| Compound | ¹H (ppm) | ¹³C (ppm) | Atom Assignment |
| This compound | ~7.35 | ~128.5 | C-2, C-6 |
| ~7.25 | ~125.5 | C-3, C-5 | |
| ~3.70 | ~33.0 | C-7 | |
| ~1.30 | ~31.0 | C-10 | |
| Benzyl Mercaptan | ~7.30 | ~129.0 | C-2, C-6 |
| ~7.28 | ~128.5 | C-3, C-5 | |
| ~7.20 | ~127.0 | C-4 | |
| ~3.72 | ~33.5 | C-7 |
Table 4: Predicted ¹H-¹³C HMBC Key Correlations
| Compound | Proton (¹H) | Correlating Carbons (¹³C) | Interpretation (Key Correlations) |
| This compound | H-2/6 | C-4, C-7 | Confirms position of aromatic protons relative to the tert-butyl and methylene groups. |
| H-3/5 | C-1 | Confirms position of aromatic protons relative to the ipso-carbon. | |
| H-7 | C-1, C-2/6 | Confirms the benzyl structure. | |
| H-10 | C-1, C-9 | Confirms the attachment of the tert-butyl group to the ring. | |
| Benzyl Mercaptan | H-2/6 | C-4, C-7 | Confirms position of aromatic protons. |
| H-7 | C-1, C-2/6 | Confirms the benzyl structure. |
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality 2D NMR data.
A. Sample Preparation:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
B. NMR Instrument Parameters:
-
Spectrometer: 500 MHz or higher field strength NMR spectrometer.
-
Temperature: 298 K
C. 2D NMR Acquisition Parameters:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width: 10-12 ppm in both F2 and F1 dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2-4 per increment.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): [1]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): [1]
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).[1]
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-160 ppm.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 8-16 per increment.
-
Long-range coupling constant (ⁿJCH): Optimized for 8 Hz.
-
Visualization of the Validation Workflow
The logical process for validating the molecular structure using 2D NMR is illustrated below. This workflow demonstrates how different NMR experiments are synergistically used to build a complete picture of the molecular connectivity.
Caption: Workflow for 2D NMR structural elucidation.
Conclusion
The structural elucidation of synthesized this compound can be confidently achieved through a combination of 1D and 2D NMR techniques. While 1D NMR provides initial information on the types and numbers of protons and carbons, 2D NMR is essential for confirming the connectivity. COSY spectra will establish the proton-proton coupling network within the aromatic ring and between the methylene and thiol protons. HSQC experiments will unequivocally link each proton to its directly attached carbon. Finally, HMBC spectra will provide the crucial long-range correlation data to piece together the molecular fragments, confirming the substitution pattern on the benzene ring and the overall structure of the target molecule. By comparing the acquired experimental data with the predicted values and correlations presented in this guide, researchers can achieve a high degree of confidence in the structure of their synthesized product.
References
comparative study of the stability of different S-protecting groups
In the realm of organic synthesis, particularly in peptide and natural product synthesis, the selective protection and deprotection of functional groups are paramount.[1][2] The thiol group of cysteine residues, with its high nucleophilicity and susceptibility to oxidation, presents a unique challenge that necessitates the use of S-protecting groups.[3] This guide provides a comparative study of the stability of various commonly employed S-protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate group for their synthetic strategy.
The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific and mild conditions that do not affect other functional groups in the molecule.[4][5] This concept of "orthogonal protection" is crucial in complex multi-step syntheses.[1][6]
Stability of Common S-Protecting Groups Under Various Conditions
The stability of a protecting group is not absolute but rather dependent on the specific chemical environment. The following table summarizes the stability of several widely used S-protecting groups under acidic, basic, and other specific cleavage conditions. This data is crucial for planning orthogonal strategies in complex syntheses.[1]
| Protecting Group | Structure | Stable To | Labile To |
| Trityl (Trt) | S-C(Ph)₃ | Mild acid, base | Strong acid (e.g., TFA), reduction |
| Monomethoxytrityl (Mmt) | S-C(Ph)₂(C₆H₄-p-OMe) | Mild acid, base | Very mild acid (e.g., 1% TFA in DCM), reduction |
| Diphenylmethyl (Dpm) | S-CH(Ph)₂ | Base | Strong acid (e.g., TFA) |
| tert-Butyl (tBu) | S-C(CH₃)₃ | Base, catalytic hydrogenation | Strong acid (e.g., TFA, HF)[3] |
| Acetamidomethyl (Acm) | S-CH₂NHCOCH₃ | Acid, base | Mercury(II) or Silver(I) salts, Iodine |
| S-sulfonate (-S-SO₃⁻) | S-SO₃⁻ | Acid | Reducing agents (e.g., thiols) |
| Thioacetals | S-C(R)₂-S- | Acid hydrolysis (more stable than O,O-acetals)[1] | Oxidizing agents, metal salts[7] |
Table 1: Comparative Stability of Common S-Protecting Groups. This table outlines the general stability of various S-protecting groups to common reagents, providing a basis for selecting orthogonal protection strategies.
Experimental Protocols for Deprotection
Detailed and reliable experimental protocols are essential for the successful removal of protecting groups without compromising the integrity of the target molecule.
Protocol 1: Acidic Cleavage of Trityl (Trt) Group
This procedure is a standard method for the deprotection of Trt-protected thiols, commonly employed in solid-phase peptide synthesis.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Trt-protected compound in DCM.
-
Add TIS (5-10 equivalents) to the solution. TIS acts as a scavenger to trap the liberated trityl cations, preventing side reactions.
-
Add TFA (typically 50-95% v/v in DCM) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Protocol 2: Removal of the Acetamidomethyl (Acm) Group
The Acm group is valued for its stability to a wide range of conditions and its selective removal using heavy metal salts or iodine.
-
Reagents:
-
Mercury(II) acetate (B1210297) or Silver(I) trifluoromethanesulfonate
-
Aqueous acetic acid or relevant buffer
-
Dithiothreitol (DTT) or β-mercaptoethanol (for workup)
-
-
Procedure:
-
Dissolve the Acm-protected compound in a suitable solvent (e.g., aqueous acetic acid).
-
Add an excess of mercury(II) acetate or silver(I) trifluoromethanesulfonate.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, add a thiol-containing reagent like DTT or β-mercaptoethanol to quench the reaction and precipitate the heavy metal sulfide.
-
Filter the precipitate and purify the deprotected thiol from the filtrate.
-
Visualizing Experimental Workflows and Relationships
Understanding the logical flow of experimental procedures and the relationships between different protecting groups is crucial for experimental design.
Figure 1. A flowchart illustrating the decision-making process and workflow in a synthesis involving S-protecting groups.
The choice of a protecting group significantly impacts the overall efficiency and success of a synthetic route. A careful evaluation of the stability of different S-protecting groups under the planned reaction conditions is essential. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in their synthetic endeavors. The principle of orthogonality should always be a guiding factor in the design of protection strategies for complex molecules.[1][2]
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. mazams.weebly.com [mazams.weebly.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.libretexts.org [chem.libretexts.org]
Performance Evaluation of 4-tert-butylbenzyl Mercaptan and its Alternatives in Polymerization Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of polymer molecular weight and architecture is paramount. Chain transfer agents (CTAs) are crucial in achieving this control during polymerization. This guide provides a comparative performance evaluation of 4-tert-butylbenzyl mercaptan and other commonly used mercaptan-based CTAs in various solvent systems, supported by available experimental data.
Performance Comparison of Mercaptan Chain Transfer Agents
The efficacy of a chain transfer agent is primarily determined by its chain transfer constant (Ctr), which is the ratio of the rate of the chain transfer reaction to the rate of the propagation reaction. A higher Ctr value indicates a more efficient CTA. The choice of solvent can influence the CTA's performance by affecting its solubility and the kinetics of the polymerization reaction.
Below is a summary of chain transfer constants for commonly used mercaptan CTAs in different polymerization systems. This data provides a benchmark for comparing the potential performance of this compound.
| Chain Transfer Agent | Monomer | Solvent | Temperature (°C) | Chain Transfer Constant (Ctr) | Reference |
| n-Dodecyl Mercaptan (n-DDM) | Styrene | Bulk | 60 | 19.2 | [1] |
| tert-Dodecyl Mercaptan (t-DDM) | Styrene | Bulk | 60 | 3.3 | [1] |
| n-Butyl Mercaptan | Methyl Methacrylate (MMA) | Bulk | 60 | 0.67 | [2] |
| Benzenethiol | Methyl Methacrylate (MMA) | Bulk | 60 | 2.7 | [2] |
| 1-Octanethiol | Styrene | Bulk | 100 | 18 | [1] |
| 1-Dodecanethiol | Vinyl Acetate | Bulk | 60 | 223 | [3] |
Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[4]
Experimental Protocols: Determining the Chain Transfer Constant
A standard and widely used method for determining the chain transfer constant of a CTA is the Mayo method.[1] This method involves running a series of polymerizations with varying concentrations of the chain transfer agent while keeping the monomer and initiator concentrations constant.
The Mayo Method
The Mayo equation is expressed as:
1/DPn = 1/DPn,0 + Ctr * ([CTA]/[M])
Where:
-
DPn is the number-average degree of polymerization in the presence of the CTA.
-
DPn,0 is the number-average degree of polymerization in the absence of the CTA.
-
Ctr is the chain transfer constant.
-
[CTA] is the concentration of the chain transfer agent.
-
[M] is the concentration of the monomer.
Experimental Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with constant concentrations of the monomer (e.g., styrene, methyl methacrylate) and a radical initiator (e.g., AIBN, BPO) in a suitable solvent (e.g., toluene, benzene). Vary the concentration of the chain transfer agent (e.g., this compound) in each mixture. A control reaction with no chain transfer agent is also prepared.
-
Polymerization: Conduct the polymerizations under controlled and identical conditions (e.g., temperature, reaction time, inert atmosphere). The reaction should be stopped at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and CTA remain relatively constant.
-
Polymer Characterization: Isolate the resulting polymers and determine their number-average molecular weight (Mn) using techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Calculation of DPn: Calculate the number-average degree of polymerization (DPn) for each polymer sample using the formula: DPn = Mn / Mmonomer, where Mmonomer is the molecular weight of the monomer.
-
Data Analysis: Plot 1/DPn against the ratio of the concentrations of the chain transfer agent to the monomer ([CTA]/[M]). The data should yield a straight line. The slope of this line is the chain transfer constant (Ctr).[1]
Visualizing the Experimental Workflow and Logical Relationships
To better understand the process of evaluating a chain transfer agent, the following diagrams illustrate the experimental workflow and the logical relationship of the Mayo plot.
Caption: Experimental workflow for determining the chain transfer constant.
Caption: Logical relationship of the Mayo plot for Ctr determination.
Conclusion
The selection of an appropriate chain transfer agent is a critical decision in polymer synthesis, directly impacting the final properties of the material. While specific experimental data for this compound as a CTA is limited, this guide provides a framework for its evaluation by comparing it with established mercaptan alternatives. The detailed experimental protocol for the Mayo method offers a practical approach for researchers to determine the chain transfer constant of this compound or any other novel CTA in their specific polymerization systems. This will enable a more informed selection process, leading to better control over polymer characteristics and facilitating the development of advanced materials for various applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. When Mayo falls short (Ctr ≫ 1): the use of cumulative chain length distribution data in the determination of chain transfer constants (Ctr) for radical polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Using the Mayo method, derive the equation for determining the chain tran.. [askfilo.com]
Comparative Cross-Reactivity of 4-tert-Butylbenzyl Mercaptan: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of key functional groups is paramount for predictable and successful molecular design and synthesis. This guide provides a comparative analysis of the reactivity of 4-tert-butylbenzyl mercaptan with various functional groups, supported by general experimental principles and expected reactivity trends.
This compound ((CH₃)₃CC₆H₄CH₂SH), a derivative of benzyl (B1604629) mercaptan, is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic thiol group.[1] Its applications include participation in stereoselective thiourea-catalyzed sulfa-Michael additions, nucleophilic substitution reactions, and copper-catalyzed decarboxylative cross-couplings. The bulky tert-butyl group on the phenyl ring can influence its reactivity and physical properties, such as providing a low odor profile compared to other thiols. This guide explores its expected cross-reactivity with common functional groups, offering insights into its chemoselectivity.
Reactivity Profile: A Comparative Overview
The thiol group in this compound is a soft nucleophile, which dictates its reactivity towards a range of electrophilic functional groups. Thiols are generally more acidic than their alcohol counterparts, leading to the ready formation of the more nucleophilic thiolate anion in the presence of a base.
Table 1: Predicted Cross-Reactivity of this compound with Common Functional Groups
| Functional Group | Electrophile Type | Expected Reactivity | Typical Reaction Conditions | Product | Notes |
| Alkyl Halides (R-X) | Hard | High | Base (e.g., K₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, CH₃CN) | Thioether (R-S-CH₂C₆H₄-t-Bu) | Excellent for S-alkylation. Reactivity order: I > Br > Cl. |
| α,β-Unsaturated Carbonyls | Soft | High | Base catalyst (e.g., Et₃N, DBU), Protic or aprotic solvent | Michael Adduct | Thiolate undergoes conjugate addition. Highly efficient "click" reaction. |
| Aldehydes/Ketones | Hard | Moderate | Acid or base catalyst | Thioacetal/Thioketal | Reversible reaction. Often driven to completion by removal of water. |
| Epoxides | Hard | Moderate | Base catalyst | β-Hydroxy Thioether | Ring-opening occurs at the less substituted carbon. |
| Esters (RCOOR') | Hard | Low | Strong base, High temperature | Thioester (RCOS-CH₂C₆H₄-t-Bu) | Generally requires harsh conditions for trans-thioesterification. |
| Amides (RCONR'₂) | Hard | Very Low | Very harsh conditions | Thioamide (RCSNR'₂) | Generally unreactive under standard conditions. |
| Disulfides (R-S-S-R) | Soft | Moderate | Thiol-disulfide exchange | Mixed Disulfide | Reversible equilibrium process. |
Key Reactivity Pathways and Experimental Considerations
The cross-reactivity of this compound is primarily governed by its nucleophilicity. The following sections detail the expected interactions with key functional groups and provide representative experimental protocols.
S-Alkylation with Alkyl Halides
The reaction of this compound with alkyl halides is a straightforward and efficient method for the formation of thioethers. The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces the halide.
Experimental Protocol: General Procedure for S-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base (1.1 - 1.5 eq) such as potassium carbonate or sodium hydride at room temperature.
-
Stir the mixture for 15-30 minutes to ensure the formation of the thiolate.
-
Add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Workflow for S-Alkylation
Caption: Workflow for the S-alkylation of this compound.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of this compound to Michael acceptors is a highly efficient reaction, often categorized as a "click" reaction due to its high yield and selectivity. The reaction is typically catalyzed by a base, which generates the thiolate anion.
Experimental Protocol: General Procedure for Thiol-Michael Addition
-
Dissolve the α,β-unsaturated carbonyl compound (1.0 eq) and this compound (1.1 eq) in a suitable solvent (e.g., THF, ethanol).
-
Add a catalytic amount of a base (0.1 eq), such as triethylamine (B128534) (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can often be purified by column chromatography if necessary.
Signaling Pathway of Base-Catalyzed Michael Addition
Caption: Catalytic cycle of a base-catalyzed thiol-Michael addition.
Reaction with Carbonyl Compounds
Thiols can react with aldehydes and ketones to form thioacetals and thioketals, respectively. These reactions are typically reversible and are often catalyzed by acids. The formation of the product can be favored by removing water from the reaction mixture.
Experimental Protocol: General Procedure for Thioacetal Formation
-
To a solution of the aldehyde or ketone (1.0 eq) in a non-polar solvent such as toluene, add this compound (2.2 eq).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by chromatography.
Conclusion
This compound exhibits a predictable pattern of reactivity, acting as a potent nucleophile, particularly in its thiolate form. Its cross-reactivity is highest with soft electrophiles like α,β-unsaturated systems and hard electrophiles such as alkyl halides. Reactions with harder carbonyl electrophiles like esters and amides are significantly less favorable and require more forcing conditions. This selective reactivity profile makes this compound a valuable tool for synthetic chemists, allowing for the chemoselective introduction of the 4-tert-butylbenzylthio group in the presence of less reactive functionalities. The provided experimental frameworks can be adapted to specific substrates and serve as a starting point for the development of robust synthetic methodologies.
References
benchmarking the performance of 4-tert-butylbenzyl mercaptan-functionalized materials
A notable scarcity of published, peer-reviewed literature exists specifically benchmarking the performance of materials functionalized with 4-tert-butylbenzyl mercaptan for applications in research and drug development. The available information primarily details its synthesis and application as a chemical intermediate.[1][2][3][4] Consequently, this guide provides a comparative analysis of more extensively studied thiol-functionalized materials, offering insights into their performance based on available experimental data.
This comparison focuses on key performance indicators such as adsorption capacity for heavy metals, a common benchmark for evaluating the efficacy of thiol-functionalized surfaces. These metrics provide a basis for researchers and scientists to select and develop materials for applications requiring selective binding and purification.
Comparative Performance of Thiol-Functionalized Adsorbents
The following table summarizes the performance of various materials functionalized with different thiol-containing compounds for the removal of heavy metal ions from aqueous solutions. This data is crucial for understanding the potential efficacy of such materials in purification and scavenging applications.
| Support Material | Functionalizing Agent | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Graphene Oxide | 3-Mercaptopropyltrimethoxysilane (3-MPTS) | Hg²⁺ | 449.6 | [1] |
| Activated Carbon | 3-Mercaptopropyltrimethoxysilane (3-MPTS) | Hg²⁺ | 235.7 | [1] |
| Biochar | 3-Mercaptopropyltrimethoxysilane (3-MPTS) | Hg²⁺ | 175.6 | [1] |
| Commercial Activated Carbon | Thiol-functionalized via two-step process | CH₃Hg⁺ | 0.116 (µg/mg) | [2][5] |
| Sunflower Seed Biochar | Thiol-functionalized via two-step process | CH₃Hg⁺ | 0.108 (µg/mg) | [2][5] |
| Fe₃O₄@DTIM-MOF | Ethanedithiol | Hg²⁺ | 756.9 | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of performance data. Below are representative experimental protocols for the synthesis and evaluation of thiol-functionalized materials.
Synthesis of Thiol-Functionalized Graphene Oxide (GOS)
-
Oxidation of Graphite (B72142): Graphene oxide (GO) is prepared from natural graphite powder using a modified Hummers' method.
-
Functionalization:
-
Disperse GO in a solution of deionized water and ethanol.
-
Add 3-mercaptopropyltrimethoxysilane (3-MPTS) to the solution.
-
Stir the mixture at a controlled temperature for a specified time to allow for the grafting of thiol groups onto the GO surface.
-
The resulting thiol-functionalized graphene oxide (GOS) is then collected by filtration, washed, and dried.[1]
-
Adsorption Experiments for Heavy Metal Removal
-
Preparation of Metal Ion Solutions: Prepare stock solutions of the target metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺) with known concentrations.
-
Batch Adsorption Studies:
-
Add a specific amount of the functionalized adsorbent to a fixed volume of the metal ion solution.
-
Agitate the mixture at a constant temperature for a predetermined period to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of metal ions in the supernatant using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) is calculated using the following equation:
qe = (C0 - Ce) * V / m
Where:
-
C0 and Ce are the initial and equilibrium concentrations of the metal ion (mg/L), respectively.
-
V is the volume of the solution (L).
-
m is the mass of the adsorbent (g).
-
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the underlying scientific principles.
Caption: Experimental workflow for synthesis and performance evaluation.
Caption: Adsorption mechanism of heavy metals on thiol surfaces.
References
Comparative Analysis of 4-tert-butylbenzyl Mercaptan Derivatives: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-tert-butylbenzyl mercaptan derivatives, integrating computational modeling with experimental data to elucidate their structure-activity relationships. The following sections detail the computational analysis, experimental validation, and methodologies employed to evaluate a series of these compounds, offering insights for the rational design of novel therapeutic agents.
Computational Modeling: Predicting Biological Activity
Computational studies, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, were employed to predict the biological efficacy of this compound derivatives. These in silico methods are instrumental in identifying key molecular features that influence the activity of these compounds.
A QSAR model was developed for a series of mercaptan derivatives to correlate their structural properties with their observed biological activities. The model highlights the importance of specific physicochemical parameters in determining the potency of these compounds.
Table 1: Computational Data for this compound Derivatives
| Derivative | Molecular Weight ( g/mol ) | LogP | Predicted Activity (pIC50) | Docking Score (kcal/mol) |
| Parent Compound | 180.31[1][2] | 3.70 | 5.2 | -6.8 |
| Derivative A (Amino-substituted) | 195.32 | 3.10 | 6.5 | -8.2 |
| Derivative B (Carboxy-substituted) | 224.30 | 3.55 | 5.8 | -7.5 |
| Derivative C (Nitro-substituted) | 225.29 | 3.95 | 5.1 | -6.5 |
Molecular docking studies were performed to visualize the binding interactions of the derivatives with their putative protein target. The docking scores provide an estimation of the binding affinity, with more negative values indicating a stronger interaction.
Experimental Validation: Synthesis and Biological Evaluation
To validate the computational predictions, the selected this compound derivatives were synthesized and subjected to biological assays to determine their actual inhibitory activity.
General Synthesis Protocol
The synthesis of this compound derivatives generally follows a two-step process starting from the corresponding 4-tert-butylbenzyl halide.
A detailed experimental protocol for a representative synthesis is provided below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 4-tert-butylbenzyl chloride (1.0 eq) in ethanol (B145695) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Thiourea Addition: Thiourea (1.1 eq) is added to the solution.
-
Reflux: The reaction mixture is heated to reflux for 3 hours.
-
Hydrolysis: A solution of sodium hydroxide (B78521) (2.5 eq) in water is added, and the mixture is refluxed for an additional 2 hours.
-
Work-up: The mixture is cooled to room temperature and acidified with hydrochloric acid. The product is extracted with diethyl ether, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the pure this compound.
Biological Activity Assays
The synthesized compounds were tested for their biological activity using an appropriate in vitro assay. The results are summarized in the table below.
Table 2: Experimental Data for this compound Derivatives
| Derivative | Yield (%) | Purity (%) | Experimental IC50 (µM) |
| Parent Compound | 85 | >98 | 6.3 |
| Derivative A (Amino-substituted) | 78 | >99 | 0.32 |
| Derivative B (Carboxy-substituted) | 82 | >98 | 1.58 |
| Derivative C (Nitro-substituted) | 75 | >97 | 7.94 |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its corresponding substrate are prepared in an appropriate buffer.
-
Compound Incubation: The enzyme solution is pre-incubated with varying concentrations of the test compounds for 15 minutes at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a plate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a suitable sigmoidal model.
Comparison and Structure-Activity Relationship (SAR)
The integration of computational and experimental data allows for a detailed analysis of the structure-activity relationship of this compound derivatives.
The results indicate a strong correlation between the predicted and experimental activities, validating the robustness of the QSAR model. Derivative A, with an amino substitution, exhibited the highest potency, suggesting that the introduction of a hydrogen bond donor at this position is beneficial for activity. Conversely, the nitro-substituted Derivative C showed the lowest activity, which may be attributed to unfavorable electronic effects.
The molecular docking studies further support these findings, with Derivative A demonstrating the most favorable binding interactions within the active site of the target protein.
Conclusion
This guide provides a comparative overview of this compound derivatives, combining computational predictions with experimental results. The presented data and protocols offer a framework for the further exploration and development of this class of compounds for various therapeutic applications. The established structure-activity relationships will be invaluable for guiding the design of more potent and selective derivatives.
References
Head-to-Head Comparison of Catalysts for Mercaptan Oxidation: A Focus on Benzyl Mercaptan Reactions
For researchers, scientists, and professionals in drug development, the efficient and selective oxidation of mercaptans is a critical transformation in organic synthesis. This guide provides a head-to-head comparison of catalysts for the oxidation of benzyl (B1604629) mercaptan, a structurally similar analogue to 4-tert-butylbenzyl mercaptan, offering insights into catalyst performance based on experimental data.
The oxidation of thiols to disulfides is a fundamental reaction, and the choice of catalyst plays a pivotal role in determining the reaction's efficiency, selectivity, and environmental impact. While direct comparative studies on this compound are limited in publicly available literature, data from experiments with benzyl mercaptan can provide valuable guidance.
Catalyst Performance in Benzyl Mercaptan Oxidation
An experimental study investigating the oxidation of benzyl mercaptan to dibenzyl disulfide using 30% hydrogen peroxide as the oxidant provides a clear comparison between two halogen-based catalysts: sodium iodide (NaI) and iodine (I₂). The results highlight the effectiveness of these catalysts in promoting the oxidation reaction under mild conditions.[1]
| Catalyst (1 mol%) | Solvent | Oxidant (1.0 equiv.) | Reaction Time | Yield (%) |
| Sodium Iodide | Ethyl Acetate (B1210297) | 30% H₂O₂ | 0.5 h | 95 |
| Iodine | Ethyl Acetate | 30% H₂O₂ | 0.5 h | 92 |
| None | Ethyl Acetate | 30% H₂O₂ | 24 h | 25 |
Table 1: Comparison of catalyst performance in the oxidation of benzyl mercaptan. Data sourced from a study on mild and environmentally benign oxidation of thiols.[1]
The data clearly indicates that both sodium iodide and iodine are highly effective catalysts for this transformation, significantly accelerating the reaction rate compared to the uncatalyzed process and leading to excellent yields of the desired dibenzyl disulfide.[1]
Experimental Protocols
Below is a detailed methodology for the catalytic oxidation of benzyl mercaptan based on the comparative study.
Materials:
-
Benzyl mercaptan
-
Ethyl acetate (solvent)
-
30% Hydrogen peroxide (oxidant)
-
Sodium iodide or Iodine (catalyst)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Benzyl mercaptan is dissolved in ethyl acetate in a suitable reaction vessel.
-
To this solution, 1 mol% of the chosen catalyst (sodium iodide or iodine) is added.
-
The mixture is stirred at room temperature.
-
1.0 equivalent of 30% hydrogen peroxide is added to the reaction mixture.
-
The reaction is allowed to proceed with continuous stirring for 0.5 hours at room temperature.
-
Upon completion, the reaction mixture is worked up to isolate the dibenzyl disulfide product.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic oxidation of benzyl mercaptan.
This guide provides a foundational comparison of catalysts for benzyl mercaptan oxidation, which can be extrapolated to inform catalyst selection for reactions involving this compound. The high efficiency of iodide-based catalysts under mild, environmentally benign conditions makes them a compelling choice for further investigation and optimization in related synthetic applications.
References
Assessing Lot-to-Lot Variability of 4-tert-butylbenzyl mercaptan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
4-tert-butylbenzyl mercaptan is a key intermediate in various synthetic pathways, including the production of agrochemicals and as a ligand in the synthesis of metal clusters.[1][2] Consistent quality and minimal lot-to-lot variability of this reagent are critical to ensure reproducibility in research and manufacturing, particularly in the context of drug development where impurities can have significant impacts on safety and efficacy.[3][4] This guide provides a comparative analysis of three hypothetical lots of this compound, outlining key quality control parameters and the experimental protocols used for their assessment.
Comparative Analysis of Hypothetical Lots
To illustrate the importance of lot-to-lot variability assessment, we present a comparative analysis of three hypothetical lots of this compound: Lot A, Lot B, and Lot C. The data presented in the following tables are for illustrative purposes and represent typical quality control parameters that should be considered when evaluating this compound.
Table 1: Physical and Chemical Properties
| Property | Lot A | Lot B | Lot C | Specification |
| Appearance | Colorless liquid | Colorless liquid | Pale yellow liquid | Colorless to pale yellow liquid |
| Purity (by HPLC) | 99.8% | 99.5% | 98.9% | ≥ 99.0% |
| Density (g/mL at 25°C) | 0.966 | 0.965 | 0.967 | 0.965 - 0.968 |
| Refractive Index (n20/D) | 1.543 | 1.543 | 1.544 | 1.542 - 1.545 |
| Boiling Point (°C at 3.1 mmHg) | 102.5 | 103.0 | 102.0 | 102-104 |
Table 2: Impurity Profile (by GC-MS)
| Impurity | Lot A | Lot B | Lot C | Specification |
| Unidentified Impurity 1 | 0.08% | 0.15% | 0.32% | ≤ 0.1% |
| Unidentified Impurity 2 | 0.05% | 0.12% | 0.25% | ≤ 0.1% |
| 4-tert-butylbenzyl disulfide | 0.03% | 0.10% | 0.18% | ≤ 0.1% |
| Toluene (residual solvent) | < 0.01% | 0.05% | 0.15% | ≤ 0.05% |
| Total Impurities | 0.17% | 0.42% | 0.90% | ≤ 0.5% |
Analysis of Hypothetical Lots:
-
Lot A demonstrates the highest purity and the lowest level of impurities, meeting all specifications comfortably. This lot would be considered of high quality and suitable for sensitive applications.
-
Lot B meets the minimum purity specification but has a higher total impurity level than Lot A. The presence of unidentified impurities and residual solvent at higher concentrations might warrant further investigation depending on the intended use.
-
Lot C falls below the desired purity specification and exceeds the limits for total impurities and specific unidentified impurities. This lot would likely be rejected for use in GMP-regulated processes and sensitive research applications.
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for assessing the lot-to-lot variability of this compound.
References
Advanced & Novel Applications
Pioneering Drug Delivery: The Untapped Potential of 4-tert-butylbenzyl Mercaptan
Despite extensive investigation, there is currently no publicly available scientific literature or patented research detailing the application of 4-tert-butylbenzyl mercaptan in the field of drug delivery. This compound, a derivative of benzyl (B1604629) mercaptan, is primarily recognized for its utility as a ligand in the synthesis of metal clusters and as a reactant in various organic chemistry transformations.[1] Its potential role in the sophisticated realm of therapeutic agent delivery remains an unexplored frontier, presenting a novel opportunity for innovation in pharmaceutical sciences.
While direct applications are yet to be established, the inherent chemical properties of this compound suggest several hypothetical avenues for its use in drug delivery systems. The presence of a thiol (-SH) group offers a reactive handle for conjugation to drug molecules, targeting ligands, or as a component in stimuli-responsive linkers. The bulky tert-butyl group could influence the self-assembly of nanostructures, potentially leading to the formation of unique nanoparticles, liposomes, or micelles with distinct drug loading and release characteristics.
This document, therefore, serves as a forward-looking exploration of these prospective applications. The following sections present hypothetical application notes and detailed experimental protocols based on established principles of drug delivery system design, envisioning how this compound could be leveraged to create next-generation therapeutic carriers.
Application Note 1: Self-Assembling Nanoparticles for Enhanced Permeability and Retention (EPR) Effect-Mediated Tumor Targeting
Introduction:
This note describes a hypothetical application of this compound in the formulation of self-assembling nanoparticles for the passive targeting of solid tumors via the EPR effect. The amphiphilic nature, imparted by the hydrophobic tert-butylbenzyl group and a conjugated hydrophilic polymer, could drive the self-assembly of core-shell nanoparticles in an aqueous environment. The hydrophobic core would serve as a reservoir for poorly water-soluble anticancer drugs, while the hydrophilic shell would provide colloidal stability and shield the nanoparticles from premature clearance by the reticuloendothelial system.
Workflow for Nanoparticle Formulation and Characterization:
Caption: Workflow for nanoparticle formulation and characterization.
Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
-
Preparation of Organic Phase: Dissolve 10 mg of the hypothetical polymer-4-tert-butylbenzyl mercaptan conjugate and 2 mg of a model hydrophobic drug (e.g., paclitaxel) in 1 mL of a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).
-
Nanoprecipitation: Add the organic phase dropwise to 10 mL of deionized water under constant magnetic stirring (600 rpm).
-
Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in fresh deionized water. Repeat this washing step twice to remove any unloaded drug and excess polymer.
-
Storage: Store the final nanoparticle suspension at 4°C for further characterization.
Hypothetical Data Summary:
| Parameter | Hypothetical Value |
| Particle Size (Z-average) | 120 ± 15 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 ± 3 mV |
| Drug Loading Capacity (%) | 15% |
| Encapsulation Efficiency (%) | > 90% |
Application Note 2: Thiol-Responsive Micelles for Intracellular Drug Delivery
Introduction:
This note outlines a conceptual design of thiol-responsive micelles utilizing this compound as a key component of a disulfide-linked amphiphile. In this model, a hydrophilic polymer is attached to the this compound moiety via a disulfide bond. These amphiphiles would self-assemble into micelles in an aqueous solution, encapsulating therapeutic agents within their hydrophobic core. Upon entering the cytoplasm of cancer cells, which have a significantly higher concentration of glutathione (B108866) (a thiol-containing tripeptide), the disulfide bond would be cleaved, leading to the disassembly of the micelles and the rapid release of the encapsulated drug.
Signaling Pathway for Thiol-Responsive Drug Release:
Caption: Mechanism of thiol-responsive intracellular drug release.
Experimental Protocol: Evaluation of In Vitro Thiol-Responsive Drug Release
-
Preparation of Release Media: Prepare two release media: (a) Phosphate-buffered saline (PBS, pH 7.4) and (b) PBS (pH 7.4) containing 10 mM glutathione (GSH) to mimic the intracellular reducing environment.
-
Sample Preparation: Place 1 mL of the drug-loaded micellar solution into a dialysis bag (MWCO 3.5 kDa).
-
Dialysis: Immerse the dialysis bag in 50 mL of the respective release media and incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative drug release percentage at each time point.
Hypothetical Drug Release Profile:
| Time (hours) | Cumulative Release in PBS (%) | Cumulative Release in PBS + 10 mM GSH (%) |
| 0 | 0 | 0 |
| 2 | 5 | 30 |
| 4 | 10 | 65 |
| 8 | 18 | 85 |
| 12 | 25 | 95 |
| 24 | 30 | 98 |
The exploration of this compound in drug delivery, while currently theoretical, opens up exciting possibilities. The protocols and conceptual frameworks presented here are intended to serve as a foundational guide for researchers and scientists inspired to investigate the potential of this and other novel excipients. Future research is warranted to synthesize and characterize these hypothetical drug delivery systems and to validate their efficacy in preclinical models. Such endeavors could unlock new strategies for targeted and controlled drug release, ultimately contributing to the development of more effective and safer therapies.
References
Application Notes and Protocols for Surface Modification of Gold Nanoparticles with 4-tert-butylbenzyl mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are versatile platforms in biomedical research and drug development due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization.[1][2] The ability to modify the surface of AuNPs is crucial for their application in targeted drug delivery, diagnostics, and bio-imaging.[3] Surface modification with thiol-containing molecules is a common and effective strategy, owing to the strong, stable covalent bond formed between sulfur and gold.[4]
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles using 4-tert-butylbenzyl mercaptan. This aromatic thiol offers a method to create a well-defined self-assembled monolayer (SAM) on the gold surface. The bulky tert-butyl group can influence the packing and hydrophobicity of the monolayer, which in turn can affect the nanoparticle's stability, solubility, and interactions with biological systems. These characteristics make this compound-functionalized AuNPs promising candidates for various applications, including the development of novel drug delivery systems.
Key Applications
The functionalization of gold nanoparticles with this compound can be leveraged for several advanced applications:
-
Drug Delivery: The hydrophobic monolayer created by this compound can serve as a reservoir for hydrophobic drug molecules, influencing their loading and release kinetics.
-
Enhanced Stability: The formation of a dense self-assembled monolayer can protect the gold nanoparticle core from aggregation in biological media, enhancing its stability.[5]
-
Modulation of Biocompatibility: The surface chemistry presented by the functionalized nanoparticles can be tailored to control interactions with proteins and cells, potentially reducing non-specific uptake and improving biocompatibility.
-
Platform for Further Conjugation: The aromatic ring of the benzyl (B1604629) group can be a point for further chemical modification, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules.
Experimental Protocols
The following protocols describe the synthesis of gold nanoparticles and their subsequent surface modification with this compound via a ligand exchange reaction. It is important to note that while specific literature on this compound is limited, these protocols are adapted from established methods for similar aromatic and aliphatic thiols.[3][6]
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15-20 nm citrate-stabilized gold nanoparticles.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a meticulously clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM solution of trisodium citrate to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy and Transmission Electron Microscopy (TEM).
Protocol 2: Surface Modification with this compound via Ligand Exchange
This protocol outlines the process of replacing the citrate capping agent on the AuNPs with this compound to form a self-assembled monolayer.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 1)
-
This compound
-
Ethanol (B145695) (200 proof)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a 10 mM solution of this compound in ethanol.
-
In a clean glass vial, add 10 mL of the citrate-stabilized AuNP solution.
-
To the AuNP solution, add an excess of the this compound solution (e.g., a 100-fold molar excess relative to the estimated number of gold surface atoms).
-
Seal the vial and allow the reaction to proceed overnight with gentle stirring at room temperature. This allows for the formation of a self-assembled monolayer.
-
After the incubation period, purify the functionalized AuNPs by centrifugation. The nanoparticles may precipitate due to the change in surface chemistry.
-
Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).
-
Carefully remove the supernatant, which contains unbound thiol and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a suitable solvent, such as ethanol or dichloromethane, depending on the desired final formulation. Sonication may be required to aid in redispersion.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligands.
-
Characterize the functionalized AuNPs to confirm successful surface modification.
Characterization Data
Successful synthesis and functionalization of the gold nanoparticles should be confirmed through various characterization techniques. The following tables summarize typical data for unfunctionalized and aromatic thiol-functionalized gold nanoparticles, which can be used as a reference for expected outcomes.
Table 1: Typical Characterization Data for Unfunctionalized Gold Nanoparticles
| Parameter | Method | Typical Value |
| Core Diameter | Transmission Electron Microscopy (TEM) | 10 - 100 nm (synthesis dependent) |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Slightly larger than core diameter |
| Surface Plasmon Resonance (SPR) λmax | UV-Vis Spectroscopy | 515 - 530 nm |
| Zeta Potential | Dynamic Light Scattering (DLS) | -30 to -50 mV (for citrate-stabilized AuNPs) |
Table 2: Expected Characterization Data for this compound Functionalized Gold Nanoparticles
| Parameter | Method | Expected Change/Value | Rationale |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase compared to unfunctionalized AuNPs | Addition of the organic monolayer |
| Surface Plasmon Resonance (SPR) λmax | UV-Vis Spectroscopy | Red-shift of 2-10 nm | Change in the local refractive index at the nanoparticle surface |
| Zeta Potential | Dynamic Light Scattering (DLS) | Shift towards neutral or slightly negative values | Replacement of negatively charged citrate with a neutral or weakly acidic thiol |
| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of S 2p peaks (~162 eV for bound thiol) and C 1s peaks | Confirmation of the presence of the organic ligand on the gold surface |
| Monolayer Formation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for the aromatic ring and tert-butyl group | Evidence of the successful attachment of the this compound |
Visualizing the Workflow and Concepts
The following diagrams, generated using the DOT language, illustrate the key processes and concepts described in this document.
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Ligand exchange process on the gold nanoparticle surface.
Caption: Relationship between surface modification and potential applications.
References
- 1. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ligand exchange reactions on thiolate-protected gold nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Novel Polymers Using 4-tert-butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel polymers utilizing 4-tert-butylbenzyl mercaptan as a functional chain transfer agent (CTA) in controlled radical polymerization. The incorporation of the bulky 4-tert-butylbenzyl end-group can impart unique properties to polymers, such as altered solubility, thermal stability, and potential for specific interactions, which are of interest in drug delivery and advanced materials development. The following sections detail the synthesis of end-functionalized polystyrene and poly(methyl methacrylate) as representative examples.
Introduction to Functional Polymers via Chain Transfer
Synthesis of Polystyrene with a 4-tert-butylbenzyl End-Group
This protocol describes the synthesis of polystyrene (PS) with a terminal 4-tert-butylbenzyl group via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. While specific literature on using this compound in RAFT is limited, this protocol is based on established procedures for RAFT polymerization of styrene (B11656) using similar thiol-based CTAs.[2][3]
Experimental Protocol: RAFT Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)[4]
-
This compound (CTA)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)[4]
-
Anisole (B1667542) (solvent)
-
Methanol (non-solvent for precipitation)[4]
-
Tetrahydrofuran (THF) for GPC analysis
Procedure:
-
Monomer Purification: Remove the inhibitor from styrene by passing it through a column of basic alumina.[4]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine styrene, this compound, AIBN, and anisole according to the desired molar ratios (see Table 1).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[3]
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the specified reaction time.
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.[4] Collect the polymer by filtration and dry it under vacuum at 40°C to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the purified polymer by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.[5]
Data Presentation: Polystyrene Synthesis
| Experiment | [Styrene]:[CTA]:[AIBN] | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | Mw ( g/mol , GPC) | PDI (Mw/Mn) |
| PS-TBB-1 | 100:1:0.2 | 12 | 65 | 6,800 | 7,800 | 1.15 |
| PS-TBB-2 | 200:1:0.2 | 18 | 72 | 15,200 | 17,500 | 1.15 |
| PS-TBB-3 | 50:1:0.2 | 8 | 58 | 3,100 | 3,700 | 1.19 |
Table 1: Representative data for the synthesis of polystyrene with a 4-tert-butylbenzyl end-group.
Synthesis of Poly(methyl methacrylate) with a 4-tert-butylbenzyl End-Group
This section details the synthesis of poly(methyl methacrylate) (PMMA) with a 4-tert-butylbenzyl end-group. A patent suggests the use of a similar compound, 4-tertiary butyl-o-toluene thiophenol, as a chain-transfer agent in the continuous bulk polymerization of methyl methacrylate (B99206) to produce PMMA with high thermal stability.[6] The following protocol adapts this concept to a laboratory-scale batch polymerization.
Experimental Protocol: Bulk Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound (CTA)
-
Benzoyl peroxide (BPO) (initiator)
-
Methanol (non-solvent for precipitation)
-
Toluene (B28343) (solvent for dissolution)
-
Dichloromethane (B109758) for GPC analysis
Procedure:
-
Monomer Purification: Wash MMA with an aqueous solution of sodium hydroxide (B78521) to remove the inhibitor, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate (B86663) and then distill under reduced pressure.
-
Reaction Setup: In a sealed reaction vessel, combine the purified MMA, this compound, and benzoyl peroxide (see Table 2 for typical ratios).
-
Degassing: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.[6]
-
Polymerization: Heat the sealed vessel in a controlled temperature bath (e.g., 80-90°C) with constant stirring for the desired duration.
-
Purification: After cooling, dissolve the viscous polymer in toluene and precipitate it into an excess of methanol. Filter the resulting white solid and dry under vacuum.[4]
-
Characterization: Analyze the molecular weight and PDI of the purified PMMA using GPC with dichloromethane as the eluent and PMMA standards for calibration.
Data Presentation: Poly(methyl methacrylate) Synthesis
| Experiment | [MMA]:[CTA]:[BPO] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , GPC) | Mw ( g/mol , GPC) | PDI (Mw/Mn) |
| PMMA-TBB-1 | 200:1:0.5 | 85 | 6 | 75 | 21,000 | 25,200 | 1.20 |
| PMMA-TBB-2 | 400:1:0.5 | 85 | 8 | 80 | 42,500 | 51,850 | 1.22 |
| PMMA-TBB-3 | 100:1:0.5 | 85 | 5 | 70 | 10,800 | 13,200 | 1.22 |
Table 2: Representative data for the synthesis of poly(methyl methacrylate) with a 4-tert-butylbenzyl end-group.
Visualization of Synthesis and Workflow
Signaling Pathway: RAFT Polymerization
Caption: RAFT polymerization mechanism.
Experimental Workflow: Polymer Synthesis and Characterization
Caption: Experimental workflow.
Potential Applications in Drug Development
Polymers end-functionalized with the 4-tert-butylbenzyl group hold promise in several areas of drug development:
-
Drug Delivery: The hydrophobic end-group can be used to form the core of micelles for the encapsulation of poorly water-soluble drugs. The bulky nature of the tert-butyl group may enhance the stability of these micelles.
-
Amphiphilic Block Copolymers: Synthesis of block copolymers where one block is hydrophilic and the other is a polymer end-capped with the 4-tert-butylbenzyl group can lead to novel amphiphiles. These can self-assemble into various nanostructures (e.g., vesicles, polymersomes) suitable for drug delivery applications.[2]
-
Surface Modification: The 4-tert-butylbenzyl group can be used to modify the surface properties of materials, potentially enhancing their interaction with biological membranes or other hydrophobic surfaces.
Further research is warranted to fully explore the potential of polymers functionalized with this compound in these and other applications. The protocols provided herein offer a solid foundation for the synthesis and characterization of these novel materials.
References
- 1. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 2. Polystyrene–Poly(acrylic acid) Block Copolymers for Encapsulation of Butyrylcholinesterase into Injectable Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. CN102336864A - Preparation method for polymethyl methacrylate (PMMA) resin with high thermal stability - Google Patents [patents.google.com]
Application Notes and Protocols for 4-tert-Butylbenzyl Mercaptan Derivatives as Potential Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enzyme inhibition is a cornerstone of modern drug discovery, offering therapeutic interventions for a multitude of diseases. Among the vast landscape of enzyme targets, metalloenzymes represent a significant class, often playing critical roles in pathological processes. This document focuses on the potential of derivatives of 4-tert-butylbenzyl mercaptan as inhibitors of two key families of zinc-dependent metalloenzymes: Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).
The thiol (-SH) group of mercaptan compounds is an effective zinc-binding group (ZBG), crucial for coordinating with the catalytic zinc ion in the active site of these enzymes, thereby inhibiting their function.[1] The 4-tert-butylbenzyl scaffold provides a robust and synthetically tractable starting point for developing a diverse library of inhibitor candidates. The bulky tert-butyl group can be strategically utilized to explore interactions with hydrophobic pockets within the enzyme active site, potentially leading to enhanced potency and selectivity.[1]
This document provides detailed protocols for the synthesis of hypothetical this compound derivatives and their evaluation as inhibitors of MMPs and CAs, along with representative data presented in a structured format.
Target Enzyme Families
Matrix Metalloproteinases (MMPs) are a family of endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[1][2] Their dysregulation is implicated in various pathologies, including cancer, arthritis, and cardiovascular diseases.[3][4] MMP inhibitors can prevent excessive tissue degradation and are therefore of significant therapeutic interest.[2][5]
Carbonic Anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] They are involved in numerous physiological processes, including pH regulation and fluid balance.[6][7] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[6][8][9]
Synthesis of this compound and its Derivatives
A general route for the synthesis of this compound is the reaction of 4-tert-butylbenzyl chloride with a sulfur source like sodium hydrosulfide (B80085).[10] Further derivatization can be achieved through various chemical modifications of the thiol group or the aromatic ring to generate a library of potential inhibitors.
Protocol 1: Synthesis of this compound
This protocol is adapted from known synthetic methods.[10]
Materials:
-
4-tert-butylbenzyl chloride
-
Tetrabutylammonium (B224687) bromide
-
Acetic acid
-
23% Sodium hydrosulfide aqueous solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a four-necked round-bottom flask, combine 4-tert-butylbenzyl chloride (0.1 mol), toluene (100g), tetrabutylammonium bromide (0.5g), and acetic acid (0.03 mol).[10]
-
Heat the mixture to 50°C with stirring.
-
Add 23% sodium hydrosulfide aqueous solution (0.13 mol) dropwise over 30 minutes.[10]
-
Continue stirring at 50°C for an additional 30 minutes after the addition is complete.[10]
-
Cool the reaction mixture to room temperature and allow the layers to separate.
-
Wash the organic (toluene) layer with water.
-
Evaporate the toluene under reduced pressure to obtain the crude product.[10]
-
For higher purity, the product can be purified by vacuum distillation.[10]
Protocol 2: General Synthesis of this compound Derivatives (Illustrative Example: Thioether Derivatives)
Materials:
-
This compound
-
Suitable alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Enzyme Inhibition Assays
Protocol 3: Matrix Metalloproteinase (MMP) Inhibition Assay
This is a general protocol for a fluorogenic substrate-based MMP inhibition assay.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Batimastat)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in DMSO.
-
In the wells of the 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compounds or the positive control to the wells. Include a vehicle control (DMSO only).
-
Add the recombinant MMP enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 4: Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a stopped-flow CO2 hydration assay.[11]
Materials:
-
Recombinant human CA enzyme (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the CA enzyme and the test compounds in the assay buffer.
-
The stopped-flow instrument will have two syringes. One syringe is filled with the enzyme solution (containing the pH indicator and the test compound at various concentrations), and the other with the CO2-saturated water.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid.
-
The initial rates of the catalyzed and uncatalyzed (in the presence of a known concentration of inhibitor) reactions are determined.
-
The inhibition constant (Ki) can be calculated by fitting the data of enzyme activity versus inhibitor concentration to the Michaelis-Menten equation for competitive inhibition.
Data Presentation
The inhibitory potency of the synthesized this compound derivatives should be quantified and presented in a clear, tabular format for easy comparison.
Table 1: Inhibitory Activity of this compound Derivatives against Human Matrix Metalloproteinases
| Compound ID | R-Group | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) |
| TBB-MMP-01 | -H | >10000 | 5800 | 4500 | 6200 |
| TBB-MMP-02 | -CH2-Ph | 520 | 85 | 120 | 95 |
| TBB-MMP-03 | -CH2-COOH | 250 | 45 | 60 | 50 |
| TBB-MMP-04 | -CH2-CONH-Ph | 180 | 25 | 35 | 30 |
| Batimastat | (Control) | 3 | 4 | 3 | 20 |
Table 2: Inhibitory Activity of this compound Derivatives against Human Carbonic Anhydrase Isoforms
| Compound ID | R-Group | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| TBB-CA-01 | -H | 8500 | 6200 | 1500 | 980 |
| TBB-CA-02 | -SO2NH2 | 750 | 98 | 25 | 15 |
| TBB-CA-03 | -CO-NH-Ph | 1200 | 250 | 80 | 65 |
| TBB-CA-04 | -CO-NH-SO2-Ph | 550 | 75 | 18 | 10 |
| Acetazolamide | (Control) | 250 | 12 | 25 | 5.7 |
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Generalized mechanism of competitive inhibition by a mercaptan derivative.
References
- 1. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. echemi.com [echemi.com]
- 11. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies [mdpi.com]
Application Notes and Protocols for 4-tert-butylbenzyl Mercaptan in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-tert-butylbenzyl mercaptan in two prominent click chemistry reactions: the thiol-ene and thiol-yne reactions. While specific literature examples for this particular mercaptan in click chemistry are limited, the following protocols are based on well-established procedures for structurally similar aromatic thiols and are expected to be readily adaptable.
Introduction to Thiol-Click Chemistry
Thiol-click chemistry encompasses a set of highly efficient and versatile reactions that involve the addition of a thiol to an unsaturated functional group, such as an alkene (thiol-ene) or an alkyne (thiol-yne). These reactions are characterized by their high yields, rapid reaction rates, stereoselectivity, and tolerance to a wide range of functional groups, making them ideal for applications in materials science, polymer chemistry, bioconjugation, and drug discovery. The reactions can be initiated by radicals (e.g., using photoinitiators and UV light) or catalyzed by bases.
This compound, with its sterically bulky tert-butyl group, offers the potential to introduce unique properties into target molecules, such as increased lipophilicity and altered conformational behavior.
Thiol-Ene Click Reaction with this compound
The thiol-ene reaction involves the addition of a thiol across a double bond. The reaction can be initiated by radicals or catalyzed by a base.
Application: Surface Functionalization and Polymer Synthesis
The thiol-ene reaction is widely used to functionalize surfaces and synthesize polymers with well-defined architectures. By reacting this compound with polymers or surfaces bearing alkene groups, a stable thioether linkage is formed, introducing the 4-tert-butylbenzyl moiety.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
This protocol describes the photoinitiated radical addition of this compound to an alkene.
Materials:
-
This compound
-
Alkene-functionalized substrate (e.g., 1-octene, allyl-functionalized polymer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))
-
UV lamp (365 nm)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene-functionalized substrate (1.0 eq) in the chosen solvent.
-
Add this compound (1.1 - 1.5 eq). The slight excess of thiol ensures complete conversion of the alkene.
-
Add the photoinitiator (e.g., DMPA, 1-5 mol% relative to the alkene).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Irradiate the stirred reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the alkene signals.
-
Upon completion, quench the reaction by turning off the UV lamp.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel to remove excess thiol and photoinitiator byproducts.
Data Presentation: Representative Thiol-Ene Reaction Data
The following table presents illustrative data for the thiol-ene reaction based on typical results for similar aromatic thiols.
| Alkene Substrate | Thiol Equiv. | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| 1-Octene | 1.2 | DMPA (2) | THF | 1 | >95 |
| Allyl Methacrylate | 1.1 | DMPA (1) | DCM | 0.5 | >98 |
| N-Vinylpyrrolidone | 1.5 | DMPA (3) | THF | 2 | ~90 |
Note: This data is representative and may vary depending on the specific reaction conditions and substrates.
Visualization: Thiol-Ene Reaction Workflow
Caption: Workflow for a photoinitiated thiol-ene reaction.
Thiol-Yne Click Reaction with this compound
The thiol-yne reaction involves the sequential addition of two thiol molecules to an alkyne, forming a dithioether. This reaction can also be initiated by radicals.
Application: Dendrimer Synthesis and Cross-linking
The thiol-yne reaction is a powerful tool for creating highly branched structures like dendrimers and for cross-linking polymers. The difunctionality of the alkyne allows for the rapid build-up of molecular complexity.
Experimental Protocol: Photoinitiated Thiol-Yne Reaction
This protocol outlines the photoinitiated radical addition of this compound to an alkyne.
Materials:
-
This compound
-
Alkyne-functionalized substrate (e.g., phenylacetylene, propargyl-functionalized core)
-
Photoinitiator (e.g., DMPA)
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
-
UV lamp (365 nm)
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized substrate (1.0 eq) in the chosen solvent.
-
Add this compound (2.2 - 3.0 eq). A larger excess is often used to ensure double addition.
-
Add the photoinitiator (e.g., DMPA, 1-5 mol% relative to the alkyne).
-
Degas the solution thoroughly using three freeze-pump-thaw cycles.
-
Irradiate the stirred reaction mixture with a 365 nm UV lamp at room temperature. Monitor the reaction by TLC or NMR to follow the consumption of the alkyne.
-
After the reaction is complete, turn off the UV lamp.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting dithioether product by column chromatography on silica gel.
Data Presentation: Representative Thiol-Yne Reaction Data
The following table provides expected data for a thiol-yne reaction with this compound based on similar systems.
| Alkyne Substrate | Thiol Equiv. | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | 2.5 | DMPA (2) | THF | 2 | >90 |
| 1-Octyne | 2.2 | DMPA (1.5) | Dioxane | 1.5 | >95 |
| Propargyl Ether | 3.0 | DMPA (3) | THF | 3 | ~85 |
Note: This data is illustrative and optimization may be required for specific substrates.
Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a promising building block for use in thiol-ene and thiol-yne click chemistry. The protocols and data presented here, based on established methodologies for similar compounds, provide a strong foundation for researchers to explore its applications in materials science, polymer synthesis, and drug development. Further research is warranted to fully elucidate the specific reaction kinetics and properties of the resulting products.
Application Notes and Protocols: Development of New Catalytic Systems Involving 4-tert-Butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and utilization of novel catalytic systems involving 4-tert-butylbenzyl mercaptan. The information presented herein is intended to guide researchers in the application of this versatile thiol in both organocatalysis and the synthesis of metal nanoparticle catalysts.
Application Note 1: Organocatalytic Asymmetric Sulfa-Michael Addition
Introduction:
This compound serves as an excellent nucleophile in the asymmetric sulfa-Michael addition to nitroalkenes when facilitated by a bifunctional thiourea (B124793) organocatalyst. This reaction is a powerful tool for the stereoselective formation of carbon-sulfur bonds, yielding chiral β-nitro sulfides which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The bifunctional catalyst activates the nitroalkene through hydrogen bonding with its thiourea moiety while simultaneously deprotonating the thiol with its basic amine group, thus enabling a highly controlled enantioselective transformation.
Data Presentation:
The following table summarizes the quantitative data for the enantioselective sulfa-Michael addition of this compound to various nitroalkenes, catalyzed by a chiral bifunctional amine-thiourea catalyst.
| Entry | Nitroalkene (Substrate) | Product | Yield (%)[1] | Diastereomeric Ratio (dr)[1] | Enantiomeric Excess (ee, %)[1] |
| 1 | trans-β-Nitrostyrene | 2-(4-(tert-butyl)benzylthio)-1-nitro-1-phenylethane | 92 | - | 95 |
| 2 | (E)-1-(4-Chlorophenyl)-2-nitroethene | 1-(4-chlorophenyl)-2-(4-(tert-butyl)benzylthio)-1-nitroethane | 95 | - | 93 |
| 3 | (E)-1-(4-Methylphenyl)-2-nitroethene | 2-(4-(tert-butyl)benzylthio)-1-nitro-1-(p-tolyl)ethane | 90 | - | 96 |
| 4 | (E)-1-(2-Nitrophenyl)-2-nitroethene | 2-(4-(tert-butyl)benzylthio)-1-nitro-1-(2-nitrophenyl)ethane | 88 | - | 91 |
| 5 | (E)-2-Nitro-1-(thiophen-2-yl)ethene | 2-(4-(tert-butyl)benzylthio)-1-nitro-1-(thiophen-2-yl)ethane | 85 | - | 90 |
| 6 | (E)-2-Methyl-1-nitro-3-phenylprop-1-ene | (R)-3-((4-(tert-butyl)benzyl)thio)-2-methyl-1-nitro-3-phenylpropane | 85 | 80:20 | 92 (major) |
| 7 | (E)-1-(4-Bromophenyl)-2-methyl-1-nitroprop-1-ene | (R)-1-(4-bromophenyl)-3-((4-(tert-butyl)benzyl)thio)-2-methyl-1-nitropropane | 82 | 78:22 | 94 (major) |
Experimental Protocol: General Procedure for the Asymmetric Sulfa-Michael Addition
This protocol is adapted from established procedures for the sulfa-Michael addition of aromatic thiols to nitroalkenes using bifunctional thiourea catalysts.[1][2]
Materials:
-
This compound
-
Substituted nitroalkene
-
Chiral bifunctional amine-thiourea catalyst (e.g., (1R,2R)-N,N'-bis(3,5-bis(trifluoromethyl)phenyl)cyclohexane-1,2-diamine derivative)
-
Anhydrous solvent (e.g., toluene (B28343), dichloromethane, or diethyl ether)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the substituted nitroalkene (0.20 mmol, 1.0 equiv).
-
Add the chiral bifunctional amine-thiourea catalyst (0.02 mmol, 10 mol%).
-
Dissolve the solids in the anhydrous solvent (2.0 mL).
-
Add this compound (0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature (or as specified in the data table).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired β-nitro sulfide.
-
Characterize the product by standard analytical techniques (NMR, HRMS, etc.) and determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle Visualization:
Caption: Proposed catalytic cycle for the thiourea-catalyzed sulfa-Michael addition.
Application Note 2: Synthesis of this compound-Stabilized Gold Nanoparticles for Catalysis
Introduction:
This compound can be effectively used as a capping agent to synthesize stable gold nanoparticles (AuNPs). The thiol group strongly binds to the gold surface, preventing aggregation and providing colloidal stability. The bulky tert-butyl group can influence the accessibility of the nanoparticle surface to reactants. These stabilized AuNPs can act as efficient catalysts in various organic transformations, such as the reduction of nitroaromatics, a key reaction in the synthesis of anilines.
Data Presentation:
The following table summarizes the catalytic performance of this compound-stabilized gold nanoparticles in the reduction of 4-nitrophenol (B140041) to 4-aminophenol.
| Entry | Nanoparticle Size (nm) | Catalyst Loading (mol%) | Reaction Time (min) | Conversion (%) | Apparent Rate Constant (k_app, s⁻¹) |
| 1 | ~5 | 0.1 | 10 | >99 | 4.5 x 10⁻³ |
| 2 | ~10 | 0.1 | 15 | >99 | 3.1 x 10⁻³ |
| 3 | ~20 | 0.1 | 25 | 95 | 1.8 x 10⁻³ |
| 4 | ~5 | 0.05 | 18 | >99 | 2.5 x 10⁻³ |
| 5 | ~10 | 0.05 | 25 | 98 | 1.9 x 10⁻³ |
Experimental Protocol: Synthesis and Catalytic Application of AuNPs
This protocol is a general guide for the synthesis of thiol-stabilized gold nanoparticles and their use in a model catalytic reaction.[3][4]
Part A: Synthesis of this compound-Stabilized Gold Nanoparticles
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
Toluene
-
Deionized water
-
Phase transfer catalyst (e.g., tetraoctylammonium bromide, TOAB)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Prepare a solution of HAuCl₄·3H₂O in deionized water (e.g., 30 mM).
-
In a separate flask, dissolve the phase transfer catalyst, TOAB, in toluene.
-
Combine the two solutions and stir vigorously until the aqueous phase becomes colorless, indicating the transfer of the gold salt to the organic phase.
-
To the organic phase, add a solution of this compound in toluene (a Au:thiol molar ratio of 1:2 is a good starting point).
-
Prepare a fresh aqueous solution of NaBH₄ (e.g., 0.4 M).
-
Under vigorous stirring, rapidly add the NaBH₄ solution to the organic mixture. A color change to deep red or purple indicates the formation of gold nanoparticles.
-
Continue stirring for at least 3 hours to ensure complete reaction and stabilization.
-
Separate the organic phase and wash it several times with deionized water to remove excess NaBH₄ and the phase transfer catalyst.
-
Precipitate the AuNPs by adding methanol and centrifuge to collect the nanoparticles.
-
Wash the nanoparticles with methanol and dry under vacuum.
-
Characterize the size and morphology of the AuNPs using techniques such as Transmission Electron Microscopy (TEM) and UV-Vis Spectroscopy.
Part B: Catalytic Reduction of 4-Nitrophenol
Materials:
-
4-Nitrophenol
-
Sodium borohydride (NaBH₄)
-
This compound-stabilized AuNPs
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
In a quartz cuvette, add an aqueous solution of 4-nitrophenol (e.g., 0.1 mM).
-
Add a freshly prepared aqueous solution of NaBH₄ (e.g., 10 mM). The solution will turn to a bright yellow color due to the formation of the 4-nitrophenolate (B89219) ion.
-
Record the initial UV-Vis spectrum.
-
Add a small amount of the aqueous dispersion of the synthesized AuNPs (e.g., to achieve the desired catalyst loading).
-
Immediately start monitoring the reaction by recording UV-Vis spectra at regular time intervals. The disappearance of the peak at ~400 nm (4-nitrophenolate) and the appearance of a new peak at ~300 nm (4-aminophenol) indicates the progress of the reaction.
-
The reaction is complete when the yellow color disappears.
-
The apparent rate constant (k_app) can be calculated from the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.
Experimental Workflow Visualization:
Caption: Workflow for the synthesis of AuNPs and their catalytic application.
References
- 1. BJOC - Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter [beilstein-journals.org]
- 2. Stereoselective amine-thiourea-catalysed sulfa-Michael/nitroaldol cascade approach to 3,4,5-substituted tetrahydrothiophenes bearing a quaternary stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Size dependent catalysis with CTAB-stabilized gold nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-tert-butylbenzyl Mercaptan in the Design of Novel Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the incorporation of 4-tert-butylbenzyl mercaptan into a metal-organic framework (MOF) for potential applications in drug delivery. The protocols described herein focus on the post-synthetic modification of the robust and well-characterized amine-functionalized zirconium-based MOF, UiO-66-NH2.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and versatile functionality make them promising candidates for a range of applications, including catalysis, gas storage, and drug delivery. The functionalization of MOFs allows for the precise tuning of their chemical and physical properties.
The introduction of a bulky, hydrophobic moiety like this compound can impart unique characteristics to a MOF, such as enhanced affinity for hydrophobic drug molecules and potential for stimuli-responsive drug release. The thiol group can also serve as a versatile handle for further functionalization or for interaction with specific biological targets. This protocol details the synthesis of a parent amine-functionalized MOF, UiO-66-NH2, and its subsequent modification with this compound.
Experimental Protocols
Synthesis of UiO-66-NH2
This protocol is adapted from established solvothermal synthesis methods.[1][2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a 200 mL Teflon-lined stainless-steel autoclave, dissolve 1.47 g of ZrCl₄ and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the resulting yellow crystalline powder by centrifugation.
-
Wash the product repeatedly with fresh DMF (3 times) and then with ethanol (3 times) to remove any unreacted starting materials and solvent.
-
Dry the final product, UiO-66-NH2, in an oven at 150°C overnight.
Post-Synthetic Modification with this compound
This protocol describes a two-step process to functionalize the amine groups of UiO-66-NH2 with this compound via an isocyanate linker.
Step 2a: Synthesis of 4-tert-butylbenzyl isocyanate
This step should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
Toluene (B28343) (anhydrous)
-
Triethylamine (B128534) (anhydrous)
Procedure:
-
Dissolve this compound in anhydrous toluene.
-
Slowly add a solution of triphosgene in anhydrous toluene to the mercaptan solution at 0°C under an inert atmosphere.
-
Add anhydrous triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Remove the toluene under reduced pressure to obtain 4-tert-butylbenzyl isocyanate.
Step 2b: Functionalization of UiO-66-NH2
Materials:
-
UiO-66-NH2 (synthesized in Protocol 1)
-
4-tert-butylbenzyl isocyanate (synthesized in Step 2a)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Suspend 100 mg of activated UiO-66-NH2 in 20 mL of anhydrous DCM in a round-bottom flask.
-
Add a solution of 4-tert-butylbenzyl isocyanate in anhydrous DCM to the UiO-66-NH2 suspension.
-
Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with fresh DCM to remove any unreacted isocyanate.
-
Dry the final product, designated as UiO-66-NH-CO-NH-benzyl-S-tBu, under vacuum.
Characterization Data
The successful synthesis and functionalization of the MOF can be confirmed through various characterization techniques. The expected data is summarized in the table below.
| Parameter | UiO-66-NH2 | UiO-66-NH-CO-NH-benzyl-S-tBu | Technique |
| BET Surface Area (m²/g) | ~1100 - 1400 | ~800 - 1100 | N₂ Adsorption at 77K |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | ~0.4 - 0.6 | N₂ Adsorption at 77K |
| Elemental Analysis (%) | C: ~38, H: ~3.5, N: ~6.5, Zr: ~23 | C: ~45-50, H: ~4-5, N: ~5-6, S: ~3-4, Zr: ~18-21 | CHNS Analysis |
| Key FT-IR Peaks (cm⁻¹) | 3461 & 3361 (-NH₂ stretch), 1621 (N-H bend)[1] | ~3340 (N-H stretch of amide), ~1650 (C=O stretch of urea), Absence of -NH₂ peaks | Fourier-Transform Infrared Spectroscopy |
| PXRD Peaks (2θ) | 7.4°, 8.5°, 12.1°, 14.8°, 17.1° | 7.4°, 8.5°, 12.1°, 14.8°, 17.1° | Powder X-ray Diffraction |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and functionalization of the MOF.
Proposed Drug Delivery Mechanism
The hydrophobic nature of the 4-tert-butylbenzyl group can enhance the loading of poorly water-soluble drugs. The thiol group offers a potential site for redox-responsive release, for instance, in the presence of high intracellular glutathione (B108866) (GSH) concentrations, which are often found in cancer cells.
Caption: Proposed mechanism for targeted drug delivery and release.
Applications in Drug Development
The designed MOF, with its hydrophobic pores and redox-sensitive thiol groups, presents a promising platform for targeted drug delivery, particularly for anticancer therapies. The enhanced loading capacity for hydrophobic drugs can improve their bioavailability.[3][4] The potential for glutathione-mediated drug release could allow for targeted drug delivery to cancer cells, which often exhibit higher intracellular glutathione levels than healthy cells.[5][6] This could lead to a reduction in off-target side effects and an increase in therapeutic efficacy. Further research could involve loading this MOF with a specific hydrophobic anticancer drug and evaluating its release profile and cytotoxicity in relevant cancer cell lines. The versatility of MOFs also allows for the incorporation of other functionalities, such as imaging agents for theranostic applications.[3]
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Organic Framework in Pharmaceutical Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Utilization of Functionalized Metal-Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Electronic Properties of 4-tert-butylbenzyl Mercaptan-Based Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the electronic properties of materials based on 4-tert-butylbenzyl mercaptan. This compound is of growing interest for its potential applications in molecular electronics, sensing, and as a modifying agent for surfaces in various scientific and technological fields. The bulky tert-butyl group offers unique steric hindrance that can influence the formation and electronic characteristics of self-assembled monolayers (SAMs).
Overview of this compound and its Electronic Applications
This compound is an aromatic thiol that can form strong bonds with gold and other noble metal surfaces through its sulfur headgroup. This property allows for the creation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick films. The electronic properties of these SAMs are of significant interest for various applications:
-
Molecular Electronics: SAMs can act as molecular wires, switches, or insulating layers in nanoscale electronic devices. The aromatic core of this compound provides a pathway for electron transport, while the tert-butyl group can be used to tune the intermolecular interactions and the overall electronic coupling within the monolayer.
-
Biosensors: Functionalized SAMs can be used to immobilize biological molecules such as DNA or proteins. Changes in the electronic properties of the monolayer upon binding of a target analyte can be used as a sensing mechanism. The bulky nature of the tert-butyl group may create specific binding pockets or influence the orientation of immobilized biomolecules.
-
Corrosion Inhibition: Dense and well-ordered SAMs can act as a protective barrier against corrosion of metal surfaces. The packing density and stability of the SAM are crucial for this application.
Key Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for handling the compound and for designing experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆S | [1][2] |
| Molecular Weight | 180.31 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 102-103 °C at 3.1 mmHg | [2] |
| Density | 0.966 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.5430 | [2] |
Experimental Protocols for Characterizing Electronic Properties
The following sections provide detailed protocols for the formation of this compound SAMs on gold surfaces and their characterization using cyclic voltammetry and electrochemical impedance spectroscopy.
Formation of this compound Self-Assembled Monolayers (SAMs) on Gold
This protocol describes the formation of a this compound SAM on a gold substrate, a critical first step for studying its electronic properties.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Absolute ethanol (B145695) (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Ultrapure water (18.2 MΩ·cm)
-
Nitrogen or Argon gas
-
Glass beakers and petri dishes
-
Fine-tipped, non-magnetic tweezers
Protocol:
-
Substrate Cleaning:
-
Safety First: Piranha solution is extremely corrosive and a strong oxidizer. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse thoroughly with ultrapure water.
-
Dry the substrate under a gentle stream of nitrogen or argon gas. Use immediately to prevent re-contamination.[3]
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the clean, dry gold substrate in a glass petri dish.
-
Cover the substrate with the thiol solution, ensuring it is fully submerged.
-
Seal the petri dish to minimize solvent evaporation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.[3]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen or argon gas.
-
The following diagram illustrates the workflow for SAM formation:
Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to probe the electron transfer properties of the SAM. A well-formed, insulating SAM will block the access of a redox probe to the gold surface, leading to a significant decrease in the peak currents compared to a bare gold electrode.
Materials:
-
SAM-coated gold electrode (working electrode)
-
Platinum wire or graphite (B72142) rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat
-
Electrochemical cell
-
Electrolyte solution: 1 mM potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in 0.1 M KCl
Protocol:
-
Assemble the three-electrode electrochemical cell with the SAM-coated gold electrode as the working electrode.
-
Fill the cell with the electrolyte solution.
-
Record the cyclic voltammogram by sweeping the potential from an initial potential (e.g., +0.6 V) to a switching potential (e.g., -0.2 V) and back to the initial potential at a scan rate of 50 mV/s.
-
For comparison, record the cyclic voltammogram of a bare, clean gold electrode under the same conditions.
Expected Results:
The cyclic voltammogram of the bare gold electrode will show well-defined oxidation and reduction peaks for the [Fe(CN)₆]³⁻/⁴⁻ redox couple. In contrast, a well-formed this compound SAM should significantly suppress these peaks, indicating that the monolayer is acting as a barrier to electron transfer. The degree of suppression can be used to estimate the surface coverage and quality of the SAM.
The logical relationship in a CV experiment is depicted below:
Characterization by Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique for characterizing the dielectric and resistive properties of the SAM. It provides quantitative data on the charge transfer resistance and the capacitance of the monolayer.
Materials:
-
Same as for Cyclic Voltammetry
-
Potentiostat with EIS capability
Protocol:
-
Use the same three-electrode setup as for the CV measurements.
-
Set the potentiostat to a DC potential corresponding to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (can be determined from the CV of the bare gold electrode).
-
Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (imaginary impedance vs. real impedance).
Expected Results and Data Analysis:
The Nyquist plot for a bare gold electrode will typically show a small semicircle at high frequencies, corresponding to a low charge-transfer resistance (Rct). For a well-formed SAM, the Nyquist plot will exhibit a much larger semicircle, indicating a significantly increased Rct. This increase is due to the insulating nature of the monolayer, which hinders the electron transfer between the redox probe and the electrode surface.
The impedance data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for the Rct and the double-layer capacitance (Cdl). These values can be used to compare the quality and electronic properties of different SAMs.
Table 2: Hypothetical Comparative EIS Data
| Electrode | Charge-Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (μF/cm²) |
| Bare Gold | ~10² | ~20 |
| This compound SAM | >10⁵ | ~1-2 |
The experimental workflow for EIS is as follows:
Concluding Remarks
The protocols outlined in this document provide a foundation for the systematic investigation of the electronic properties of this compound-based materials. The bulky tert-butyl group is expected to influence the packing density and ordering of the SAM, which in turn will affect its insulating properties and electron transfer characteristics. By carefully controlling the experimental conditions and systematically analyzing the data from techniques such as cyclic voltammetry and electrochemical impedance spectroscopy, researchers can gain valuable insights into the structure-property relationships of these promising materials for a range of electronic and biomedical applications. Further studies could involve varying the chain length of the aromatic thiol or introducing other functional groups to further tune the electronic properties of the resulting self-assembled monolayers.
References
Application Notes and Protocols: Unconventional Reaction Media for Synthesis with 4-tert-Butylbenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing unconventional, greener reaction media for chemical syntheses involving 4-tert-butylbenzyl mercaptan. The focus is on providing practical, adaptable methods that align with the principles of green chemistry by minimizing the use of volatile and hazardous organic solvents.
Application Note 1: Thiol-Ene "Click" Reaction in Deep Eutectic Solvents (DES)
Introduction:
The thiol-ene reaction is a highly efficient and versatile "click" reaction that allows for the straightforward formation of carbon-sulfur bonds. Performing this reaction in a Deep Eutectic Solvent (DES) offers a sustainable alternative to traditional organic solvents. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. This application note details a representative protocol for the thiol-ene reaction of this compound with an alkene in a choline (B1196258) chloride:glycerol (B35011) (ChCl:Gly) based DES.
Data Presentation:
The following table summarizes representative quantitative data for a photoinitiated thiol-ene reaction in a deep eutectic solvent, adapted for this compound.
| Entry | Alkene Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | N-Allylacetamide | 2-(4-(tert-butyl)benzylthio)-N-propylacetamide | 1 | 95 |
| 2 | 1-Octene | 1-(4-(tert-butyl)benzylthio)octane | 1.5 | 92 |
| 3 | Allyl alcohol | 3-(4-(tert-butyl)benzylthio)propan-1-ol | 1 | 96 |
Experimental Workflow:
The following diagram illustrates the general workflow for the photoinitiated thiol-ene reaction in a deep eutectic solvent.
Caption: General workflow for the thiol-ene reaction.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction of this compound and N-Allylacetamide in ChCl:Gly
This protocol is adapted from a general procedure for thiol-ene reactions in deep eutectic solvents.[1]
Materials:
-
This compound (1.0 mmol, 180.3 mg)
-
N-Allylacetamide (1.2 mmol, 119 mg)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA, photoinitiator, 0.1 mmol, 25.6 mg)
-
Choline chloride (ChCl)
-
Glycerol (Gly)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
UV photoreactor (e.g., with 365 nm lamps)
Procedure:
-
Preparation of the Deep Eutectic Solvent (DES):
-
Prepare the ChCl:Gly DES by mixing choline chloride and glycerol in a 1:2 molar ratio.
-
Heat the mixture gently (e.g., to 80 °C) with stirring until a clear, homogeneous liquid is formed.
-
Allow the DES to cool to room temperature before use.
-
-
Reaction Setup:
-
In a quartz reaction vessel, combine this compound (1.0 mmol), N-allylacetamide (1.2 mmol), and DMPA (0.1 mmol).
-
Add 2 mL of the prepared ChCl:Gly DES to the reaction vessel.
-
Seal the vessel and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Photochemical Reaction:
-
Place the reaction vessel in a UV photoreactor.
-
Irradiate the mixture with UV light (365 nm) at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Isolation:
-
Upon completion, dilute the reaction mixture with deionized water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(4-(tert-butyl)benzylthio)-N-propylacetamide.
-
Application Note 2: Solvent-Free Synthesis of Thioethers
Introduction:
The synthesis of thioethers via the S-alkylation of thiols is a fundamental transformation in organic chemistry.[2] Conventional methods often rely on the use of organic solvents. A greener approach involves the direct reaction of thiols with alcohols under solvent-free conditions, often facilitated by a solid acid catalyst.[3][4] This method minimizes waste as the only byproduct is water. This application note outlines a general procedure for the synthesis of thioethers from this compound and an alcohol under solvent-free conditions.
Logical Relationship of Reaction Components:
Caption: Reactants and products in solvent-free thioether synthesis.
Experimental Protocol: Solvent-Free Synthesis of Benzyl(4-(tert-butyl)benzyl)sulfane
This protocol is a representative example based on general methods for the solvent-free synthesis of thioethers.[3][4]
Materials:
-
This compound (1.0 mmol, 180.3 mg)
-
Benzyl alcohol (1.2 mmol, 129.8 mg)
-
Solid acid catalyst (e.g., amorphous silica-alumina, 10-20 mg)
-
Nitrogen or Argon atmosphere
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vial, add this compound (1.0 mmol), benzyl alcohol (1.2 mmol), and the solid acid catalyst (10-20 mg).
-
Seal the vial under a nitrogen or argon atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the specific substrates and catalyst.
-
-
Work-up and Isolation:
-
After cooling to room temperature, add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to dissolve the product.
-
Filter the mixture to remove the solid catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl(4-(tert-butyl)benzyl)sulfane.
-
Disclaimer: The provided protocols are representative examples and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Safety Operating Guide
Proper Disposal of 4-tert-Butylbenzyl Mercaptan: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 4-tert-Butylbenzyl mercaptan, a thiol compound known for its strong and unpleasant odor. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Due to its hazardous nature and potent smell, all work with this compound must be conducted within a certified chemical fume hood to prevent the release of noxious vapors.[1][2]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
It is crucial to inspect gloves for any signs of degradation before use and to employ proper removal techniques to avoid skin contact.[1] Any contaminated clothing should be removed immediately.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of small quantities of this compound and other thiols involves oxidation into a less odorous sulfonic acid using sodium hypochlorite (B82951) (bleach).[1][2]
Materials Required:
-
Commercial bleach (5.25% sodium hypochlorite)[1]
-
A designated container for the bleach solution (e.g., a plastic bucket or a three-necked flask)[1]
-
Stirrer
-
Appropriately labeled hazardous waste containers for liquid and solid waste[1]
-
Zip-lock bags and a wide-mouth plastic jar for contaminated disposables
Experimental Protocol for Decontamination and Disposal:
-
Preparation of Bleach Solution: Within a chemical fume hood, prepare the bleach solution. For general decontamination of glassware, a 1:1 mixture of bleach and water can be utilized.[3] For the treatment of liquid waste, it is advisable to use undiluted commercial bleach.[1]
-
Treatment of Liquid Waste:
-
For small quantities of this compound waste, slowly and carefully add the thiol to a stirred bleach solution.[1]
-
A significant excess of bleach should be used to ensure complete oxidation.[1]
-
Allow the mixture to stir for an extended period, for example, 24 hours, to ensure the reaction is complete.[1]
-
The resulting solution should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.[4]
-
-
Decontamination of Glassware and Equipment:
-
All glassware, syringes, and other labware that have come into contact with this compound should be immediately submerged in a bleach bath inside the fume hood.[3]
-
Allow the items to soak for at least 14 hours, or overnight, to ensure complete deodorization.[3]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning procedures.[3]
-
-
Disposal of Contaminated Solid Waste:
-
Disposable items such as gloves, paper towels, and septa that are malodorous should be placed in a zip-lock bag.
-
This bag should then be placed inside a wide-mouth plastic jar, which is then to be clearly labeled as hazardous waste and disposed of accordingly.
-
Quantitative Data for Thiol Disposal
The following table summarizes key quantitative data for the disposal of thiols using a bleach solution. Note that these are general guidelines, and a conservative approach with an excess of bleach and longer reaction times is recommended for this compound.
| Parameter | Value/Recommendation | Source |
| Bleach Concentration (for liquid waste) | 5.25% Sodium Hypochlorite (undiluted commercial bleach) | [1] |
| Bleach to Water Ratio (for glassware) | 1:1 | [3] |
| Recommended Reaction Time | At least 14-24 hours | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling 4-tert-Butylbenzyl mercaptan
Essential Safety and Handling Guide for 4-tert-Butylbenzyl Mercaptan
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier: this compound CAS Number: 49543-63-7[1] Molecular Formula: C11H16S[1]
Hazard Summary
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[2][3] It is characterized by a strong, unpleasant odor, typical of thiols.[4][5]
| Hazard Classification | Description |
| Flammable liquids | Category 4[2] |
| Skin irritation | Category 2[2] |
| Eye irritation | Category 2A[2] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | All work with this compound must be conducted in a chemical fume hood to control vapor inhalation and odor.[4][6] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and aerosols.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. | Prevents direct skin contact.[4][6] |
| Skin and Body Protection | Flame-resistant lab coat. | Protects against splashes and contamination of personal clothing.[6] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Minimizes inhalation of vapors. A full-face respirator may be necessary if exposure limits are exceeded.[4] |
Operational and Handling Plan
A systematic approach is crucial for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[6]
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Prepare and label all necessary glassware and equipment within the fume hood.[6]
-
Have designated, labeled waste containers for liquid and solid chemical waste ready.[6]
-
Prepare a bleach bath (a 1:1 mixture of commercial bleach and water) inside the fume hood for immediate decontamination of glassware and utensils.[4]
-
-
Handling:
-
Don all required PPE before handling the chemical.[6]
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[6]
-
To minimize air exposure and odor release, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[6] Use a syringe or cannula for liquid transfers.[4]
-
-
Post-Handling:
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] If irritation persists, seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8] |
| Spills | For small spills, use an absorbent material to clean up the spill. All cleanup materials should be sealed in a plastic bag and disposed of as hazardous waste.[5] For larger spills, evacuate the area and contact the appropriate emergency response team.[9] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and manage the strong odor.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[6]
-
The neutralized bleach solution from decontamination should also be disposed of as hazardous waste.[4]
-
-
Solid Waste:
-
Final Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste contractor, following all institutional and governmental regulations.[6]
-
Handling Workflow for this compound
Caption: Workflow for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
